Fimaporfin
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQERPKMNDVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H96N12O18S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443547-43-0 | |
| Record name | Fimaporfin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Fimaporfin's Mechanism of Action in Photochemical Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photochemical Internalization (PCI) is a clinically evaluated, light-inducible drug delivery technology that significantly enhances the cytosolic uptake of therapeutic agents that are otherwise sequestered in endo/lysosomal vesicles. At the core of this technology is the photosensitizer fimaporfin (TPCS2a), a potent, amphiphilic chlorin-based compound. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PCI, detailing the biophysical and cellular processes that lead to enhanced drug efficacy. This document synthesizes key quantitative data, presents detailed experimental protocols for cellular and molecular analysis, and provides visual representations of the critical pathways and workflows involved.
The Core Mechanism: From Endosomal Entrapment to Cytosolic Delivery
The fundamental principle of this compound-mediated PCI is the light-induced, site-specific rupture of endo/lysosomal membranes, facilitating the escape of entrapped therapeutic molecules into the cytosol where they can reach their intracellular targets.[1][2] This process can be broken down into three key stages:
-
Cellular Uptake and Localization : Due to its amphiphilic nature, this compound readily incorporates into the plasma membrane of target cells and is subsequently internalized through endocytosis.[3] It then localizes within the membranes of endosomes and lysosomes, co-localizing with the therapeutic agent that has been taken up by the cell.[2][3]
-
Photoactivation and Generation of Reactive Oxygen Species (ROS) : this compound is activated by light of a specific wavelength, typically around 652 nm. Upon photoactivation, it efficiently generates cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
-
Endo/lysosomal Membrane Disruption and Drug Release : The highly reactive singlet oxygen has a very short diffusion radius (approximately 10-20 nm), ensuring that its damaging effects are confined to the immediate vicinity of its generation – the endo/lysosomal membranes where this compound is located. This leads to lipid peroxidation and loss of membrane integrity, resulting in the release of the co-entrapped therapeutic agent from the vesicle into the cell cytoplasm.
This targeted release mechanism overcomes a major hurdle in drug delivery, as many potent therapeutic molecules are rendered ineffective by lysosomal degradation following endocytosis.
Quantitative Data
The efficacy of this compound-mediated PCI has been quantified in numerous preclinical studies. The following tables summarize key data from studies investigating the synergistic effect of this compound PCI with the chemotherapeutic agent bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.
Table 1: Cytotoxicity of this compound and Bleomycin as Monotherapies
| Treatment Condition | Concentration/Dose | Cell Line | Assay | Surviving Fraction (%) |
| This compound (no light) | 0.1 - 0.3 µg/mL | UT-SCC-5 | CFA | ~100 |
| This compound + Light | 0.1 µg/mL + 0.6 J/cm² | UT-SCC-5 | CFA | 87.98 ± 1.68 |
| This compound + Light | 0.2 µg/mL + 0.3 J/cm² | UT-SCC-5 | CFA | 93.14 ± 2.93 |
| Bleomycin (no light) | 2 µM | UT-SCC-5 | CFA | ~25 |
CFA: Colony Formation Assay
Table 2: Synergistic Cytotoxicity of this compound PCI with Bleomycin
| This compound Concentration | Bleomycin Concentration | Light Dose (650 nm) | Cell Line | Assay | Surviving Fraction (%) |
| 0.2 µg/mL | 0.25 µM | 0.3 J/cm² | UT-SCC-5 | CFA | 27.1 ± 17.1 |
| 0 µg/mL | 0.25 µM | 0.3 J/cm² | UT-SCC-5 | CFA | 67.7 ± 8.5 |
| 0.2 µg/mL | 0 µM | 0.3 J/cm² | UT-SCC-5 | CFA | >90 |
| 0.2 µg/mL | 0.1 µM | 0.6 J/cm² | UT-SCC-5 | CFA | 33.22 ± 6.22 |
These data clearly demonstrate that the combination of a low, non-toxic dose of this compound and light with a low dose of bleomycin results in a significant synergistic increase in cancer cell death. Notably, with PCI, the concentration of bleomycin required to achieve 75% cell death was reduced 20-fold.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the mechanism and efficacy of this compound-mediated PCI.
Cellular Uptake and Localization of this compound
This protocol describes how to visualize the intracellular localization of this compound using fluorescence microscopy.
Materials:
-
This compound
-
Cell line of interest (e.g., UT-SCC-5)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass bottom petri dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation ~420 nm, Emission ~650 nm)
Procedure:
-
Seed cells onto glass bottom petri dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 0.1 µg/mL).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 18 hours to allow for uptake and localization of this compound.
-
Following incubation, wash the cells twice with warm PBS to remove any extracellular this compound.
-
Add fresh, this compound-free complete medium to the cells.
-
Visualize the intracellular fluorescence of this compound using a fluorescence microscope. This compound is expected to show a punctate cytoplasmic distribution, indicative of its localization in endo/lysosomal vesicles.
Quantification of this compound-Mediated Endosomal Escape
This protocol provides a method to observe the endosomal escape of a fluorescently labeled cargo molecule following this compound-PCI.
Materials:
-
This compound
-
Fluorescently labeled cargo molecule (e.g., FITC-labeled antibody or dextran)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Glass bottom petri dishes
-
LED light source with a wavelength of ~420 nm for this compound activation.
-
Fluorescence microscope
Procedure:
-
Seed cells in glass bottom petri dishes and allow them to adhere for 24 hours.
-
Incubate the cells with this compound (e.g., 0.1 µg/mL) for 18 hours.
-
Wash the cells twice with PBS and then incubate with the fluorescently labeled cargo molecule for 4 hours.
-
Wash the cells twice with PBS to remove any non-internalized cargo and add fresh medium.
-
Acquire a "before" image of the cells using the fluorescence microscope to observe the initial punctate localization of the cargo within endosomes.
-
Irradiate the cells with the 420 nm LED light source at a specific light dose (e.g., 0.25 J/cm²).
-
Acquire "after" images at different time points (e.g., 30 minutes and 24 hours) post-irradiation.
-
Analyze the images for a change in the fluorescence pattern from punctate to a more diffuse cytosolic and/or nuclear signal, which indicates endosomal escape of the cargo.
Colony Formation Assay (CFA) for Cytotoxicity Assessment
This protocol details the methodology for quantifying the cytotoxic effect of this compound-PCI in combination with a therapeutic agent using a colony formation assay.
Materials:
-
This compound
-
Therapeutic agent (e.g., Bleomycin)
-
Cell line of interest (e.g., UT-SCC-5)
-
Complete cell culture medium
-
6-well plates
-
Light source with a wavelength of ~650 nm.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol for fixation
Procedure:
-
Harvest and seed a low number of cells (e.g., 100-500 cells/well) into 6-well plates and allow them to attach.
-
After cell attachment, treat the cells with the desired concentrations of this compound and/or the therapeutic agent. Include appropriate controls (untreated, this compound alone, therapeutic agent alone).
-
Incubate the cells for 18 hours with this compound.
-
For the light-treated groups, irradiate the cells with the 650 nm light source at the desired energy dose.
-
After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 12 days to allow for colony formation.
-
After the incubation period, fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 10-15 minutes.
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (no. of colonies formed / no. of cells seeded) x 100%
-
SF = no. of colonies formed after treatment / (no. of cells seeded x PE)
-
Visualizations
Signaling and Mechanistic Pathways
The following diagrams illustrate the key processes involved in this compound-mediated photochemical internalization.
Caption: Mechanism of this compound-mediated Photochemical Internalization.
Experimental Workflows
Caption: Workflow for a Colony Formation Assay with this compound-PCI.
Caption: Workflow for Visualizing Endosomal Escape.
Conclusion
This compound-mediated photochemical internalization represents a sophisticated and highly effective strategy for overcoming the endo/lysosomal barrier in drug delivery. The mechanism, centered on the light-activated generation of localized reactive oxygen species, enables the cytosolic release of a wide range of therapeutic molecules. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the potential of this innovative technology. The ability of this compound-PCI to significantly enhance the efficacy of existing and novel therapeutics at lower concentrations holds great promise for the development of more effective and less toxic cancer therapies and other biomedical applications.
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fimaporfin (TPCS2a): A Technical Guide to its Chemical Structure and Properties
Fimaporfin, also known by its chemical designation TPCS2a, is a potent second-generation photosensitizer pivotal to the drug delivery platform known as Photochemical Internalization (PCI). This technology aims to enhance the intracellular delivery and efficacy of therapeutic agents that are otherwise sequestered and degraded within endo-lysosomal vesicles. This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and the experimental basis for its mechanism of action, tailored for researchers and drug development professionals.
Chemical Structure and Isomerism
This compound is a synthetic, amphiphilic, and anionic chlorin-based photosensitizer.[1] It is not a single chemical entity but a defined mixture of three distinct benzenesulfonic acid positional isomers: this compound A, this compound B, and this compound C.[2] The core structure is a disulfonated tetraphenyl chlorin, which is derived from the reduction of a corresponding porphyrin.[3]
The isomerism arises from the specific location of the reduced double bond within one of the four pyrrole rings of the macrocycle, a defining feature of chlorins compared to porphyrins. The IUPAC name for the parent structure defines these locations as 7,8-dihydro, 12,13-dihydro, or 17,18-dihydro positions.[2] The standard pharmaceutical formulation of this compound contains these isomers in a consistent ratio.[3]
Key Structural Identifiers:
-
Chemical Name: 4,4'-(15,20-diphenyl-7,8(or 12,13 or 17,18)-dihydro-21H,23H-porphine-5,10-diyl)bisbenzenesulfonic acid, mixture of three isomers A, B and C.
-
IUPAC Name (Isomer A): 4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid.
-
Molecular Formula: C₄₄H₃₂N₄O₆S₂.
-
Synonyms: TPCS2a, Disulfonated tetraphenyl chlorin.
Figure 1. Representative chemical structure of this compound Isomer A (TPCS2a). The other isomers in the mixture differ in the position of the reduced double bond in the chlorin macrocycle. Source: PubChem CID 44177671.
Physicochemical and Photodynamic Properties
The efficacy of this compound as a photosensitizer is dictated by its physicochemical and photophysical characteristics. Its amphiphilic nature allows it to associate with cellular membranes, particularly the endo-lysosomal membranes, which is critical for the PCI mechanism. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 776.9 g/mol | |
| Exact Mass | 776.17632710 Da | |
| Absorption Maximum (Q-band) | 652 nm | |
| Singlet Oxygen Quantum Yield | 0.62 (in deuterated methanol) | |
| Distribution Coefficient (logD) | -0.4 (in 1-octanol/water) | |
| Ionization Constant (pKa) | 3.9 (for imino nitrogens) | |
| Isomer Composition | A:B:C ratio of 25:50:25 (<4% inter-batch variation) |
Mechanism of Action: Photochemical Internalization (PCI)
This compound is the key enabling agent for Photochemical Internalization, a light-triggered drug delivery technology. The process overcomes a major hurdle in drug delivery: the endosomal escape of therapeutic molecules.
The mechanism proceeds through several distinct steps:
-
Co-administration and Uptake: this compound is administered along with a therapeutic agent. Due to its amphiphilic properties, this compound inserts into the plasma membrane of target cells. Both this compound and the therapeutic agent are subsequently taken into the cell via endocytosis, becoming co-localized within the same endo-lysosomal vesicles.
-
Light Activation: The target tissue is illuminated with light of a specific wavelength (e.g., 652 nm), which corresponds to the absorption maximum of this compound.
-
ROS Generation: Upon absorbing a photon, the this compound molecule transitions to an excited triplet state. Through a Type II photochemical process, it transfers energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Membrane Disruption: Singlet oxygen has a very short lifetime and a limited radius of action (10-20 nm). This ensures that its cytotoxic effects are highly localized to the endo-lysosomal membrane where this compound resides. The singlet oxygen induces lipid peroxidation and protein damage, rupturing the vesicle membrane.
-
Cytosolic Release: The disruption of the vesicle membrane allows the entrapped therapeutic agent to escape into the cell's cytosol, where it can then reach its intracellular target (e.g., the nucleus, ribosomes) and exert its biological effect. Without this step, the agent would be degraded by lysosomal enzymes.
Experimental Protocols
Synthesis of this compound (TPCS2a)
The synthesis of this compound is achieved via the chemical reduction of its porphyrin analogue, disulfonated tetraphenyl porphine (TPPS2a). The most common method is a di-imide reduction.
General Protocol: Di-imide Reduction of TPPS2a
-
Starting Material: Disulfonated tetraphenyl porphine (TPPS2a).
-
Reducing Agent: Di-imide (N₂H₂) is generated in situ, typically from the oxidation of hydrazine (e.g., with hydrogen peroxide or air) or the thermal decomposition of azodicarboxylate.
-
Reaction: The di-imide selectively reduces one of the exocyclic double bonds on a pyrrole ring of the porphyrin macrocycle, converting it into a chlorin.
-
Purification: The resulting mixture, containing the this compound isomers (TPCS2a), unreacted starting material, and byproducts, is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%) and verify the isomeric ratio.
In Vitro PCI Protocol for Cytotoxicity Assessment
The following protocol is adapted from studies evaluating this compound-PCI with the chemotherapeutic agent Bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.
1. Cell Culture and Seeding:
-
Cell Line: UT-SCC-5 (HNSCC cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, sodium pyruvate, antibiotics, and non-essential amino acids.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 35 mm petri dishes) at a density of 4 x 10⁴ cells/mL and allowed to adhere for 24 hours.
2. Incubation with this compound and Therapeutic Agent:
-
A stock solution of this compound is diluted in the culture medium to final concentrations ranging from 0.1 to 0.2 µg/mL.
-
The medium on the cells is replaced with the this compound-containing medium, and the cells are incubated for 18 hours in standard incubator conditions (37 °C, 5% CO₂), protected from light.
-
Following this compound incubation, the therapeutic agent (e.g., Bleomycin) is added and co-incubated for a defined period (e.g., 4 hours).
3. Irradiation:
-
After incubation, cells are washed twice with phosphate-buffered saline (DPBS) to remove unbound agents and fresh culture medium is added.
-
The cells are then exposed to a light source with a wavelength of 650 nm.
-
Light energy doses are varied (e.g., 0.3 J/cm² to 0.6 J/cm²) to determine dose-dependent effects. Control groups include cells treated with this compound but not irradiated ("dark toxicity") and cells treated with the therapeutic agent alone.
4. Assessment of Cytotoxicity:
-
MTT Assay (Short-term viability): Performed 48 hours post-irradiation to assess metabolic activity as an indicator of cell viability.
-
Colony Forming Assay (CFA) (Long-term survival): Performed 12 days post-irradiation to assess the long-term reproductive capacity and survival of the cells. Surviving cells form colonies, which are fixed, stained, and counted.
References
Fimaporfin's Role in Generating Reactive Oxygen Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms by which fimaporfin generates reactive oxygen species (ROS) and the subsequent biological consequences, with a focus on its application in photochemical internalization (PCI). This document details the photophysical properties of this compound, outlines key experimental protocols for its study, and explores the signaling pathways activated by the induced oxidative stress.
Introduction to this compound and Photochemical Internalization
This compound (TPCS2a), a disulfonated tetraphenyl chlorin, is a second-generation photosensitizer designed for clinical use in PCI.[1][2] PCI is a light-inducible drug delivery technology that facilitates the cytosolic entry of therapeutic molecules that are otherwise trapped in endosomes and lysosomes.[3] this compound, an amphiphilic molecule, localizes to the membranes of these endocytic vesicles.[4][5] Upon activation with light of a specific wavelength, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). This process leads to the localized disruption of the endo/lysosomal membranes, releasing the co-administered therapeutic agent into the cytosol to exert its biological effect. This targeted delivery mechanism enhances the efficacy of various therapeutic molecules while potentially reducing systemic toxicity.
Photophysical and Photochemical Properties of this compound
The efficacy of this compound as a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, fluorescence, and the efficiency of singlet oxygen generation.
| Parameter | Value/Characteristic | Solvent/Condition | Reference |
| Chemical Name | Disulfonated tetraphenyl chlorin (TPCS2a) | - | |
| Maximum Absorption (Q band) | ~652 nm | Various | |
| Fluorescence Lifetime | 8.5 ns | Methanol | |
| 6 ns | In HN5 cells | ||
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Deuterated methanol |
Core Mechanism: Generation of Reactive Oxygen Species
The primary mechanism of action of this compound in PCI is the light-induced generation of ROS. This process can be broadly categorized as a Type II photochemical reaction.
Caption: this compound's generation of singlet oxygen via a Type II photochemical reaction.
Upon absorption of light, this compound is promoted from its ground state to a short-lived singlet excited state. Through intersystem crossing, it transitions to a longer-lived triplet excited state. In this triplet state, this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, exciting it to the highly reactive singlet state (¹O₂). Due to the short lifetime and limited diffusion radius (10-20 nm) of singlet oxygen, its cytotoxic effects are confined to the immediate vicinity of its generation, namely the endo/lysosomal membranes where this compound is localized.
Signaling Pathways Activated by this compound-Induced ROS
The oxidative stress induced by this compound-generated ROS triggers a cascade of cellular signaling events that can culminate in cell death. While research is ongoing to fully elucidate all the pathways involved, evidence points to the activation of key stress-response and apoptotic pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis. ROS are known activators of these pathways. In the context of this compound-based photodynamic therapy, the p38 MAPK pathway has been identified as an important death signal.
References
- 1. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Intracellular Localization of Fimaporfin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fimaporfin (TPCS2a) is a potent amphiphilic photosensitizer engineered for use in Photochemical Internalization (PCI), a technology designed to enhance the cytosolic delivery of therapeutic agents that are otherwise trapped in endo-lysosomal vesicles. The efficacy of this compound-mediated PCI is critically dependent on its specific subcellular localization. This technical guide provides a comprehensive overview of the intracellular distribution of this compound in cancer cells, detailing the underlying mechanisms, experimental methodologies for its characterization, and the functional consequences of its localization. While direct quantitative measurements of this compound concentration in specific organelles are not extensively published, this guide synthesizes the available qualitative and observational data into a structured format, presents detailed experimental protocols, and illustrates key processes through diagrams.
Mechanism of this compound Uptake and Intracellular Localization
This compound is designed to passively associate with the plasma membrane of cells due to its amphiphilic nature. Following this initial interaction, it is internalized through the cell's natural endocytic pathways. Once inside the cell, this compound becomes localized within the membranes of endosomes and lysosomes.[1][2][3] This specific localization is the cornerstone of the PCI technology.
Upon activation by light of a specific wavelength (typically around 420 nm or 650 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[4] Given the extremely short lifetime and radius of action of singlet oxygen (approximately 10-20 nm), the ROS-mediated damage is confined to the immediate vicinity of this compound's location – the endosomal and lysosomal membranes.[4] This targeted damage leads to the rupture of these vesicles, releasing their contents, including co-administered therapeutic molecules, into the cytosol where they can reach their intended intracellular targets.
Data on Intracellular Localization of this compound
Table 1: Summary of Observational Data on this compound Intracellular Localization
| Cancer Cell Line | Method of Observation | Observed Localization | Co-localization Markers (if used) | Reference |
| UT-SCC-5 (HNSCC) | Fluorescence Microscopy | Punctate cytoplasmic signals consistent with endosomal localization. | Co-localization with FITC-labeled antibody known to be endocytosed. | |
| HT-29 (Colon) | Super-resolution Fluorescence Microscopy | Accumulation in the membrane of endo/lysosomal compartments. | Not specified. | |
| CT26.WT (Colon) | Super-resolution Fluorescence Microscopy | Accumulation in the membrane of endo/lysosomal compartments. | Not specified. |
Experimental Protocols for Determining Intracellular Localization
The study of this compound's subcellular distribution primarily relies on fluorescence microscopy and subcellular fractionation techniques.
Protocol for Fluorescence Microscopy and Co-localization
This protocol is adapted from studies on Head and Neck Squamous Cell Carcinoma (HNSCC) cells and is broadly applicable to other adherent cancer cell lines.
4.1.1 Materials
-
This compound (TPCS2a)
-
Cancer cell line of interest (e.g., UT-SCC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
Glass-bottom petri dishes or chamber slides
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99)
-
Fluorescence microscope with appropriate filter sets for this compound (Ex: ~420 nm, Em: ~650 nm) and the co-localization marker.
4.1.2 Procedure
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Incubation: Prepare a working solution of this compound in a complete culture medium (e.g., 0.1–0.5 µg/mL). Remove the old medium from the cells and add the this compound-containing medium. Incubate for 18 hours.
-
Co-localization Staining (Optional):
-
Remove the this compound-containing medium and wash the cells twice with DPBS.
-
Add fresh, pre-warmed medium containing the lysosomal marker (e.g., LysoTracker™ Red at 50-75 nM) and incubate for 30-60 minutes according to the manufacturer's instructions.
-
-
Imaging Preparation:
-
Remove the staining medium and wash the cells twice with DPBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire images using the appropriate filter sets for this compound and the co-localization marker.
-
Capture images of multiple cells to ensure the observed localization pattern is representative.
-
-
Image Analysis:
-
Merge the images from the different channels to visualize co-localization.
-
Quantitative co-localization analysis can be performed using software like ImageJ with plugins such as JaCoP to calculate Pearson's and Manders' coefficients.
-
Protocol for Subcellular Fractionation
This is a general protocol for separating cellular components to quantify the amount of this compound in different fractions. This would typically be followed by a sensitive detection method like fluorescence spectroscopy or HPLC.
4.2.1 Materials
-
Cultured cancer cells treated with this compound.
-
Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).
-
Dounce homogenizer or a syringe with a narrow-gauge needle (e.g., 27G).
-
Microcentrifuge and ultracentrifuge.
-
Buffer for lysing pellets (e.g., RIPA buffer).
4.2.2 Procedure
-
Cell Harvesting: Harvest this compound-treated cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle approximately 10-15 times. Check for cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other membrane vesicles.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C. The pellet contains the mitochondria.
-
Endo/Lysosomal and Cytosolic Fraction Separation:
-
Transfer the supernatant from the previous step to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant is the cytosolic fraction.
-
The pellet contains the microsomal fraction, which includes endosomes and lysosomes.
-
-
Quantification: Resuspend each pellet (nuclear, mitochondrial, microsomal) and the cytosolic fraction in a suitable lysis buffer. The amount of this compound in each fraction can then be quantified using a fluorescence plate reader or other analytical techniques.
Visualizations of Workflows and Mechanisms
Diagram of the Photochemical Internalization (PCI) Mechanism
Caption: Mechanism of this compound-mediated Photochemical Internalization (PCI).
Diagram of the Experimental Workflow for Localization Studies
Caption: Experimental workflow for this compound localization via fluorescence microscopy.
Signaling Pathways Activated by Photochemical Internalization
The primary event of PCI is the physical disruption of endo-lysosomal membranes. This event can trigger downstream cellular signaling pathways associated with membrane damage and stress. While research specifically detailing the signaling consequences of this compound-PCI is emerging, knowledge from related fields allows for informed hypotheses.
-
Endosomal Repair and Clearance: Damage to endosomal membranes can activate cellular repair mechanisms. This may involve the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to the site of injury to mediate membrane fission and repair. If the damage is too extensive, the cell may trigger autophagy to clear the damaged organelles, a process that can involve proteins like Galectin-3.
-
Stress Response Pathways: The release of ROS and the contents of lysosomes into the cytoplasm can induce cellular stress, potentially activating pathways such as the mitogen-activated protein kinase (MAPK) pathways (e.g., p38 and JNK), which are involved in cellular responses to stress, inflammation, and apoptosis.
-
Inflammatory Signaling: The release of lysosomal components and the therapeutic agent can be sensed by cytosolic pattern recognition receptors, potentially leading to the activation of inflammatory signaling cascades, such as those involving NF-κB.
Diagram of Potential Downstream Signaling Events
Caption: Potential signaling pathways activated downstream of this compound-PCI.
Conclusion
This compound's predictable localization to the membranes of endosomes and lysosomes is fundamental to its function in Photochemical Internalization. This targeted localization allows for the light-induced, site-specific release of therapeutic agents into the cytoplasm of cancer cells, thereby overcoming a major barrier to drug efficacy. While quantitative data on its organellar distribution is sparse, qualitative evidence from fluorescence microscopy across multiple cancer cell lines consistently supports this localization pattern. The provided protocols offer a robust framework for researchers to investigate and confirm the intracellular behavior of this compound in their specific models, and the diagrams illustrate the core mechanisms and workflows. Understanding the precise localization of this compound and its consequences is essential for the continued development and optimization of PCI-based cancer therapies.
References
Fimaporfin-Mediated Photochemical Internalization: A Technical Guide to Enhancing Intracellular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficacy of a wide range of therapeutic molecules is hindered by their inability to efficiently penetrate the cell membrane and escape endo-lysosomal degradation. Photochemical Internalization (PCI) is a light-inducible drug delivery technology that addresses this critical challenge. This technical guide provides an in-depth overview of fimaporfin (TPCS₂a), a potent photosensitizer at the core of the PCI platform. We will explore its mechanism of action, detail its application in enhancing the delivery of various therapeutic agents, and provide comprehensive experimental protocols and quantitative data to support its implementation in research and development.
Introduction to this compound and Photochemical Internalization (PCI)
This compound is a synthetic, amphiphilic photosensitizer that serves as the key enabling component of the Photochemical Internalization (PCI) technology.[1][2] This innovative platform is designed to facilitate the cytosolic delivery of therapeutic agents that are otherwise trapped within endosomes and lysosomes following cellular uptake.[2] The core principle of PCI involves the co-administration of this compound with a therapeutic molecule. This compound localizes to the membranes of endocytic vesicles.[1][3] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which selectively ruptures the endo-lysosomal membranes. This process allows the co-internalized therapeutic agent to escape into the cytosol and reach its intracellular target, thereby significantly enhancing its therapeutic efficacy.
The PCI technology, powered by this compound, has demonstrated broad applicability across various therapeutic modalities, including the enhancement of chemotherapeutics (fimaCHEM), the potentiation of therapeutic vaccines (fimaVACC), and the delivery of nucleic acid-based therapies (fimaNAc).
Mechanism of Action: The PCI Pathway
The mechanism of this compound-mediated PCI is a multi-step process that leverages the cell's natural endocytic pathways to achieve light-triggered, site-specific drug release.
Caption: The Photochemical Internalization (PCI) signaling pathway.
The process begins with the co-localization of this compound and the therapeutic agent in the extracellular space, followed by their uptake into the target cell via endocytosis. This compound's amphiphilic nature facilitates its insertion into the endosomal membrane. Without light activation, the endosome would typically mature and fuse with lysosomes, leading to the degradation of the therapeutic agent. However, upon illumination with a specific wavelength of light, this compound is excited, leading to the production of ROS. These highly reactive species have a short radius of action, ensuring that their damaging effects are confined to the endo-lysosomal membrane, causing its rupture. This targeted disruption allows the entrapped therapeutic molecules to be released into the cytosol, where they can interact with their intended intracellular targets.
Applications in Enhanced Drug Delivery
Chemotherapy Enhancement (fimaCHEM)
PCI has been extensively studied for its ability to enhance the efficacy of chemotherapeutic agents that are otherwise limited by poor intracellular uptake.
Bleomycin in Head and Neck Squamous Cell Carcinoma (HNSCC):
In vitro studies using the HNSCC cell line UT-SCC-5 have demonstrated a significant potentiation of bleomycin's cytotoxic effects. With the application of this compound-PCI, the concentration of bleomycin required to achieve 75% cell death was reduced 20-fold compared to treatment with bleomycin alone.
| Parameter | Bleomycin Alone | Bleomycin with this compound-PCI | Fold Enhancement | Reference |
| Concentration for 75% cell death | > 2.0 µM | 0.1 µM | > 20 | |
| This compound Concentration | N/A | 0.2 µg/mL | N/A | |
| Light Dose | N/A | 0.3 - 0.9 J/cm² | N/A |
Gemcitabine in Cholangiocarcinoma (CCA):
Preclinical studies in TFK-1 and EGI-1 CCA cell lines have shown that this compound-PCI significantly enhances the cytotoxicity of gemcitabine. This has been translated into clinical trials where patients with inoperable CCA treated with this compound-PCI in combination with gemcitabine showed encouraging objective response rates (ORR) and median overall survival (mOS).
| Patient Cohort (this compound Dose) | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Reference |
| All Patients | 42% | 15.4 months | |
| Highest this compound Dose | 60% | 22.8 months |
Therapeutic Vaccine Potentiation (fimaVACC)
The fimaVACC platform utilizes PCI to enhance the presentation of antigens to the immune system, leading to a more robust and effective T-cell response. By delivering vaccine antigens directly to the cytosol of antigen-presenting cells (APCs), fimaVACC promotes MHC class I presentation, which is crucial for the activation of cytotoxic CD8+ T-cells.
A phase I clinical study in healthy volunteers demonstrated that vaccination with an HPV peptide-based vaccine adjuvanted with this compound and light activation (fimaVacc) was safe and led to significantly enhanced HPV-specific CD4+ and CD8+ T-cell responses.
Caption: The mechanism of action for the fimaVACC platform.
Nucleic Acid and Antibody Delivery
This compound-PCI is also a promising technology for the intracellular delivery of large molecules such as nucleic acids (siRNA, mRNA, plasmids) and antibodies, which are often limited by their inability to cross the cell membrane and escape endosomes. While quantitative in vivo data is still emerging, in vitro studies have demonstrated successful intracellular delivery of a monoclonal antibody into the nucleus of HNSCC cells following PCI.
Experimental Protocols
In Vitro PCI Protocol for Chemotherapy Enhancement
This protocol is a generalized procedure based on studies with bleomycin in UT-SCC-5 HNSCC cells.
Caption: A generalized workflow for in vitro PCI experiments.
1. Cell Culture:
-
Culture UT-SCC-5 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
2. This compound Incubation:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for colony formation assay - CFA).
-
After 24 hours, replace the medium with a fresh medium containing this compound at the desired concentration (e.g., 0.1-0.5 µg/mL).
-
Incubate for 18 hours to allow for cellular uptake and localization of this compound.
3. Drug Incubation:
-
Remove the this compound-containing medium and add a fresh medium containing the chemotherapeutic agent (e.g., bleomycin at 0.1-2.0 µM).
-
Incubate for 4 hours.
4. Light Exposure:
-
Wash the cells twice with PBS.
-
Add fresh, drug-free medium.
-
Expose the cells to light from a suitable source (e.g., a laser or LED array) at a wavelength of 652 nm. The light dose should be calibrated (e.g., 0.3-0.9 J/cm²).
5. Post-Treatment Incubation and Analysis:
-
Incubate the cells for a further 24-72 hours.
-
Assess cell viability and cytotoxicity using standard assays such as MTT or CFA.
In Vivo PCI Protocol for Tumor Models (Generalized)
This is a generalized protocol and should be optimized for specific tumor models and therapeutic agents.
1. Animal Model:
-
Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., BALB/c nude mice) by injecting a suspension of cancer cells (e.g., 1 x 10⁶ cells).
2. This compound and Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), administer this compound intravenously (i.v.). The dose will need to be optimized.
-
After a specific time interval (e.g., 48-72 hours) to allow for this compound accumulation in the tumor, administer the therapeutic agent (e.g., bleomycin or gemcitabine) via an appropriate route (e.g., i.v. or intraperitoneally).
3. Light Application:
-
At a set time after drug administration (e.g., 1-4 hours), illuminate the tumor area with a 652 nm laser. The light dose and duration will need to be optimized based on tumor size and depth.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry, or measurement of drug concentration).
Cellular Signaling and Stress Responses
The rupture of endo-lysosomal membranes by this compound-PCI is a significant cellular stress event. While the primary intended outcome is the release of a therapeutic agent, this process can also trigger downstream cellular signaling pathways. The generation of ROS can lead to oxidative stress, which is known to activate various stress-response pathways, including the MAPK and NF-κB pathways. The release of lysosomal contents into the cytosol can also initiate inflammatory responses and, in some contexts, lead to immunogenic cell death. Further research is needed to fully elucidate the complex interplay between PCI-induced membrane disruption and these cellular signaling cascades, as they may contribute to the overall therapeutic effect.
Conclusion
This compound-mediated Photochemical Internalization represents a versatile and potent platform for enhancing the intracellular delivery of a broad spectrum of therapeutic molecules. The robust preclinical and emerging clinical data underscore its potential to overcome significant hurdles in drug delivery, thereby improving therapeutic outcomes in oncology and beyond. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the power of this innovative technology. Further investigations into the downstream cellular effects of PCI will continue to refine its application and may unveil new therapeutic opportunities.
References
Fimaporfin (TPCS2a): A Technical Guide to a Novel Photosensitizer for Photodynamic Therapy and Photochemical Internalization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fimaporfin (TPCS2a), a second-generation photosensitizer, is at the forefront of advancements in photodynamic therapy (PDT). Its unique amphiphilic nature allows for efficient localization within endo-lysosomal membranes, a feature that is harnessed in the innovative drug delivery platform known as Photochemical Internalization (PCI). This technology utilizes this compound to achieve light-inducible rupture of endocytic vesicles, facilitating the cytosolic delivery of co-administered therapeutic agents that would otherwise be degraded. This guide provides a comprehensive technical overview of this compound, including its core mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of associated cellular pathways and workflows.
Introduction to this compound
This compound, chemically known as disulfonated tetraphenyl chlorin, is a synthetic, light-activated compound. It is a potent photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2] This property makes it a highly effective agent for PDT, a minimally invasive therapeutic modality for various cancers.[3] this compound is supplied as a mixture of three isomers: this compound A (TPCS2a), this compound B, and this compound C.[3] The clinical formulation of this compound is known as Amphinex®.
The primary innovation associated with this compound is its application in Photochemical Internalization (PCI).[4] This technology addresses a significant challenge in drug delivery: the endosomal entrapment and subsequent lysosomal degradation of macromolecular drugs. By co-administering this compound with a therapeutic agent, the PCI technique allows for the targeted release of the drug from endosomes into the cytosol upon light activation, thereby enhancing its therapeutic efficacy.
Mechanism of Action: Photochemical Internalization (PCI)
The PCI technology is a multi-step process that leverages the unique properties of this compound to achieve targeted intracellular drug delivery.
-
Cellular Uptake and Localization: Being an amphiphilic molecule, this compound is taken up by cells through endocytosis and localizes to the membranes of endosomes and lysosomes. The therapeutic agent to be delivered is also taken up into the same endocytic vesicles.
-
Light Activation: The tumor area is then illuminated with light of a specific wavelength, typically around 652 nm, which allows for deeper tissue penetration.
-
ROS Generation: this compound absorbs the light energy and transitions to an excited triplet state. This energy is then transferred to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Endo-lysosomal Rupture: The generated singlet oxygen has a very short lifetime and a limited radius of action (10-20 nm), ensuring that its cytotoxic effects are confined to the immediate vicinity of this compound's localization – the endo-lysosomal membranes. This leads to the specific rupture of these vesicles.
-
Cytosolic Drug Release: The disruption of the endo-lysosomal membranes releases the co-entrapped therapeutic agent into the cytosol, allowing it to reach its intracellular target and exert its therapeutic effect.
Mechanism of Photochemical Internalization (PCI) with this compound.
Quantitative Data
The following tables summarize key quantitative parameters of this compound from various studies.
Table 1: Photochemical and Physicochemical Properties
| Parameter | Value | Reference |
| Absorption Maxima (Q-band) | ~652 nm | |
| Absorption Maxima (Soret band) | ~420 nm | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 (in deuterated methanol) | |
| Fluorescence Lifetime | 8.5 ns (in methanol) | |
| 6 ns (in HN5 cells) |
Table 2: In Vitro Efficacy
| Cell Line | Drug | This compound Concentration | Light Dose | Outcome | Reference |
| UT-SCC-5 (HNSCC) | Bleomycin | 0.1-0.2 µg/mL | 0.3-1.8 J/cm² | 20-fold reduction in Bleomycin dose to achieve 75% cell death with PCI. | |
| UT-SCC-5 (HNSCC) | - | 0.1-0.5 µg/mL | No light | High cell survival, indicating low dark toxicity. | |
| HN5 (HNSCC) | Saporin | Not specified | 405 nm | Synergistic increase in saporin toxicity. | |
| T24, AY-27 (Bladder Cancer) | Bleomycin | 0.1 µg/mL | 435 nm | Enhanced Bleomycin efficacy and increased DNA damage. |
Table 3: Pharmacokinetics (Murine Model)
| Parameter | Value | Reference |
| Plasma Half-life (t½α) | 0.78 hours | |
| Plasma Half-life (t½β) | 36 hours |
Table 4: Clinical Trial Observations
| Trial Phase | Cancer Type | Combination Agent | Key Findings | Reference |
| Phase I/II | Various solid tumors (sarcoma, breast, head and neck) | Bleomycin | Treatment was safe and well-tolerated. Strong anti-tumor response observed, with all treated tumors disappearing in the first seven patients. | |
| Phase I | Advanced/recurrent solid tumors | Bleomycin | Maximum tolerated dose of this compound established. Significant anti-tumor effects seen at all dose levels. | |
| Phase I/II (in progress) | Bile Duct Cancer (Cholangiocarcinoma) | Gemcitabine | Ongoing, assessing safety and efficacy. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Photochemical Internalization (PCI) Protocol
This protocol is a representative example for assessing the efficacy of this compound-PCI with a cytotoxic agent (e.g., Bleomycin) in a cancer cell line.
In Vitro this compound-PCI Experimental Workflow.
Materials:
-
Cancer cell line (e.g., UT-SCC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TPCS2a) stock solution
-
Therapeutic drug (e.g., Bleomycin)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, crystal violet for CFA)
-
Light source (e.g., diode laser with a specific wavelength, 652 nm)
-
Photometer or plate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for MTT, 6-well plates for CFA) and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 0.1-0.5 µg/mL). Incubate for 18-24 hours.
-
Drug Incubation: Wash the cells twice with PBS and add a fresh medium containing the therapeutic drug. Incubate for a period sufficient for cellular uptake (e.g., 4 hours for Bleomycin).
-
Light Treatment: Wash the cells again with PBS and add fresh, drug-free medium. Expose the cells to light from a calibrated source at the desired wavelength and fluence (J/cm²). Ensure appropriate controls (no light, no this compound, no drug) are included.
-
Post-Irradiation Incubation: Return the cells to the incubator for a period appropriate for the chosen endpoint (e.g., 48 hours for MTT assay, 10-14 days for colony formation assay).
-
Endpoint Analysis: Perform the cell viability or survival assay according to the manufacturer's protocol to determine the cytotoxic effect.
In Vivo Tumor Model Protocol (Subcutaneous Xenograft)
This protocol outlines a general procedure for evaluating this compound-PDT/PCI in a murine subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor induction (e.g., CT26)
-
This compound (Amphinex®)
-
Therapeutic drug (optional, for PCI studies)
-
Anesthetics
-
Light source with fiber optic delivery system (e.g., 652 nm laser)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells) into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Administer this compound intravenously (e.g., via tail vein injection). If performing a PCI study, the therapeutic drug is also administered, typically shortly before or after this compound.
-
Drug-Light Interval: Allow a specific time for this compound to accumulate in the tumor tissue and clear from the plasma. This interval is crucial for optimizing tumor-to-normal tissue selectivity and can range from hours to days.
-
Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength and fluence to the tumor area using a fiber optic. The light dose should be calibrated.
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days) to assess treatment response.
-
Endpoint Analysis: Monitor animal well-being and tumor growth until a predetermined endpoint is reached (e.g., maximum tumor size, specific time point). The primary endpoint is often tumor growth delay or complete tumor regression.
Signaling Pathways in this compound-Mediated Cell Death
This compound-PDT, like other PDT modalities, induces cell death primarily through apoptosis and necrosis. The localization of this compound in endo-lysosomal membranes is a key determinant of the initial cellular stress and subsequent signaling cascades.
The generation of singlet oxygen in these organelles leads to lipid peroxidation and membrane damage, which can trigger multiple signaling pathways:
-
Mitochondrial Pathway of Apoptosis: Damage to lysosomal membranes can lead to the release of cathepsins into the cytosol, which can cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade (caspase-9 and caspase-3), leading to apoptosis.
-
Stress Kinase Activation: The oxidative stress induced by this compound-PDT can activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases can have both pro-apoptotic and pro-survival roles depending on the cellular context and the extent of the damage. JNK activation, for instance, can lead to the phosphorylation and activation of pro-apoptotic proteins.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate. PDT can lead to the photodamage of anti-apoptotic Bcl-2, shifting the balance towards apoptosis.
Key Signaling Pathways in this compound-PDT Induced Apoptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the field of photodynamic therapy, primarily through its application in the Photochemical Internalization technology. The ability to achieve targeted, light-inducible cytosolic drug delivery has the potential to enhance the efficacy of a wide range of therapeutics, from small molecule chemotherapeutics to large biologics. Preclinical and early-phase clinical data are promising, demonstrating potent anti-tumor activity with a favorable safety profile.
Future research should focus on:
-
Optimizing PCI for Different Drugs and Cancers: Tailoring this compound-PCI protocols for specific drug-cancer combinations to maximize therapeutic synergy.
-
Elucidating Detailed Signaling Pathways: A deeper understanding of the molecular mechanisms underlying this compound-PCI will enable the development of rational combination therapies.
-
Advancing Clinical Trials: Larger, randomized clinical trials are needed to definitively establish the clinical benefit of this compound-based therapies in various cancer indications.
-
Exploring New Applications: The PCI platform could be extended to other applications beyond cancer therapy, such as vaccine enhancement (fimaVACC) and the delivery of nucleic acid-based therapeutics (fimaNAc).
This compound's unique mechanism of action and the versatility of the PCI platform position it as a highly promising modality in the future of targeted cancer therapy and drug delivery.
References
Fimaporfin's Therapeutic Dawn: A Technical Deep Dive into Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimaporfin (TPCS2a), a potent photosensitizer, is at the forefront of innovative therapeutic strategies, primarily through a mechanism known as photochemical internalization (PCI). This technology leverages light-activated reactive oxygen species (ROS) to selectively disrupt endo-lysosomal membranes, enabling the cytosolic delivery and enhanced efficacy of a wide range of therapeutic agents that would otherwise be degraded. Early-stage research, encompassing preclinical studies and initial clinical trials, has illuminated this compound's significant potential in oncology, vaccine enhancement, and antimicrobial applications. This technical guide synthesizes the foundational research on this compound, presenting a comprehensive overview of its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and the cellular signaling pathways implicated in its therapeutic effect.
Introduction to this compound and Photochemical Internalization (PCI)
This compound is a synthetic, amphiphilic chlorin-based photosensitizer designed for use in photodynamic therapy (PDT) and, more specifically, photochemical internalization (PCI).[1] Unlike traditional PDT, which primarily aims to induce cell death directly through light-activated cytotoxicity, PCI utilizes a sub-lethal dose of light to trigger a localized disruption of endo-lysosomal membranes.[2] This process allows for the escape of co-administered therapeutic agents from these vesicles into the cytosol, where they can reach their intracellular targets.[2] This is particularly crucial for macromolecules and certain small molecule drugs that are taken up by cells via endocytosis and are often rendered ineffective by lysosomal degradation.[2]
The core of this compound's PCI activity lies in its ability to generate ROS, predominantly singlet oxygen, upon activation by light of a specific wavelength.[3] Due to the short lifespan and limited diffusion radius of these ROS, their cytotoxic effects are confined to the immediate vicinity of the photosensitizer, which is localized within the endo-lysosomal membranes. This precise targeting ensures the rupture of these vesicles with minimal damage to other cellular components.
Therapeutic Applications and Preclinical Efficacy
Early-stage research has explored this compound's therapeutic potential across several key areas:
Oncology
The primary focus of this compound research has been in enhancing the efficacy of chemotherapeutic agents. By facilitating their endosomal escape, this compound can overcome a common mechanism of drug resistance and increase the intracellular concentration of active drugs at their sites of action.
Preclinical studies have demonstrated a significant synergistic effect when combining this compound-based PCI with the chemotherapeutic drug bleomycin for the treatment of HNSCC. In vitro experiments on the UT-SCC-5 HNSCC cell line have shown that PCI can achieve the same level of tumor cell death (75%) with a 20-fold lower concentration of bleomycin compared to bleomycin treatment alone.
Table 1: In Vitro Efficacy of this compound-PCI with Bleomycin in UT-SCC-5 HNSCC Cells
| Treatment Group | Bleomycin Concentration (µM) | This compound Concentration (µg/mL) | Light Irradiation | Resulting Cell Death |
| Bleomycin Alone | 2.0 | 0 | No | 75% |
| This compound-PCI + Bleomycin | 0.1 | 0.2 | Yes | 75% |
This compound-based PCI has also been investigated for the treatment of inoperable bile duct cancer (cholangiocarcinoma) in combination with gemcitabine. The Phase I/II RELEASE study (NCT01900158) was initiated to evaluate this combination. However, the trial was stopped prematurely following the emergence of a new standard of care involving immunotherapy. While the full data set is not available, the premise of the study was based on preclinical evidence suggesting that PCI could enhance the local anti-cancer effect of gemcitabine.
Vaccine Enhancement (fimaVACC)
The fimaVACC platform utilizes this compound-based PCI to enhance the cellular immune responses to peptide and protein-based vaccines. By facilitating the delivery of antigens into the cytosol of antigen-presenting cells (APCs), PCI promotes their presentation on MHC class I molecules, leading to a more robust activation of cytotoxic T-lymphocytes (CTLs). Preclinical studies have shown that this approach can significantly enhance both cellular and humoral immune responses.
Antimicrobial Applications
The principle of photodynamic therapy, upon which PCI is based, has inherent antimicrobial properties. The generation of ROS can damage microbial cell walls and membranes, leading to cell death. While specific studies on this compound's antimicrobial efficacy are emerging, the broader class of porphyrin-based photosensitizers has demonstrated effectiveness against a wide spectrum of microorganisms, including bacteria and fungi.
Mechanism of Action and Cellular Signaling
The therapeutic effects of this compound are initiated by a sequence of photophysical and cellular events.
Upon endocytosis, this compound localizes to the membranes of endosomes and lysosomes. Light activation triggers the production of ROS, which peroxidize lipids and proteins in the vesicular membrane, leading to its rupture and the release of the entrapped therapeutic agent into the cytosol.
The downstream cellular signaling events following PCI-induced endosomal escape are an active area of research. The release of therapeutic agents leads to their direct interaction with their intended targets. Furthermore, the process of endosomal rupture itself can trigger cellular stress responses. It is hypothesized that the release of endosomal contents and the generation of ROS can activate various signaling pathways involved in inflammation, apoptosis, and cell survival.
Experimental Protocols
This section provides a general framework for key in vitro experiments used in the early-stage evaluation of this compound's therapeutic potential.
In Vitro Photochemical Internalization of Bleomycin
This protocol is adapted from studies on HNSCC cell lines.
Objective: To assess the enhancement of bleomycin cytotoxicity by this compound-PCI.
Materials:
-
UT-SCC-5 cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TPCS2a) stock solution
-
Bleomycin stock solution
-
Phosphate-buffered saline (PBS)
-
MTT reagent or other cell viability assay kit
-
Light source with appropriate wavelength (e.g., 652 nm laser) and power meter
Procedure:
-
Cell Seeding: Seed UT-SCC-5 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.2 µg/mL). Incubate for 18 hours.
-
Wash and Bleomycin Incubation: Wash the cells twice with PBS. Add fresh medium containing various concentrations of bleomycin (e.g., 0.05 µM to 5 µM). Incubate for 4 hours.
-
Light Irradiation: Wash the cells twice with PBS and add fresh medium. Expose the cells to light at a specific wavelength (e.g., 652 nm) and dose (e.g., 1.5 J/cm²). Control wells should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Perform an MTT assay or other viability assay to determine the percentage of cell survival in each treatment group.
Colony Forming Assay (CFA)
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Procedure:
-
Follow steps 1-4 of the in vitro PCI protocol, using 6-well plates instead of 96-well plates.
-
After irradiation, incubate the cells for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies in each well to determine the surviving fraction compared to untreated controls.
In Vivo Studies: Biodistribution and Toxicology
Comprehensive in vivo data on this compound is still emerging. Preclinical studies are essential to understand its pharmacokinetics (PK), pharmacodynamics (PD), biodistribution, and safety profile.
Table 2: Summary of Preclinical In Vivo Study Parameters (Hypothetical)
| Study Type | Animal Model | This compound Dose | Administration Route | Key Endpoints |
| Biodistribution | Nude mice with HNSCC xenografts | 1-5 mg/kg | Intravenous | This compound concentration in tumor and major organs over time |
| Pharmacokinetics | Sprague-Dawley rats | 2 mg/kg | Intravenous | Plasma concentration-time profile, half-life, clearance |
| Acute Toxicology | CD-1 mice | 10-100 mg/kg | Intravenous | Morbidity, mortality, clinical signs, gross pathology |
| Repeat-Dose Toxicology | Beagle dogs | 1, 3, 10 mg/kg/day for 28 days | Intravenous | Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology |
Note: This table is a representative example of the types of preclinical in vivo studies conducted for drug development and does not represent specific published data for this compound unless cited.
Clinical Development
This compound has been evaluated in several clinical trials, primarily in the oncology setting.
-
NCT00993512: A Phase I study evaluating the safety of this compound-based PCI of bleomycin in patients with cutaneous and subcutaneous cancers. The trial has been completed, but full results are not yet published in a peer-reviewed journal.
-
RELEASE Study (NCT01900158): A Phase I/II study of this compound-PCI with gemcitabine in patients with inoperable cholangiocarcinoma. This study was terminated due to a change in the standard of care.
Conclusion and Future Directions
Early-stage research on this compound has laid a strong foundation for its potential as a versatile drug delivery platform. The ability of this compound-based PCI to enhance the efficacy of various therapeutic agents by overcoming endo-lysosomal entrapment is a significant advancement. While the initial focus has been on oncology, the fimaVACC and potential antimicrobial applications represent exciting avenues for future development.
Further research is needed to fully elucidate the downstream signaling pathways activated by PCI, to obtain comprehensive in vivo data on biodistribution and long-term toxicology, and to analyze the complete data from the initial clinical trials. The continued development of this compound and the PCI technology holds the promise of unlocking the full potential of a new generation of intracellularly targeted therapies.
References
- 1. PCI Biotech: Update on the RELEASE trial — PCI Biotech [pcibiotech.no]
- 2. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fimaporfin's Adjuvant Action: A Technical Guide to Photochemical Internalization in Vaccine Technology
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mode of action of Fimaporfin as a vaccine adjuvant. It details the core mechanism of Photochemical Internalization (PCI), summarizes key clinical findings, presents detailed experimental methodologies from pivotal studies, and illustrates the critical biological pathways involved.
Executive Summary
This compound (TPCS2a) is a photosensitizer that, when used in the fimaVacc platform, functions as a potent vaccine adjuvant delivery system. Its mechanism is not based on direct immunostimulation but on a technology called Photochemical Internalization (PCI). PCI facilitates the delivery of co-administered antigens and adjuvants from endosomes into the cell cytosol.[1][2][3][4] This cytosolic delivery is a critical bottleneck in vaccination, particularly for inducing robust CD8+ T-cell responses essential for combating intracellular pathogens and cancers. By enabling antigens to access the MHC class I processing pathway, this compound-based PCI significantly enhances the breadth and functionality of the cellular immune response.[3]
Core Mechanism: Photochemical Internalization (PCI)
The central principle of this compound's adjuvant activity is the light-induced, site-specific disruption of endo-lysosomal membranes. Unlike traditional adjuvants that engage innate immune receptors directly, this compound acts as a delivery vehicle to enhance the efficacy of co-formulated antigens and immunostimulatory adjuvants.
The process can be described in four key steps:
-
Co-administration and Co-localization : this compound is administered intradermally, mixed with the target antigen (e.g., viral peptides, proteins) and a conventional adjuvant (e.g., a TLR agonist). As an amphiphilic molecule, this compound localizes to the membranes of cells at the injection site, primarily antigen-presenting cells (APCs). The entire vaccine formulation is taken up by APCs into endosomes.
-
Illumination : After a predetermined time to allow for cellular uptake and trafficking (e.g., 20-24 hours), the vaccination site is illuminated with light of a specific wavelength (e.g., 652 nm) that corresponds to this compound's absorption peak.
-
Reactive Oxygen Species (ROS) Generation : Upon activation by light, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.
-
Endosomal Rupture and Cytosolic Release : The ROS have a very short radius of action (10-20 nm), ensuring their effects are localized to the endo-lysosomal membranes where this compound resides. This leads to lipid peroxidation and subsequent rupture of the vesicle membranes, releasing the entrapped antigens and co-adjuvants directly into the cytosol of the APC.
References
- 1. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers [frontiersin.org]
- 4. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers | Modulight [modulight.com]
Fimaporfin's Interaction with Endosomal and Lysosomal Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimaporfin (TPCS₂a) is a potent, synthetically derived photosensitizer pivotal to the drug delivery technology known as Photochemical Internalization (PCI). This technique is designed to overcome a critical barrier in drug delivery: the entrapment and subsequent degradation of therapeutic agents within endosomal and lysosomal compartments. This guide provides an in-depth technical overview of the core mechanism of this compound's action—its interaction with and subsequent disruption of endosomal and lysosomal membranes upon photoactivation.
This compound is an amphiphilic molecule, a characteristic that governs its journey into the cell and its localization within specific organelle membranes.[1] Administered systemically or locally, it initially associates with the plasma membrane and is subsequently internalized through endocytosis, ultimately residing in the membranes of endosomes and lysosomes.[1] The therapeutic utility of this compound is realized upon its activation with light of a specific wavelength. This activation triggers the production of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a highly reactive and short-lived molecule.[1] Due to its transient nature, the destructive effects of singlet oxygen are confined to a radius of approximately 10-20 nm from the site of its generation.[1] This localized action ensures that the primary targets of photodamage are the endosomal and lysosomal membranes where this compound is situated, leading to their permeabilization and the release of co-internalized therapeutic agents into the cytosol, where they can exert their pharmacological effect.[1]
This guide will detail the mechanism of action, present available quantitative data, outline key experimental protocols for studying these interactions, and visualize the involved pathways.
Core Mechanism of Action
The efficacy of this compound-mediated PCI hinges on a sequence of photophysical and photochemical events initiated by light absorption.
2.1 Photophysics and ROS Generation
This compound exhibits a characteristic absorption spectrum with a major peak in the blue region of the visible spectrum (around 420 nm) and a smaller, therapeutically relevant peak in the red region (around 650 nm). The use of red light for activation is often preferred for in vivo applications due to its deeper tissue penetration. Upon absorption of a photon, the this compound molecule transitions from its ground state to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. It is from this triplet state that the energy is transferred to molecular oxygen (³O₂), which is naturally present in tissues, converting it to the highly reactive singlet oxygen (¹O₂).
2.2 Membrane Interaction and Disruption
The amphiphilic nature of this compound facilitates its insertion into the lipid bilayers of endosomal and lysosomal membranes. While specific thermodynamic and kinetic parameters of this compound's binding to these membranes are not extensively published, the interaction is understood to be driven by hydrophobic and electrostatic forces. The sulfonated groups of this compound likely interact with the polar head groups of the phospholipids, while the porphyrin ring anchors into the hydrophobic acyl chain region of the membrane.
The singlet oxygen generated upon photoactivation reacts rapidly with various biomolecules within the membrane, including unsaturated lipids and proteins. This leads to lipid peroxidation and protein cross-linking, which compromises the structural integrity of the membrane. The consequence is an increase in membrane permeability, ranging from the formation of transient pores to complete membrane rupture, allowing the escape of entrapped molecules into the cytoplasm.
Quantitative Data
The following tables summarize key quantitative parameters related to the application of this compound in PCI, based on published in vitro studies. It is important to note that specific values can vary depending on the cell line, the therapeutic agent being delivered, and the experimental conditions.
Table 1: this compound Concentration and Light Dose Parameters in Cell-Based Assays
| Parameter | Value Range | Cell Line Example | Notes | Reference |
| This compound Concentration | 0.1 - 0.5 µg/mL | UT-SCC-5 (Head and Neck Squamous Cell Carcinoma) | Concentrations are optimized to be non-toxic in the absence of light. | |
| Incubation Time | 18 hours | UT-SCC-5 | Allows for sufficient uptake and localization of this compound in endo-lysosomal compartments. | |
| Light Wavelength | 420 nm or 650 nm | UT-SCC-5 | The choice of wavelength depends on the desired tissue penetration and experimental setup. | |
| Light Dose (Energy) | 0.25 - 0.6 J/cm² | UT-SCC-5 | The light dose is a critical parameter that needs to be carefully titrated to induce endosomal escape without causing significant direct phototoxicity. |
Table 2: Efficacy of this compound-Mediated Photochemical Internalization
| Therapeutic Agent | Cell Line | Fold-Increase in Efficacy (Compared to Drug Alone) | This compound Concentration | Light Dose | Reference |
| Bleomycin | UT-SCC-5 | 20-fold reduction in Bleomycin concentration to achieve 75% cell death | 0.2 µg/mL | Not specified | |
| Monoclonal Antibody (TuBB-9-FITC) | UT-SCC-5 | Qualitative enhancement of intracellular delivery and nuclear localization | 0.1 µg/mL | 0.25 J/cm² (420 nm) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with endosomal and lysosomal membranes.
4.1 Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound with and without light activation and to assess the enhanced efficacy of a co-administered drug.
-
Cell Seeding: Seed cells (e.g., UT-SCC-5) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 0.5 µg/mL) in a complete culture medium for 18 hours. Include untreated control wells.
-
Drug Incubation (for PCI efficacy): For PCI experiments, co-incubate the cells with the therapeutic agent of interest at various concentrations during the last few hours of the this compound incubation or add it after the this compound incubation, depending on the drug's uptake characteristics.
-
Washing: After the incubation period, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound this compound and drug.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Expose the designated wells to a light source with the appropriate wavelength (e.g., 650 nm) and a calibrated light dose. Keep a set of non-irradiated plates as dark controls.
-
Post-Irradiation Incubation: Return the plates to the incubator for a period appropriate for the drug to exert its effect (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
4.2 Confocal Microscopy for Co-localization and Endosomal Escape
This method is used to visualize the intracellular localization of this compound and the release of a fluorescently labeled cargo from endosomes/lysosomes.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Labeling and Incubation: Incubate the cells with this compound and a fluorescently labeled cargo molecule (e.g., FITC-dextran or a fluorescently tagged antibody). This compound itself is fluorescent and can be visualized.
-
Washing: Wash the cells with PBS to remove extracellular probes.
-
Live-Cell Imaging (Pre-irradiation): Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Acquire images to demonstrate the co-localization of this compound and the cargo in punctate vesicular structures, indicative of their presence in endosomes and lysosomes.
-
Photochemical Internalization: While on the microscope stage, irradiate a region of interest (ROI) with a laser of the appropriate wavelength (e.g., 405 nm or 633 nm) to activate the this compound.
-
Live-Cell Imaging (Post-irradiation): Acquire a time-lapse series of images immediately after irradiation to monitor the redistribution of the fluorescent cargo from the punctate vesicles into the cytoplasm, which signifies endosomal escape.
4.3 Vesicle Leakage Assay
This in vitro assay quantifies the ability of photoactivated this compound to disrupt lipid membranes using artificial vesicles (liposomes).
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a self-quenching concentration (e.g., carboxyfluorescein or calcein). The lipid composition of the LUVs can be tailored to mimic that of endosomal or lysosomal membranes.
-
This compound Incorporation: Incorporate this compound into the liposomal membrane during their preparation or by incubation with pre-formed liposomes.
-
Assay Setup: Dilute the this compound-containing liposomes in a buffer in a fluorometer cuvette or a 96-well plate.
-
Irradiation: Expose the liposome suspension to light of the appropriate wavelength and dose.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. Membrane disruption will cause the encapsulated dye to leak out and become de-quenched, resulting in an increase in fluorescence.
-
Data Analysis: The percentage of leakage can be calculated by comparing the fluorescence signal to that of a control sample where the liposomes are completely lysed with a detergent (e.g., Triton X-100).
Signaling Pathways and Logical Relationships
The interaction of this compound with endo-lysosomal membranes and the subsequent ROS-induced damage can trigger various cellular signaling pathways. Below are diagrams illustrating these processes.
5.1 this compound-Mediated Photochemical Internalization Workflow
Caption: Workflow of this compound-mediated photochemical internalization (PCI).
5.2 Potential Signaling Pathways Activated by this compound-PCI
Caption: Potential signaling cascades initiated by this compound-PCI.
Conclusion
This compound is a highly effective photosensitizer that, when combined with light, provides a powerful tool for overcoming the endo-lysosomal barrier to intracellular drug delivery. Its mechanism of action, centered on the localized generation of singlet oxygen and subsequent membrane disruption, has been well-characterized qualitatively. While a comprehensive set of quantitative binding and release data remains to be fully elucidated in the public domain, the existing body of research provides a strong foundation for the continued development and application of this compound-based PCI in research and clinical settings. The experimental protocols outlined in this guide offer a starting point for researchers aiming to further investigate and harness the potential of this innovative technology. Future work should focus on detailed quantitative characterization of this compound's membrane interactions and a deeper exploration of the downstream signaling consequences of PCI to further optimize its therapeutic applications.
References
Fimaporfin's Biological Effects: A Technical Guide to Photochemical Internalization and Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimaporfin (TPCS2a) is a potent photosensitizer at the forefront of a targeted drug delivery technology known as Photochemical Internalization (PCI). This technique is designed to overcome a critical hurdle in drug delivery: the entrapment and degradation of therapeutic agents within endo-lysosomal vesicles. By leveraging the principles of photochemistry, this compound facilitates the release of these trapped molecules into the cytosol, thereby significantly enhancing their therapeutic efficacy. Beyond its role as a delivery vehicle, recent research has unveiled this compound's capacity to modulate complex cellular signaling pathways, including the Unfolded Protein Response (UPR) and interferon (IFN) signaling, as well as to stimulate robust anti-tumor immune responses. This guide provides an in-depth exploration of the core biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Mechanism of Action: Photochemical Internalization (PCI)
The primary biological effect of this compound is the facilitation of Photochemical Internalization (PCI). This process unfolds in a series of sequential steps:
-
Systemic or Local Administration : this compound is administered to the target tissue. As an amphiphilic molecule, it readily inserts into the plasma membrane of cells.
-
Endocytic Uptake and Localization : Following insertion into the plasma membrane, this compound is internalized by the cell's natural endocytic processes. It becomes localized within the membranes of endosomes and lysosomes, co-localizing with therapeutic agents that are taken up by the cell.
-
Light Activation : The target tissue is illuminated with light of a specific wavelength (typically around 652 nm). This compound absorbs this light energy, transitioning into an excited state.
-
Generation of Reactive Oxygen Species (ROS) : In its excited state, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
-
Endo-lysosomal Membrane Disruption : Due to the short lifespan and radius of action of singlet oxygen, the ROS-induced damage is confined to the immediate vicinity of this compound's localization – the endo-lysosomal membranes. This leads to the rupture of these vesicles.
-
Cytosolic Drug Release : The disruption of the endo-lysosomal membranes allows the co-internalized therapeutic agents to escape into the cytosol, where they can reach their intracellular targets and exert their biological effects.
This targeted release mechanism enhances the therapeutic window of various drugs by increasing their intracellular concentration at the site of action while minimizing systemic toxicity.
Key Experimental Findings: Quantitative Data
The efficacy of this compound-mediated PCI has been demonstrated across various pre-clinical and clinical studies. The following tables summarize key quantitative data from representative experiments.
Table 1: In Vitro Efficacy of this compound with Bleomycin in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (UT-SCC-5)
| Treatment Group | This compound (µg/mL) | Bleomycin (µM) | Light Dose (J/cm²) | Cell Survival (%) | Fold Enhancement of Cytotoxicity |
| Control (no treatment) | 0 | 0 | 0 | 100 | - |
| This compound alone (no light) | 0.1 - 0.5 | 0 | 0 | ~90-100[1] | - |
| This compound + Light | 0.2 | 0 | 0.3 | 93.14 ± 2.93[1] | - |
| Bleomycin alone | 0 | 5.0 | 0 | ~25 | - |
| This compound + Bleomycin + Light | 0.2 | 0.25 | 0.6 | ~25 | ~20[1][2][3] |
Data synthesized from studies on UT-SCC-5 HNSCC cells. The 20-fold enhancement is based on achieving the same level of cell death (75%) with a 20-fold lower concentration of Bleomycin when combined with this compound-PCI.
Table 2: In Vitro Efficacy of this compound with Gemcitabine in Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| RBE | Gemcitabine alone | 3.01 |
| RBE-R (Gemcitabine-resistant) | Gemcitabine alone | 14.44 |
| QBC939 | Gemcitabine alone | 4.50 |
| QBC939-R (Gemcitabine-resistant) | Gemcitabine alone | 18.19 |
While direct IC50 values for this compound-PCI with gemcitabine were not explicitly found in the provided search results, preclinical studies have shown that PCI enhances the effect of gemcitabine in CCA cell lines, leading to clinical trials.
Downstream Signaling Pathways
Beyond the physical disruption of endo-lysosomal membranes, the ROS generated during this compound-mediated PCI triggers complex cellular stress responses and signaling cascades.
Endo-lysosomal Damage Response and Apoptosis
The photochemical damage to endosomes and lysosomes initiates a cellular stress response. The release of lysosomal proteases, such as cathepsins, into the cytosol can trigger apoptosis through the cleavage of Bid to truncated Bid (tBid), which in turn activates the mitochondrial pathway of apoptosis.
Caption: this compound-PCI induced apoptosis pathway.
Unfolded Protein Response (UPR) and Interferon (IFN) Signaling
When combined with agents like all-trans retinoic acid (ATRA), this compound-based photodynamic therapy (PDT) has been shown to strongly activate the Unfolded Protein Response (UPR) and Interferon (IFN) signaling pathways. The ROS generated can induce ER stress, triggering the three arms of the UPR (IRE1, PERK, and ATF6). This, in turn, can lead to the activation of IFN signaling, suggesting a link between this compound-induced oxidative stress and innate immune signaling.
Caption: this compound-PDT induced UPR and IFN signaling.
Enhanced Antigen Presentation and Immune Activation (fimaVacc)
This compound is also utilized in a vaccination platform termed "fimaVacc". In this application, this compound is co-administered with an antigen and an adjuvant. The PCI-mediated release of the antigen into the cytosol of antigen-presenting cells (APCs), such as dendritic cells, enhances its processing and presentation on MHC class I molecules. This leads to a more potent activation of cytotoxic CD8+ T-cells, a critical component of the anti-tumor immune response.
Caption: fimaVacc mechanism for enhanced T-cell response.
Experimental Protocols
General Workflow for In Vitro this compound-PCI Experiments
The following diagram outlines a typical workflow for assessing the efficacy of this compound-PCI in vitro.
Caption: General workflow for in vitro this compound-PCI.
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability following this compound-PCI treatment.
Materials:
-
Target cancer cell line (e.g., UT-SCC-5)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Therapeutic drug stock solution (e.g., Bleomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/mL) in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment Incubation :
-
Prepare dilutions of this compound and the therapeutic drug in complete medium.
-
Aspirate the medium from the wells and add 100 µL of the treatment solutions (e.g., this compound + Bleomycin, this compound alone, Bleomycin alone, and medium alone for controls).
-
Incubate for 18 hours at 37°C and 5% CO₂.
-
-
Washing and Irradiation :
-
Carefully aspirate the treatment solutions from all wells.
-
Gently wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of fresh complete medium to each well.
-
Irradiate the designated wells with a light source at the appropriate wavelength (e.g., 652 nm) and light dose (e.g., 0.3-0.6 J/cm²). Keep control plates in the dark.
-
-
Post-Irradiation Incubation : Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Conclusion
This compound represents a significant advancement in targeted drug delivery through its elegant mechanism of Photochemical Internalization. The ability to precisely trigger the release of therapeutic agents within the cytosol of target cells has demonstrated remarkable potential in enhancing the efficacy of various anti-cancer drugs. Furthermore, the emerging understanding of this compound's role in modulating cellular stress responses and stimulating the immune system opens up new avenues for its application in combination therapies and immuno-oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of this compound.
References
The Dawn of Targeted Intracellular Delivery: A Technical Guide to the Discovery and Development of Fimaporfin (Amphinex)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimaporfin, commercially known as Amphinex, represents a significant advancement in the field of drug delivery, employing a technology known as Photochemical Internalization (PCI). This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and a visualization of the underlying biological pathways. This compound's ability to facilitate the cytosolic delivery of therapeutic agents upon light activation holds the promise of enhancing the efficacy of a wide range of treatments, from chemotherapy to immunotherapy.
Introduction: The Challenge of Intracellular Drug Delivery
The efficacy of many potent therapeutic molecules is limited by their inability to efficiently cross cellular membranes and reach their intracellular targets. Once endocytosed, these molecules are often sequestered in endosomes and lysosomes, where they are degraded before they can exert their therapeutic effect. This compound was developed to address this fundamental challenge. It is a photosensitizer designed to accumulate in the membranes of these endocytic vesicles. Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS) that selectively rupture the vesicular membranes, releasing the entrapped therapeutic agent into the cytoplasm. This process, termed Photochemical Internalization (PCI), offers a spatially and temporally controlled method to enhance the intracellular delivery and, consequently, the therapeutic window of various drugs.
Discovery and Development Timeline
The development of this compound has been spearheaded by the Norwegian biopharmaceutical company, PCI Biotech. The journey from concept to clinical evaluation has been marked by key milestones:
-
Early 2000s: The concept of Photochemical Internalization (PCI) was pioneered by Kristian Berg at the Norwegian Radium Hospital, laying the theoretical groundwork for this compound's development[1].
-
Mid-2000s: PCI Biotech was founded to commercialize the PCI technology. The focus was on developing a clinically suitable photosensitizer, leading to the synthesis and preclinical evaluation of this compound (then known as TPCS2a).
-
2009: The first-in-human Phase I clinical trial of this compound (Amphinex) in combination with bleomycin for patients with solid malignancies (NCT00993512) was initiated.
-
2016: Positive results from the Phase I trial were published in The Lancet Oncology, demonstrating the safety and tolerability of this compound-mediated PCI[2]. The European Medicines Agency's (EMA) Committee for Orphan Medicinal Products (COMP) issued a positive opinion for Orphan Drug Designation for this compound in the treatment of cholangiocarcinoma (bile duct cancer)[3][4].
-
2017: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of cholangiocarcinoma[5].
-
2021: PCI Biotech announced that the Ministry of Food and Drug Safety (MFDS) in South Korea had granted Orphan Drug Designation for this compound in combination with gemcitabine for bile duct cancer.
Chemical Properties and Synthesis
This compound is a synthetic, amphiphilic photosensitizer, chemically identified as disulfonated tetraphenyl chlorin (TPCS2a). It is a mixture of three isomeric forms.
The synthesis of this compound is achieved through the di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a). This chemical modification from a porphyrin to a chlorin structure is crucial for its photophysical properties, particularly its strong absorption of light in the red region of the spectrum, which allows for deeper tissue penetration.
Synthesis Protocol: Di-imide Reduction of Disulfonated Tetraphenyl Porphine
This protocol is a generalized representation based on established chemical principles for di-imide reductions of porphyrins.
Materials:
-
Meso-tetraphenylporphine-disulfonic acid (TPPS2a)
-
p-Toluenesulfonylhydrazide (TSH)
-
Anhydrous pyridine
-
Anhydrous potassium carbonate (K2CO3)
-
Nitrogen gas (N2)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
A solution of TPPS2a in anhydrous pyridine is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Anhydrous K2CO3 is added to the solution.
-
The mixture is heated to reflux (approximately 100-105°C).
-
p-Toluenesulfonylhydrazide (p-TSH) is added portion-wise to the refluxing mixture over several hours. The p-TSH serves as the diimide precursor.
-
The reaction progress is monitored by UV-Vis spectroscopy, observing the characteristic shift in the Q-bands as the porphyrin is reduced to a chlorin.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent (pyridine) is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel or alumina to isolate the this compound (TPCS2a) from unreacted starting material and byproducts.
-
The final product is characterized by HPLC, UV-Vis spectroscopy, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Photochemical Internalization (PCI)
The therapeutic effect of this compound is based on the principle of Photochemical Internalization (PCI). This process can be broken down into a series of sequential steps:
-
Systemic Administration and Cellular Uptake: this compound is administered intravenously and, due to its amphiphilic nature, it circulates and is taken up by cells, including tumor cells, through endocytosis.
-
Localization in Endocytic Vesicles: Following endocytosis, this compound localizes to the membranes of endosomes and lysosomes. The therapeutic agent to be delivered (e.g., bleomycin, gemcitabine) is co-internalized or administered separately and also accumulates within these vesicles.
-
Light Activation: The target tissue is illuminated with light of a specific wavelength (approximately 652 nm), which corresponds to an absorption peak of this compound.
-
Generation of Reactive Oxygen Species (ROS): Upon light absorption, the photosensitizer (this compound) is excited from its ground state to a short-lived singlet state, which can then transition to a longer-lived triplet state. This triplet state this compound can transfer its energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂), a primary type of ROS.
-
Endosomal Membrane Disruption: The generated singlet oxygen has a very short lifetime and a limited diffusion radius (10-20 nm). This ensures that its cytotoxic effects are highly localized to the immediate vicinity of its production – the endosomal and lysosomal membranes where this compound is situated. The ROS cause lipid peroxidation and protein damage, leading to the rupture of these vesicular membranes.
-
Cytosolic Release of Therapeutic Agent: The disruption of the endo-lysosomal membranes allows the entrapped therapeutic agent to escape into the cytosol, where it can then reach its intracellular target (e.g., the nucleus for DNA-targeting agents like bleomycin) and exert its therapeutic effect.
Signaling Pathways in this compound-mediated PCI
The process of PCI triggers a cascade of cellular events. The initial photochemical damage to the endo-lysosomal membranes leads to the release of various hydrolytic enzymes and signaling molecules into the cytoplasm, initiating downstream signaling pathways that contribute to cell death.
Caption: Signaling cascade initiated by this compound-mediated PCI.
The main cell death pathway initiated by lysosomal rupture involves the release of cathepsins into the cytosol. These proteases can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.
Preclinical Data
A substantial body of preclinical research has demonstrated the potential of this compound-mediated PCI to enhance the efficacy of various therapeutic agents in a range of cancer cell lines.
In Vitro Efficacy
Studies have consistently shown that the combination of this compound, a therapeutic agent, and light results in a synergistic cytotoxic effect compared to the individual treatments alone.
| Cell Line | Cancer Type | Therapeutic Agent | This compound Conc. (µg/mL) | Light Dose (J/cm²) | Outcome |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | Bleomycin | 0.2 | 0.3 - 0.9 | 20-fold lower bleomycin concentration needed for 75% cell death |
| Zr-75-1 | Breast Cancer (Trastuzumab-resistant) | Trastuzumab-saporin | Not specified | Not specified | Synergistic enhancement of cytotoxicity |
| CT26.CL25 | Colon Carcinoma | Bleomycin | Not specified | Not specified | Synergistic tumor growth delay in vivo |
| WiDr | Colon Carcinoma | Gelonin | Not specified | Not specified | Enhanced cytotoxicity |
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Species | Dosing | Key Parameters |
| Athymic Mice | Intravenous | Plasma half-lives: 0.78 hours (alpha phase) and 36 hours (beta phase) |
| Rat (Glioma Model) | Intravenous (3 mg/200g) | This compound accumulates in glioma tissue for a longer duration than in circulating blood |
Clinical Development
This compound (Amphinex) has been evaluated in several clinical trials, primarily focusing on difficult-to-treat cancers where localized treatment enhancement is beneficial.
Phase I/II Study in Head and Neck Cancer (NCT01606566)
This study was designed to evaluate the safety and efficacy of this compound-induced PCI of bleomycin in patients with recurrent head and neck squamous cell carcinoma (HNSCC). While detailed quantitative results from the final study report are not publicly available in a comprehensive format, the study demonstrated that the treatment was generally well-tolerated and showed promising anti-tumor activity.
Phase I/II Study in Bile Duct Cancer (Cholangiocarcinoma)
This compound in combination with gemcitabine has been investigated for the treatment of inoperable locally advanced or metastatic bile duct cancer. This indication has a high unmet medical need, and the accessibility of the bile duct to light via endoscopic procedures makes it a suitable target for PCI. The granting of Orphan Drug Designation in the US, EU, and South Korea underscores the potential of this therapy. Clinical data has suggested encouraging tumor response and survival in patients.
| Trial Identifier | Phase | Indication | Intervention | Status |
| NCT00993512 | Phase I | Solid Malignancies | This compound PCI with Bleomycin | Completed |
| NCT01606566 | Phase I/II | Recurrent Head and Neck Cancer | This compound PCI with Bleomycin | Terminated |
| Not specified | Phase I/II | Bile Duct Cancer | This compound PCI with Gemcitabine | Ongoing |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing cell viability after this compound-PCI treatment.
Materials:
-
Cancer cell line of interest (e.g., UT-SCC-5)
-
Complete cell culture medium
-
This compound stock solution
-
Therapeutic agent (e.g., Bleomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well microplates
-
Light source with appropriate filter for 652 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation with this compound and Drug: Remove the culture medium and add fresh medium containing the desired concentrations of this compound and the therapeutic agent. Incubate for a specified period (e.g., 18 hours).
-
Washing: After incubation, remove the drug- and photosensitizer-containing medium and wash the cells twice with PBS.
-
Light Exposure: Add fresh, phenol red-free medium to the wells. Expose the cells to light at 652 nm with a defined energy density (e.g., 0.3-0.9 J/cm²). Keep control plates in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay (CFA)
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Therapeutic agent
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Light source (652 nm)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treatment: Treat cells in larger culture dishes (e.g., 60 mm) with this compound and the therapeutic agent, followed by light exposure as described in the MTT assay protocol.
-
Cell Harvesting and Seeding: After treatment, wash the cells, trypsinize them, and count them. Seed a known number of viable cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), without changing the medium unless necessary.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 10-15 minutes, and then stain with crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Experimental Workflows
References
- 1. Photochemical internalisation - PCI [ous-research.no]
- 2. rsc.org [rsc.org]
- 3. PCI Biotech receives positive opinion for Orphan Drug Designation of this compound for treatment of cholangiocarcinoma in EU — PCI Biotech [pcibiotech.no]
- 4. Photochemical internalization (PCI) of HER2-targeted toxins: synergy is dependent on the treatment sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCI Biotech receives US Orphan Drug Designation for this compound in the treatment of bile duct cancer (cholangiocarcinoma) — PCI Biotech [pcibiotech.no]
Methodological & Application
Standard Protocol for Fimaporfin-Mediated Photochemical Internalization (PCI) In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical Internalization (PCI) is a light-inducible drug delivery technology that facilitates the cytosolic uptake of therapeutic molecules that are otherwise sequestered in endosomes and lysosomes. This protocol provides a detailed methodology for performing Fimaporfin-mediated PCI in vitro. This compound (TPCS₂ₐ) is a photosensitizer that localizes to the membranes of endocytic vesicles. Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which selectively ruptures these vesicular membranes, releasing the co-internalized therapeutic agent into the cytoplasm to reach its intracellular target.[1][2] This technology has been shown to enhance the efficacy of a wide range of molecules, including chemotherapeutics, antibodies, and nucleic acids.[1][3][4]
The following protocol is a standard guideline and should be optimized for specific cell lines and therapeutic agents.
Key Experimental Parameters
Successful this compound-mediated PCI relies on the careful optimization of several key parameters. The table below summarizes the ranges of these parameters based on published data, primarily for the human head and neck squamous cell carcinoma cell line UT-SCC-5.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 0.5 µg/mL | This compound alone exhibits low cytotoxicity in the absence of light. |
| Incubation Time | 18 hours | This allows for sufficient uptake and localization of this compound to endocytic vesicles. |
| Therapeutic Agent | Varies by agent | The concentration should be optimized for minimal toxicity without PCI. |
| Light Wavelength | 650 nm | Corresponds to an absorption peak of this compound. |
| Light Dose (Energy Density) | 0.3 - 0.6 J/cm² | Higher doses can lead to direct phototoxicity. |
Experimental Protocols
I. Materials
-
This compound (TPCS₂ₐ) stock solution
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Therapeutic agent of interest
-
Multi-well cell culture plates
-
Light source with a narrow band filter for the desired wavelength (e.g., 650 nm)
-
Radiometer for measuring light irradiance
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
II. Cell Seeding
-
Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of light exposure.
III. This compound and Therapeutic Agent Incubation
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Prepare a working solution of this compound in a complete cell culture medium at the desired concentration (e.g., 0.2 µg/mL).
-
Prepare a working solution of the therapeutic agent in a complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing both this compound and the therapeutic agent to the cells.
-
Incubate for 18 hours in a humidified incubator at 37°C and 5% CO₂.
IV. Light Exposure
-
Before light exposure, remove the incubation medium and replace it with a fresh, complete medium. This step is crucial to remove any this compound that has not been internalized, which could cause damage to the plasma membrane upon illumination.
-
Expose the cells to light of the appropriate wavelength (e.g., 650 nm) from a calibrated light source.
-
The light dose (J/cm²) is calculated as the product of the irradiance (W/cm²) and the exposure time (s).
-
Ensure uniform light delivery across all wells.
-
Include control groups:
-
No treatment
-
This compound alone (no light)
-
Therapeutic agent alone (no light)
-
This compound + light
-
Therapeutic agent + light
-
V. Post-Irradiation Incubation and Analysis
-
After light exposure, return the cells to the incubator for a period appropriate for the therapeutic agent and the assay being performed (e.g., 24-72 hours for cytotoxicity assays).
-
Assess the outcome of the PCI treatment using a suitable assay, such as:
-
Cytotoxicity assays: MTT, XTT, or colony formation assay (CFA) to measure cell viability and proliferation.
-
Fluorescence microscopy: To visualize the intracellular localization of a fluorescently labeled therapeutic agent.
-
Western blotting or ELISA: To measure the activity of a delivered protein.
-
qPCR or reporter gene assays: To assess the effect of delivered nucleic acids.
-
Optimization of this compound-Mediated PCI
The optimal conditions for this compound-mediated PCI are cell-type and cargo-dependent. A systematic optimization of this compound concentration and light dose is recommended for each new experimental setup.
1. This compound Concentration Titration:
-
Seed cells as described above.
-
Incubate with a range of this compound concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.5 µg/mL) for 18 hours.
-
Keep the light dose constant (e.g., a mid-range dose of 0.4 J/cm²).
-
Include a "no light" control for each concentration to assess dark toxicity.
-
Assess cell viability 24-48 hours after light exposure.
-
Select the highest this compound concentration that shows minimal phototoxicity (in the absence of the therapeutic agent) but is expected to be effective.
2. Light Dose Titration:
-
Seed cells as described above.
-
Incubate with the optimized this compound concentration.
-
Expose the cells to a range of light doses (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 J/cm²).
-
Assess cell viability 24-48 hours after light exposure.
-
Choose a light dose that results in high cell viability in the absence of the therapeutic agent but is sufficient to induce endosomal escape.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical internalization - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fimaporfin Light Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimaporfin (TPCS₂ₐ), a potent photosensitizer, is a key component in the drug delivery platform known as Photochemical Internalization (PCI). This technology utilizes light to activate this compound, which in turn disrupts the membranes of endosomes and lysosomes. This process allows for the release of therapeutic agents, which have been co-internalized with the photosensitizer, from these vesicles into the cytosol, thereby enhancing their therapeutic efficacy. These application notes provide detailed protocols and light activation parameters for the use of this compound in various cancer cell lines.
Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen. Due to the short lifetime and limited diffusion distance of singlet oxygen (10-20 nm), the oxidative damage is localized to the endo/lysosomal membranes where this compound accumulates. This targeted disruption facilitates the cytosolic delivery of a wide range of macromolecules, including chemotherapeutics like bleomycin, enhancing their cytotoxic effects.
Light Activation Parameters for this compound in Cell Culture
The efficacy of this compound-mediated photochemical internalization is critically dependent on several parameters, including the concentration of this compound, the incubation time, and the light dose (fluence) delivered to the cells. The following table summarizes the effective light activation parameters for this compound in various cancer cell lines as reported in the literature.
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Light Source | Wavelength (nm) | Light Dose (J/cm²) | Reference |
| UT-SCC-5 (Head and Neck Squamous Cell Carcinoma) | 0.1 - 0.2 | 18 | LED | 650 | 0.3 - 0.6 | |
| UT-SCC-5 (Head and Neck Squamous Cell Carcinoma) | 0.1 | 18 | LED | 420 | 0.25 |
Note: The optimal parameters may vary depending on the specific experimental conditions, including the cell type, the therapeutic agent being delivered, and the light source used. It is recommended to perform a dose-response study to determine the optimal this compound concentration and light dose for each specific application. This compound alone, without light activation, has been shown to have low cytotoxicity at the concentrations typically used for PCI.
Experimental Protocols
General Protocol for this compound-Mediated Photochemical Internalization (PCI)
This protocol provides a general workflow for a typical in vitro PCI experiment.
Materials:
-
This compound (e.g., from PCI Biotech)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Therapeutic agent to be delivered
-
Light source (e.g., LED or laser with appropriate wavelength)
-
Cell culture plates or dishes (e.g., 96-well plates, 35 mm dishes)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in appropriate cell culture plates or dishes at a density that will result in 50-70% confluency on the day of treatment. For example, for UT-SCC-5 cells, a seeding density of 4 x 10⁴ cells/mL in a 35 mm petri dish can be used.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in a complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 18 hours) at 37°C and 5% CO₂.
-
-
Co-incubation with Therapeutic Agent:
-
Following the this compound incubation, the therapeutic agent can be added to the culture medium for a specified duration, allowing for its endocytic uptake. The concentration of the therapeutic agent should be optimized for the specific cell line and experimental goals.
-
-
Washing:
-
After the incubation period(s), aspirate the medium and wash the cells twice with PBS to remove any unbound this compound and therapeutic agent.
-
-
Light Exposure:
-
Add fresh, drug-free complete culture medium to the cells.
-
Expose the cells to light from a suitable light source at the predetermined wavelength and light dose. Ensure uniform illumination of all wells or dishes.
-
-
Post-Illumination Incubation and Analysis:
-
Return the cells to the incubator and maintain them for a period appropriate for the chosen endpoint assay (e.g., 24, 48, or 72 hours).
-
Assess the outcome of the treatment using a suitable assay, such as a cell viability assay (e.g., MTT, PrestoBlue), apoptosis assay (e.g., caspase activity, Annexin V staining), or a functional assay related to the delivered therapeutic agent.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-mediated photochemical internalization in cell culture.
Signaling Pathways in this compound-Mediated PCI
The primary mechanism of this compound-mediated PCI is the light-induced generation of ROS, which leads to the rupture of endo/lysosomal membranes and the release of co-internalized therapeutic molecules into the cytosol. The downstream cellular consequences, including the specific signaling pathways leading to cell death, are largely dependent on the nature of the released therapeutic agent.
For instance, if the delivered agent is a cytotoxic drug like bleomycin, it will then exert its effect by inducing DNA damage, leading to the activation of cell death pathways such as apoptosis.
However, at higher concentrations of this compound or higher light doses, the photosensitizer itself can induce direct phototoxicity. This phototoxic cell death can occur through various mechanisms, including apoptosis and necrosis, depending on the extent and location of the photodamage. The massive release of lysosomal proteases into the cytosol upon membrane rupture can also trigger apoptotic or necrotic cell death pathways.
Caption: Signaling pathways in this compound-mediated PCI and subsequent cell death.
Application Notes and Protocols for Fimaporfin (TPCS2a) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimaporfin (disulfonated tetraphenyl chlorin, TPCS2a), also known as Amphinex, is a photosensitizer developed for photochemical internalization (PCI). PCI is a technology that enhances the cytosolic delivery of therapeutic macromolecules that are otherwise entrapped in endosomes and lysosomes.[1][2][3] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that rupture the endosomal and lysosomal membranes, releasing the co-administered therapeutic agent into the cytoplasm to reach its intracellular target.[4] This application note provides a summary of recommended this compound concentrations for in vivo animal models and detailed protocols for its use in preclinical research.
Data Presentation: this compound In Vivo Experimental Parameters
The following table summarizes quantitative data from a key preclinical study utilizing this compound for PCI-enhanced chemotherapy.
| Parameter | Details | Reference |
| Photosensitizer | This compound (TPCS2a) | [2] |
| This compound Dose | 5 mg/kg | |
| Animal Model | Balb/c (nu/nu) nude female mice | |
| Tumor Model | Subcutaneous CT26.CL25 colon carcinoma | |
| Administration Route | Intravenous (tail vein) | |
| Therapeutic Agent | Bleomycin (1500 IU) | |
| Drug-Light Interval | 72 hours | |
| Light Wavelength | 652 nm |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment using this compound-based PCI, based on established preclinical studies.
Materials
-
This compound (TPCS2a)
-
Therapeutic agent (e.g., Bleomycin)
-
Sterile Phosphate Buffered Saline (PBS)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal model (e.g., immunodeficient mice with subcutaneous tumors)
-
Light source with a specific wavelength output (e.g., 652 nm laser)
-
Fiber optic probes for light delivery
-
Calipers for tumor measurement
-
Standard animal care and surgical equipment
Procedure
-
Animal and Tumor Model Preparation:
-
House animals in accordance with institutional guidelines and approved animal care protocols.
-
Implant tumor cells (e.g., CT26.CL25) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment.
-
Randomly assign animals to control and treatment groups.
-
-
This compound Administration:
-
Prepare a stock solution of this compound and dilute it to the desired concentration (e.g., 1.25 mg/mL in PBS).
-
Administer this compound to the animals via intravenous injection (e.g., through the tail vein) at a dose of 5 mg/kg.
-
-
Therapeutic Agent Administration:
-
After a 72-hour drug-light interval, administer the therapeutic agent (e.g., Bleomycin, 1500 IU in 100 µL) via intraperitoneal injection.
-
-
Light Application:
-
Thirty minutes after the administration of the therapeutic agent, anesthetize the animals.
-
Deliver light of the appropriate wavelength (652 nm) to the tumor area using a laser and a fiber optic probe.
-
The light dose should be optimized for the specific tumor model and photosensitizer concentration.
-
-
Post-Treatment Monitoring and Data Collection:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Measure tumor size with calipers two to three times per week.
-
Calculate tumor volume using the formula: V = (Width² × Length) / 2.
-
At the end of the study, euthanize the animals and perform tissue collection for further analysis (e.g., histology, immunohistochemistry).
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Photochemical Internalization (PCI)
Caption: this compound-mediated Photochemical Internalization (PCI) signaling pathway.
Experimental Workflow for In Vivo this compound Studies
Caption: Experimental workflow for in vivo this compound PCI studies.
References
- 1. Effect of drug-light interval on the mode of action of Photofrin photodynamic therapy in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fimaporfin-Enhanced Bleomycin Delivery via Photochemical Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Fimaporfin in combination with the chemotherapeutic agent bleomycin, a process known as photochemical internalization (PCI), to enhance the intracellular delivery and efficacy of bleomycin. The protocols described herein are intended for preclinical research settings.
Introduction
Bleomycin is a potent anti-cancer drug that exerts its cytotoxic effects by inducing DNA strand breaks. However, its efficacy can be limited by inefficient uptake into cancer cells and subsequent sequestration within endo-lysosomal vesicles, where it is prone to degradation before reaching its nuclear target. Photochemical Internalization (PCI) is a technology designed to overcome this delivery barrier.
The PCI technology involves the use of a photosensitizer, in this case, this compound (TPCS2a), which localizes to the membranes of endosomes and lysosomes. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that rupture these vesicular membranes, leading to the release of co-internalized molecules, such as bleomycin, into the cytoplasm. This targeted intracellular release significantly enhances the therapeutic window of bleomycin, allowing for greater cytotoxicity at lower concentrations, thereby potentially reducing systemic side effects.[1][2][3]
Mechanism of Action: this compound-PCI with Bleomycin
The synergistic anti-cancer effect of this compound and bleomycin is achieved through a multi-step process that facilitates the delivery of bleomycin to its intracellular site of action.
-
Co-internalization: this compound and bleomycin are co-internalized by cancer cells through endocytosis and become entrapped within endo-lysosomal vesicles.
-
Photo-activation: Subsequent exposure of the target tissue to light of a specific wavelength (approximately 650 nm) activates this compound.
-
Vesicular Rupture: The activated this compound generates highly reactive singlet oxygen, which destabilizes and ruptures the endo-lysosomal membranes.
-
Cytosolic Release: This rupture allows the entrapped bleomycin to escape into the cytoplasm, from where it can translocate to the nucleus.
-
DNA Damage: In the nucleus, bleomycin induces single- and double-strand DNA breaks, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Bleomycin-Induced DNA Damage
Experimental Protocols
In Vitro Protocol: this compound-PCI with Bleomycin in 2D Cell Culture
This protocol is based on studies performed on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.[1]
Materials:
-
This compound (TPCS2a)
-
Bleomycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Light source capable of emitting at 650 nm (e.g., LED array or laser with a fiber optic)
-
Radiometer for light dose measurement
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.
-
This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 0.2 µg/mL). Incubate for 18 hours.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS.
-
Bleomycin Incubation: Add fresh medium containing the desired concentration of bleomycin (e.g., 0.1 µM or 0.25 µM) and incubate for 4 hours.
-
Washing: Remove the bleomycin-containing medium and wash the cells twice with PBS.
-
Light Exposure: Add fresh, phenol red-free medium to the wells. Expose the cells to light at 650 nm with a specific light dose (e.g., 0.3 J/cm² or 0.6 J/cm²).
-
Post-Irradiation Incubation: Incubate the cells for a desired period (e.g., 48 hours for short-term viability or up to 12 days for clonogenic survival assays).
-
Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.
Experimental Controls:
-
Untreated cells
-
This compound alone (no light)
-
Bleomycin alone (no light)
-
This compound + light
-
Bleomycin + light
In Vivo Protocol: this compound-PCI with Bleomycin in a Xenograft Tumor Model
Note: A detailed, standardized in vivo protocol for the combination of this compound and bleomycin is not yet well-established in the public domain. The following is a generalized protocol based on the principles of PCI and in vivo drug delivery studies. Researchers should perform dose-finding and timing optimization studies for their specific tumor model and animal strain.
Materials:
-
This compound formulated for in vivo use
-
Bleomycin formulated for in vivo use
-
Tumor-bearing immunodeficient mice (e.g., athymic nude mice)
-
Appropriate anesthetic
-
Light source with a fiber optic for localized light delivery (650 nm)
-
Calipers for tumor measurement
Generalized Procedure:
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound to the tumor-bearing mice. The route of administration (e.g., intravenous, intraperitoneal, or intratumoral) and dosage will require optimization. A waiting period (e.g., 24-72 hours) is typically required for optimal accumulation of the photosensitizer in the tumor tissue.
-
Bleomycin Administration: Administer bleomycin. The timing of bleomycin administration relative to this compound and light exposure is a critical parameter to optimize. It is generally administered a few hours before light exposure to allow for its uptake into the tumor cells.
-
Light Application: Anesthetize the mice. Deliver a specific light dose to the tumor area using a fiber optic. The light dose and fluence rate must be carefully controlled and monitored.
-
Monitoring Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days) for a specified period.
-
Efficacy Assessment: Evaluate treatment efficacy based on tumor growth delay, tumor regression, and overall survival.
Experimental Workflow Diagram
Data Presentation
The following tables summarize quantitative data from in vitro studies on the UT-SCC-5 HNSCC cell line.[1]
Table 1: In Vitro Treatment Parameters
| Parameter | Value |
| Cell Line | UT-SCC-5 (HNSCC) |
| This compound Concentration | 0.2 µg/mL |
| This compound Incubation | 18 hours |
| Bleomycin Concentration | 0.1 µM or 0.25 µM |
| Bleomycin Incubation | 4 hours |
| Light Wavelength | 650 nm |
| Light Dose | 0.3 J/cm² or 0.6 J/cm² |
Table 2: In Vitro Efficacy of this compound-PCI with Bleomycin (Clonogenic Assay)
| Treatment Group | This compound (µg/mL) | Bleomycin (µM) | Light Dose (J/cm²) | Surviving Fraction (%) |
| Control | 0 | 0 | 0 | 100 |
| This compound + Light | 0.2 | 0 | 0.3 | >90 |
| Bleomycin + Light | 0 | 0.25 | 0.3 | 67.7 ± 8.5 |
| This compound + Bleomycin + Light | 0.2 | 0.25 | 0.3 | 27.1 ± 17.1 |
| This compound + Light | 0.2 | 0 | 0.6 | Not reported |
| Bleomycin + Light | 0 | 0.1 | 0.6 | >80 |
| This compound + Bleomycin + Light | 0.2 | 0.1 | 0.6 | ~25 |
Data are presented as mean ± standard deviation where available. Some values are estimated from published graphs.
Conclusion
The combination of this compound and bleomycin in a PCI-based approach demonstrates a significant enhancement of bleomycin's cytotoxic effects in preclinical models. The ability of this compound-PCI to facilitate the endo-lysosomal escape of bleomycin leads to a substantial reduction in the drug concentration required to achieve a therapeutic effect. These application notes provide a foundational protocol for researchers to explore this promising anti-cancer strategy. Further optimization of in vivo protocols is warranted to fully elucidate the clinical potential of this technology.
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fimaporfin-Based Photochemical Internalization of Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of fimaporfin-based photochemical internalization (PCI) to enhance the delivery and efficacy of the chemotherapeutic agent gemcitabine. This technology holds promise for improving the treatment of various cancers, with a particular focus on locally advanced, inoperable cholangiocarcinoma (bile duct cancer).
Introduction
Gemcitabine is a nucleoside analog that is a first-line treatment for several cancers. However, its efficacy can be limited by inefficient cellular uptake and the development of resistance.[1] Photochemical internalization (PCI) is a light-inducible drug delivery technology that can overcome these limitations.[2][3] The technology utilizes a photosensitizer, this compound (TPCS2a), which localizes to the membranes of endosomes and lysosomes.[4] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that rupture these vesicular membranes, releasing the co-internalized therapeutic agent into the cytoplasm where it can reach its target.[2] This targeted release mechanism can significantly enhance the intracellular concentration and cytotoxic effect of drugs like gemcitabine.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound-based PCI of gemcitabine.
Table 1: In Vitro Cytotoxicity of Gemcitabine with and without this compound-PCI in Cholangiocarcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Enhancement with PCI | Reference |
| TFK-1 | Gemcitabine alone | Data not available | - | |
| This compound-PCI + Gemcitabine | Data not available | Data not available | ||
| EGI-1 | Gemcitabine alone | Data not available | - | |
| This compound-PCI + Gemcitabine | Data not available | Data not available |
Note: While preclinical studies have demonstrated a significant enhancement in gemcitabine's effect with PCI, specific IC50 values from these studies on cholangiocarcinoma cell lines are not publicly available in the reviewed literature.
Table 2: Clinical Efficacy of this compound-PCI with Gemcitabine in Inoperable Cholangiocarcinoma (Phase I/II Study - NCT01900158)
| Efficacy Endpoint | Overall (n=16) | Highest this compound Dose Cohort (n=6) | Reference |
| Objective Response Rate (ORR) | 42% | 60% | |
| Disease Control Rate | 91% (10 of 11 evaluable) | - | |
| Progression-Free Survival (PFS) at 6 months | 75% | - | |
| Median Overall Survival (mOS) | 15.4 months | 22.8 months |
Experimental Protocols
In Vitro Protocol: this compound-PCI of Gemcitabine in Cholangiocarcinoma Cell Lines
This protocol is based on studies using the TFK-1 and EGI-1 cholangiocarcinoma cell lines.
Materials:
-
TFK-1 or EGI-1 cholangiocarcinoma cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Amphinex®)
-
Gemcitabine
-
Phosphate-buffered saline (PBS)
-
96-well plates for MTT assay
-
6-well plates for clonogenic assay
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or other solubilizing agent
-
Crystal violet staining solution
-
Light source capable of emitting light at approximately 652 nm (e.g., diode laser)
-
Photometer to measure light dose
Procedure:
-
Cell Seeding:
-
For MTT assay: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
For clonogenic assay: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates to allow for colony formation.
-
-
This compound Incubation:
-
Allow cells to adhere overnight.
-
Prepare a working solution of this compound in a complete cell culture medium. While specific concentrations for TFK-1 and EGI-1 cells are not detailed in the available literature, a starting point based on other cell lines could be in the range of 0.1-0.5 µg/mL.
-
Remove the old medium and add the this compound-containing medium to the cells.
-
Incubate for 18-24 hours to allow for endocytic uptake of this compound.
-
-
Gemcitabine Incubation:
-
After the this compound incubation, wash the cells twice with PBS.
-
Add fresh medium containing various concentrations of gemcitabine. The concentration range should be chosen to bracket the expected IC50 value.
-
Incubate with gemcitabine for a defined period, for example, 4 hours.
-
-
Light Exposure:
-
Wash the cells twice with PBS and add fresh, phenol red-free medium.
-
Expose the cells to light at approximately 652 nm. The light dose will need to be optimized for the specific cell line and experimental setup. A starting point could be in the range of 0.3-0.6 J/cm².
-
Control groups should include cells treated with gemcitabine alone, this compound and light alone (PDT effect), and untreated cells.
-
-
Cytotoxicity Assessment:
-
MTT Assay:
-
After a post-irradiation incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
-
Clonogenic Assay:
-
After light exposure, return the plates to the incubator for 7-14 days to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
-
Clinical Protocol: this compound-PCI of Gemcitabine in Inoperable Cholangiocarcinoma
This protocol is a summary of the procedure used in the NCT01900158 and NCT04099888 clinical trials.
Patient Population: Patients with locally advanced, inoperable extrahepatic cholangiocarcinoma.
Treatment Schedule:
-
Day 0: Intravenous (IV) administration of this compound. Dose escalation studies have evaluated doses from 0.06 to 0.25 mg/kg. A dose of 0.22 mg/kg was used in a subsequent trial.
-
Day 4: Standard IV infusion of gemcitabine (1000 mg/m²).
-
Day 4 (3 ± 1 hours after gemcitabine infusion): Intraluminal laser light application.
Light Delivery Procedure:
-
Catheter Placement: Under endoscopic retrograde cholangiopancreatography (ERCP) guidance, a fiber-optic catheter with a cylindrical light diffuser at its tip is advanced through the tumor in the bile duct.
-
Illumination: A laser connected to the catheter is activated to deliver monochromatic light at 652 nm.
-
Light Dose: The light dose is escalated in clinical trials. Doses of 15 J/cm and 30 J/cm have been used, with an irradiance of 100 mW/cm, resulting in illumination times of 150 seconds and 300 seconds, respectively.
-
Post-Treatment: Following the PCI procedure, patients may continue with standard-of-care chemotherapy, such as gemcitabine/cisplatin.
Post-Treatment Care:
-
Patients are advised to avoid direct sunlight and strong indoor light for a period (e.g., 14 days) after this compound administration to minimize the risk of skin photosensitivity.
Visualization of Mechanisms and Workflows
Signaling Pathways
Caption: this compound-PCI enhances gemcitabine's cytotoxic effect.
Experimental Workflow
Caption: Workflow for in vitro and clinical application of this compound-PCI with gemcitabine.
Overcoming Gemcitabine Resistance
Caption: PCI circumvents gemcitabine resistance by enhancing cytosolic delivery.
References
- 1. Interdependence of Gemcitabine Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication of the this compound (Amphinex) first-in-man Phase I study in Lancet Oncology — PCI Biotech [pcibiotech.no]
- 4. Facebook [cancer.gov]
Application Notes and Protocols for Fimaporfin Vaccine Adjuvant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of preclinical studies evaluating Fimaporfin as a vaccine adjuvant. This compound, a photosensitizer, is the active component of the Photochemical Internalization (PCI) technology. When used as a vaccine adjuvant, this compound facilitates the cytosolic delivery of antigens in antigen-presenting cells (APCs), leading to enhanced MHC class I presentation and a robust CD8+ T-cell response.[1] This technology, termed fimaVacc, typically involves the co-administration of this compound with a conventional adjuvant, such as a Toll-like receptor (TLR) agonist, to further potentiate the immune response.[2]
Mechanism of Action: this compound-based Photochemical Internalization (PCI)
This compound is an amphiphilic photosensitizer that localizes to the membranes of endocytic vesicles.[3] Upon intradermal administration with a vaccine antigen, both are co-endocytosed by APCs, such as dendritic cells (DCs). Subsequent illumination of the vaccination site with light of a specific wavelength (e.g., 650 nm) activates this compound.[3] This activation generates reactive oxygen species (ROS), primarily singlet oxygen, which destabilizes the endosomal and lysosomal membranes, leading to the release of the co-internalized antigen into the cytosol.[1] This cytosolic antigen is then processed by the proteasome and presented on MHC class I molecules, priming a potent cytotoxic T-lymphocyte (CTL) response.
When combined with a TLR agonist like poly-ICLC (a TLR3 agonist), the fimaVacc platform provides a dual stimulus for APC activation. Poly-ICLC activates TLR3 in the endosome, triggering downstream signaling pathways that lead to the production of type I interferons and pro-inflammatory cytokines, promoting DC maturation and a Th1-biased immune response. The synergistic action of PCI-mediated antigen delivery and TLR-mediated immune activation results in a significantly enhanced and more comprehensive immune response compared to the individual components alone.
Caption: this compound PCI and TLR3 signaling pathway in an APC.
Experimental Design and Workflow
A typical preclinical study to evaluate this compound as a vaccine adjuvant involves both in vitro and in vivo experiments. The general workflow is outlined below.
Caption: General experimental workflow for this compound adjuvant studies.
In Vitro Studies
Objective: To assess the direct effects of this compound-based PCI on antigen-presenting cells.
-
Antigen Uptake Assay: To confirm the co-localization of the antigen and this compound within APCs.
-
Dendritic Cell (DC) Activation Assay: To measure the upregulation of co-stimulatory markers (CD80, CD86) and MHC class II on DCs following treatment.
-
Antigen Presentation Assay: To quantify the presentation of antigen-derived peptides on MHC class I molecules.
-
Cytokine Profiling: To measure the secretion of key cytokines (e.g., IL-12, IFN-α/β) by APCs.
In Vivo Studies
Objective: To evaluate the adjuvant effect of this compound in a relevant animal model (e.g., C57BL/6 mice).
-
Immunization and Illumination: Intradermal administration of the vaccine formulation followed by localized light delivery.
-
Humoral Immune Response: Measurement of antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in serum.
-
Cellular Immune Response: Quantification of antigen-specific T-cell responses (IFN-γ production) and characterization of T-cell phenotypes (CD4+, CD8+, memory markers).
-
Efficacy Study (Optional): In a tumor model, assessment of the prophylactic or therapeutic efficacy of the vaccine.
Experimental Protocols
In Vitro Dendritic Cell Activation and Antigen Presentation
Protocol:
-
Generate bone marrow-derived dendritic cells (BMDCs) from mice.
-
Plate BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat BMDCs with the following groups:
-
Vehicle Control (media only)
-
Antigen alone (e.g., 10 µg/mL Ovalbumin)
-
Antigen + Poly-ICLC (10 µg/mL)
-
Antigen + this compound (e.g., 1 µg/mL)
-
Antigen + this compound + Poly-ICLC
-
-
Incubate for 4 hours to allow for internalization.
-
Wash the cells to remove extracellular components.
-
Expose the designated wells to a light source (e.g., 650 nm LED array) with a defined light dose (e.g., 1 J/cm²). Keep control plates in the dark.
-
Incubate the cells for an additional 20 hours.
-
Harvest the cells and supernatant.
-
Analyze DC activation markers (CD11c, MHC-II, CD80, CD86) by flow cytometry.
-
Analyze cytokine levels (e.g., IL-12p70, IFN-β) in the supernatant by ELISA or Luminex assay.
-
For antigen presentation , co-culture the treated BMDCs with antigen-specific CD8+ T-cells (e.g., OT-I cells for Ovalbumin) and measure T-cell proliferation (e.g., by CFSE dilution) or IFN-γ production (by ELISpot or intracellular cytokine staining).
In Vivo Immunization and Immune Response Analysis
Protocol:
-
Prepare vaccine formulations on the day of immunization. For example, for a 50 µL intradermal injection in mice:
-
Antigen (e.g., 20 µg HPV16 E7 peptide or KLH)
-
This compound (e.g., 0.75-17.5 µg)
-
Poly-ICLC (e.g., 25 µg)
-
In sterile PBS
-
-
Anesthetize mice (e.g., with isoflurane).
-
Shave the flank of the mouse to expose the skin.
-
Administer a 50 µL intradermal injection of the vaccine formulation.
-
At a specified time post-injection (e.g., 20-24 hours), illuminate the injection site with a light source (e.g., 650 nm laser) at a defined light dose (e.g., 1 J/cm²).
-
Boost immunizations can be performed at 2-3 week intervals.
-
Collect blood samples via tail vein or retro-orbital bleed at specified time points to analyze serum for antigen-specific antibodies by ELISA.
-
At the study endpoint (e.g., 7-10 days after the final immunization), euthanize the mice and harvest spleens.
-
Prepare single-cell suspensions from the spleens.
-
Perform an IFN-γ ELISpot assay to enumerate antigen-specific T-cells.
-
Perform flow cytometry on splenocytes to characterize T-cell populations (e.g., CD3, CD4, CD8, and memory markers like CD44 and CD62L).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Dendritic Cell Activation
| Treatment Group | % CD80+ of CD11c+ cells | % CD86+ of CD11c+ cells | MHC-II MFI on CD11c+ cells |
| Vehicle Control | |||
| Antigen Alone | |||
| Antigen + Poly-ICLC | |||
| Antigen + this compound + Light | |||
| Antigen + this compound (No Light) | |||
| Antigen + this compound + Poly-ICLC + Light |
Table 2: In Vitro Cytokine Production
| Treatment Group | IL-12p70 (pg/mL) | IFN-β (pg/mL) |
| Vehicle Control | ||
| Antigen Alone | ||
| Antigen + Poly-ICLC | ||
| Antigen + this compound + Light | ||
| Antigen + this compound (No Light) | ||
| Antigen + this compound + Poly-ICLC + Light |
Table 3: In Vivo Antigen-Specific Antibody Titers (ELISA)
| Treatment Group | IgG Titer (Day 21) | IgG1 Titer (Day 21) | IgG2a Titer (Day 21) |
| Naive | |||
| Antigen Alone | |||
| Antigen + Poly-ICLC | |||
| Antigen + this compound + Light | |||
| Antigen + this compound (No Light) | |||
| Antigen + this compound + Poly-ICLC + Light |
Table 4: In Vivo Antigen-Specific T-Cell Response (ELISpot)
| Treatment Group | IFN-γ Spot Forming Units (SFU) / 10^6 splenocytes |
| Naive | |
| Antigen Alone | |
| Antigen + Poly-ICLC | |
| Antigen + this compound + Light | |
| Antigen + this compound (No Light) | |
| Antigen + this compound + Poly-ICLC + Light |
Mandatory Visualizations
Detailed Experimental Protocol for In Vivo Study
Caption: Detailed protocol for in vivo this compound adjuvant studies.
Logical Relationship of Experimental Groups
Caption: Logical relationships between experimental and control groups.
References
- 1. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fimaporfin-Based Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimaporfin (TPCS2a) is a photosensitizer used in a technology called Photochemical Internalization (PCI). This technique utilizes light to activate this compound, leading to the targeted delivery of therapeutic agents into the cytoplasm of cells or, when used alone, to induce cell death through photodynamic therapy (PDT). This document provides detailed protocols for performing a this compound-based cell viability assay to assess the cytotoxic effects of this compound-PDT.
The principle of a this compound-based cell viability assay lies in its light-dependent cytotoxicity. This compound itself shows little to no toxicity in the dark.[1][2][3] Upon administration, the amphiphilic this compound localizes to the membranes of endosomes and lysosomes within the cells.[4][5] When activated by light of a specific wavelength (around 420 nm or 652 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen. These highly reactive molecules have a very short radius of action (10-20 nm) and cause localized damage to the endo/lysosomal membranes, leading to their rupture. This disruption of intracellular vesicles initiates cellular stress and can trigger downstream cell death pathways, including apoptosis and necrosis, ultimately leading to a reduction in cell viability.
This application note details a standard protocol for evaluating the phototoxic effect of this compound on a cancer cell line using a colorimetric MTT assay, a common method for assessing cell metabolic activity as an indicator of viability.
Materials and Reagents
-
This compound (TPCS2a)
-
Cell line of interest (e.g., UT-SCC-5, a human head and neck squamous cell carcinoma line)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
96-well cell culture plates
-
Light source capable of emitting at the activation wavelength of this compound (e.g., 420 nm or 650 nm LED array)
-
Microplate reader
Experimental Protocols
Protocol 1: this compound-Based Cell Viability Assay using MTT
This protocol describes the assessment of cell viability following this compound-PDT.
1. Cell Seeding: a. Culture the chosen cell line in complete medium until approximately 80% confluent. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. This compound Incubation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium). b. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µg/mL, 0.2 µg/mL, 0.4 µg/mL, 0.5 µg/mL). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium only (no this compound). d. Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. Washing and Light Exposure: a. After the incubation period, remove the this compound-containing medium. b. Wash the cells twice with 100 µL of PBS per well to remove any unbound this compound. c. Add 100 µL of fresh, complete culture medium to each well. d. Expose the plate to a light source at the appropriate wavelength (e.g., 650 nm) and energy dose (e.g., 0.3 J/cm² to 1.2 J/cm²). Ensure even illumination across the plate. Keep a set of control plates in the dark to assess this compound toxicity without light activation.
4. Post-Irradiation Incubation: a. After light exposure, return the plate to the incubator and incubate for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
5. MTT Assay: a. After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. c. After the incubation, carefully remove the medium. d. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (cells not exposed to this compound or light), which is set to 100% viability. c. The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of control cells) x 100%
Data Presentation
The following tables summarize representative quantitative data from a this compound-based cell viability assay.
Table 1: Cell Viability after this compound Incubation without Light Irradiation
| This compound Concentration (µg/mL) | Cell Viability (%) [± SD] |
| 0 (Control) | 100 |
| 0.1 | 98.5 [± 2.1] |
| 0.2 | 97.2 [± 3.5] |
| 0.4 | 96.8 [± 2.8] |
| 0.5 | 95.4 [± 4.0] |
Data adapted from a study on UT-SCC-5 cells, showing minimal cytotoxicity of this compound in the absence of light.
Table 2: Cell Viability after this compound-PDT with Varying Light Doses
| This compound Concentration (µg/mL) | Light Dose (J/cm²) | Cell Viability (%) [± SD] |
| 0.1 | 0.3 | 95.1 [± 2.5] |
| 0.1 | 0.6 | 88.0 [± 1.7] |
| 0.1 | 1.2 | 75.3 [± 3.3] |
| 0.2 | 0.3 | 93.1 [± 2.9] |
| 0.2 | 0.6 | 72.4 [± 4.1] |
| 0.2 | 1.2 | 45.8 [± 5.2] |
Data adapted from a study on UT-SCC-5 cells, demonstrating the dose-dependent phototoxicity of this compound.
Visualizations
Experimental Workflow
Signaling Pathway of this compound-Induced Cell Death
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation during Percutaneous Coronary Intervention-Prognostic Value, Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation during Percutaneous Coronary Intervention—Prognostic Value, Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fimaporfin Delivery in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of fimaporfin-based Photochemical Internalization (PCI) technology for the enhanced delivery of therapeutic agents to solid tumors. This document includes the mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data from preclinical and clinical investigations.
Introduction to this compound and Photochemical Internalization (PCI)
This compound (TPCS₂a) is a synthetic, amphiphilic photosensitizer designed for use in PCI, a light-inducible drug delivery technology.[1][2] PCI is a modality that enhances the intracellular delivery and efficacy of therapeutic molecules that are otherwise sequestered and degraded in endosomes and lysosomes.[1][3] Many promising anticancer agents, such as some cytotoxic drugs, antibodies, and nucleic acids, are taken up by cells through endocytosis but fail to reach their cytosolic targets.[1] PCI addresses this critical delivery barrier.
The principle of PCI involves the systemic or local administration of this compound, which accumulates in the membranes of endocytic vesicles. A therapeutic agent is administered and is subsequently taken up by the tumor cells into the same vesicles. Localized illumination of the tumor tissue with light of a specific wavelength (typically around 650 nm) activates this compound. This activation generates reactive oxygen species (ROS), primarily singlet oxygen, which have a very short radius of action (10-20 nm). The ROS selectively rupture the endo-lysosomal membranes, releasing the entrapped therapeutic agent into the cytoplasm where it can exert its biological effect. This targeted release mechanism significantly enhances the therapeutic window of the co-administered drug, allowing for lower doses and potentially reducing systemic side effects.
Mechanism of Action: this compound-based PCI
The mechanism of this compound-based PCI can be summarized in the following steps:
-
Co-localization: this compound and the therapeutic agent are co-localized within the endosomes and lysosomes of target tumor cells.
-
Photo-activation: The tumor is illuminated with light at a wavelength corresponding to the absorption peak of this compound.
-
ROS Generation: Upon light absorption, this compound enters an excited state and transfers energy to molecular oxygen, generating cytotoxic singlet oxygen.
-
Endo-lysosomal Rupture: The highly reactive singlet oxygen damages the endo-lysosomal membranes, leading to their rupture.
-
Cytosolic Release: The therapeutic agent is released from the vesicles into the cytosol, enabling it to reach its intracellular target.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound-based PCI.
Table 1: In Vitro Efficacy of this compound-PCI with Bleomycin in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Cell Line | This compound Conc. (µg/mL) | Bleomycin Conc. (µM) | Light Dose (J/cm²) | Outcome | Reference |
| UT-SCC-5 | 0.2 | 0.25 | 0.3 | 72.9% reduction in cell survival | |
| UT-SCC-5 | 0.2 | 0.1 | - | 75% cell death with PCI vs. 20-fold higher Bleomycin concentration for same effect without PCI |
Table 2: this compound-PCI Clinical Trial Data
| Cancer Type | Phase | Therapeutic Agent | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase I/II | Bleomycin | Treatment was well-tolerated. Encouraging tumor responses observed. | |
| Cholangiocarcinoma (Bile Duct Cancer) | Phase I/II | Gemcitabine | Ongoing trials evaluating safety and efficacy. Orphan drug designation in the EU. | |
| HPV-related Cancers (Vaccine) | Phase I | HPV16 E7 peptides | fimaVacc technology was safe and enhanced T-cell responses to the vaccine. |
Experimental Protocols
In Vitro Protocol: this compound-PCI with a Cytotoxic Agent
This protocol is a generalized procedure based on studies with bleomycin in HNSCC cell lines.
Materials:
-
HNSCC cell line (e.g., UT-SCC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound solution
-
Cytotoxic agent solution (e.g., Bleomycin)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a specific wavelength (e.g., 650 nm)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
This compound Incubation: Remove the medium and add fresh medium containing the desired concentration of this compound (e.g., 0.2 µg/mL). Incubate for 18 hours.
-
Washing: Wash the cells twice with PBS to remove extracellular this compound.
-
Drug Incubation: Add fresh medium containing the cytotoxic agent (e.g., Bleomycin at 0.25 µM) and incubate for 4 hours.
-
Washing: Wash the cells twice with PBS to remove the extracellular drug.
-
Light Irradiation: Add fresh medium and illuminate the cells with a specific light dose (e.g., 0.3 J/cm² at 650 nm).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours for short-term viability, or up to 12 days for clonogenic assays).
-
Assessment: Evaluate cell viability using a standard assay according to the manufacturer's protocol.
Controls:
-
Untreated cells
-
Cells treated with light only
-
Cells treated with this compound only (no light)
-
Cells treated with the cytotoxic agent only (with and without light)
-
Cells treated with this compound and light (no cytotoxic agent)
In Vivo Protocol: this compound-PCI in a Subcutaneous Tumor Model
This protocol outlines a general procedure for evaluating this compound-PCI in a murine subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for implantation (e.g., HNSCC or cholangiocarcinoma cells)
-
This compound solution for injection
-
Therapeutic agent for injection
-
Anesthesia
-
Light source with fiber optic diffuser for interstitial illumination
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug and Photosensitizer Administration:
-
Administer this compound intravenously (dose and timing to be optimized based on pharmacokinetic studies).
-
Administer the therapeutic agent (e.g., gemcitabine or bleomycin) at a predetermined time point relative to this compound administration.
-
-
Light Delivery: At the time of peak this compound accumulation in the tumor (typically 24-72 hours post-injection), anesthetize the mice. Insert a fiber optic diffuser into the center of the tumor and deliver the specified light dose.
-
Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Also, monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for histological or molecular analysis.
Control Groups:
-
Untreated tumors
-
Light only
-
This compound only (no light)
-
Therapeutic agent only (with and without light)
-
This compound and light (no therapeutic agent)
Alternative Delivery Strategies
While light-based activation is the standard for PCI, research has also explored sonodynamic therapy, termed sonochemical internalization (SCI), using this compound. This approach utilizes focused ultrasound to activate the sonosensitizer, offering the potential to treat deeper tumors that are inaccessible to light.
Conclusion
This compound-based Photochemical Internalization is a promising technology for enhancing the delivery and efficacy of a wide range of anticancer agents in solid tumors. The ability to achieve spatiotemporal control over drug release offers a significant advantage in improving the therapeutic index of cancer therapies. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and execute studies exploring the potential of this innovative delivery platform. Further research and clinical trials are essential to fully elucidate the therapeutic potential of this compound-PCI across various solid tumor indications.
References
Application Notes: Protocol for Assessing Fimaporfin Uptake in Cancer Cell Lines
Introduction
Fimaporfin (also known as TPCS2a; meso-tetraphenyl chlorin disulfonate) is a photosensitizer used in photodynamic therapy (PDT) and, more specifically, in a drug delivery technology called Photochemical Internalization (PCI).[1] The principle of PCI is to use this compound to deliver therapeutic agents, which are otherwise membrane-impermeable, into the cytosol of cancer cells. This compound is an amphiphilic molecule that localizes to the membranes of endosomes and lysosomes.[1] Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1] This process induces the rupture of the endo-lysosomal membranes, releasing the co-internalized therapeutic molecules into the cytoplasm, thereby enhancing their therapeutic effect.[1]
Assessing the cellular uptake of this compound is a critical step in the preclinical evaluation of PCI-based therapies. The extent of this compound accumulation in cancer cells directly influences the efficacy of the photochemical release of the therapeutic agent. These application notes provide detailed protocols for the qualitative and quantitative assessment of this compound uptake in cancer cell lines using fluorescence microscopy, flow cytometry, and spectrofluorometry.
Data Presentation
This compound-Mediated Cytotoxicity in UT-SCC-5 Cells
The following table summarizes the cytotoxic effects of this compound on the UT-SCC-5 human head and neck squamous carcinoma cell line, both with and without light activation. The data is derived from colony-forming assays performed 12 days after treatment.
| This compound (µg/mL) | Light Dose (J/cm²) | Cell Survival (%) |
| 0.1 | 0 | ~100 |
| 0.2 | 0 | 90.59 ± 6.15 |
| 0.3 | 0 | 89.26 ± 6.89 |
| 0.5 | 0 | ~85 |
| 0.1 | 0.6 | 87.98 ± 1.68 |
| 0.2 | 0.3 | 93.14 ± 2.93 |
Data is compiled from studies on UT-SCC-5 cells.[2]
Representative this compound Uptake Data in Cancer Cell Lines
This table provides representative data on the cellular uptake of a photosensitizer similar to this compound in A549 (human lung adenocarcinoma) and CT26 (murine colon carcinoma) cell lines, as measured by fluorescence intensity. The data illustrates a time-dependent increase in uptake.
| Incubation Time (hours) | Mean Fluorescence Intensity (A549 cells) | Mean Fluorescence Intensity (CT26 cells) |
| 2 | 1.2 ± 0.1 | 1.5 ± 0.2 |
| 4 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| 8 | 4.1 ± 0.5 | 5.2 ± 0.6 |
| 12 | 5.8 ± 0.7 | 7.9 ± 0.9 |
| 24 | 5.9 ± 0.6 | 10.3 ± 1.2 |
Note: This data is representative and based on studies of a structurally related photosensitizer to illustrate expected trends in this compound uptake. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Seeding
This protocol describes the general procedure for maintaining and preparing cancer cell lines for this compound uptake assays.
Materials:
-
Cancer cell line of choice (e.g., UT-SCC-5, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates (6-well, 24-well, 96-well), and dishes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
For uptake experiments, detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Seed the cells into the appropriate culture vessels at a predetermined density and allow them to adhere and grow for 24 hours before treatment.
-
For Fluorescence Microscopy: Seed cells on glass-bottom dishes or coverslips in 6-well plates.
-
For Flow Cytometry: Seed cells in 6-well or 12-well plates.
-
For Spectrofluorometry: Seed cells in 6-well plates or 100 mm dishes.
-
This compound Incubation
This protocol details the steps for treating cultured cancer cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, stored protected from light)
-
Complete cell culture medium
-
PBS
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
After 24 hours of cell seeding, remove the culture medium from the plates.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 18-24 hours) at 37°C and 5% CO₂, protected from light.
-
Following incubation, remove the this compound-containing medium and wash the cells twice with warm PBS to remove any extracellular this compound.
-
Proceed immediately to the desired uptake assessment protocol.
Assessment of this compound Uptake
3.1. Fluorescence Microscopy (Qualitative and Semi-Quantitative)
This method allows for the visualization of the intracellular localization of this compound.
Materials:
-
Fluorescence microscope with appropriate filter sets (Excitation: ~420 nm or ~650 nm, Emission: 640-680 nm)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Protocol:
-
After this compound incubation and washing, add fresh complete medium to the cells on glass-bottom dishes or coverslips.
-
Visualize the cells under the fluorescence microscope. This compound's red fluorescence will indicate its presence and subcellular distribution, typically in granular patterns corresponding to endosomes and lysosomes.
-
Capture images using a cooled CCD camera. Maintain consistent acquisition settings (e.g., exposure time, gain) across all samples for semi-quantitative comparison.
-
(Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Analyze the images using software such as ImageJ or FIJI to quantify the fluorescence intensity per cell or per region of interest.
3.2. Flow Cytometry (Quantitative)
This technique provides a quantitative measure of this compound uptake on a per-cell basis in a large population.
Materials:
-
Flow cytometer equipped with a violet laser (e.g., 405 nm) or a red laser (e.g., 633 nm or 640 nm)
-
Appropriate emission filters (e.g., a bandpass filter around 660/20 nm)
-
FACS tubes
-
Trypsin-EDTA
-
PBS containing 2% FBS (FACS buffer)
Protocol:
-
Following this compound incubation and washing, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold FACS buffer.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on the flow cytometer.
-
Use the 405 nm or a red laser for excitation.
-
Detect the this compound fluorescence in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).
-
Acquire data for at least 10,000 events per sample.
-
-
Use unstained cells as a negative control to set the background fluorescence.
-
The geometric mean fluorescence intensity (MFI) of the cell population is used as a measure of the average this compound uptake per cell.
3.3. Spectrofluorometry of Cell Lysates (Quantitative)
This method quantifies the total this compound uptake in a cell population and allows for the determination of the intracellular concentration.
Materials:
-
Spectrofluorometer
-
Cell lysis buffer (e.g., RIPA buffer or 1% SDS in PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
96-well black plates
Protocol:
-
After this compound incubation and washing, add an appropriate volume of ice-cold lysis buffer to the cell culture plate (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the solubilized this compound) to a new tube.
-
Prepare a standard curve of this compound in the lysis buffer with known concentrations.
-
Pipette 100 µL of each standard and cell lysate sample into a 96-well black plate.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation set to ~420 nm and emission scanned from 640 nm to 680 nm.
-
Determine the peak fluorescence intensity for each sample.
-
Calculate the concentration of this compound in the cell lysates by interpolating from the standard curve.
-
Normalize the this compound concentration to the total protein content of the lysate (determined by a BCA or Bradford assay) or to the cell number.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound uptake in cancer cell lines.
Caption: Signaling pathway of Photochemical Internalization (PCI) with this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Fimaporfin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methods used to evaluate the efficacy of Fimaporfin, a photosensitizer utilized in Photochemical Internalization (PCI). The protocols outlined below are designed to assess this compound's cytotoxic potential, its ability to enhance the delivery of therapeutic agents, and its intracellular localization.
Introduction to this compound and Photochemical Internalization (PCI)
This compound (TPCS2a) is a synthetic, amphiphilic photosensitizer that localizes to the membranes of endosomes and lysosomes within cells.[1][2] PCI is a light-inducible drug delivery technology that utilizes a photosensitizer, like this compound, to enhance the cytosolic uptake of therapeutic molecules that are otherwise trapped in endocytic vesicles.[3] Upon activation with light of a specific wavelength (around 650 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1][2] These highly reactive ROS have a very short radius of action (10-20 nm) and cause localized damage to the endo/lysosomal membranes, leading to the release of co-internalized therapeutic agents into the cytoplasm, thereby increasing their efficacy. This technology is particularly promising for enhancing the effect of macromolecules like antibodies and some chemotherapeutic drugs that have poor membrane permeability.
Key In Vitro Efficacy Assays
The in vitro efficacy of this compound is typically evaluated through a series of assays that measure cytotoxicity, both of this compound alone (phototoxicity and dark toxicity) and in combination with a therapeutic agent (PCI efficacy).
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which this compound becomes toxic to cells, both with and without light activation.
-
Dark Toxicity: It is crucial to establish that this compound is not toxic to cells in the absence of light at the concentrations used for PCI. This is typically assessed using cell viability assays after incubating cells with this compound for a relevant period.
-
Phototoxicity: This measures the cytotoxic effect of this compound upon light activation. This helps to determine the optimal light dose that, in combination with a given this compound concentration, results in a desired level of cell death.
Commonly Used Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Colony Forming Assay (CFA): This assay assesses the long-term survival and proliferative capacity of cells after treatment. It is considered a gold standard for determining cytotoxicity.
Photochemical Internalization (PCI) Efficacy Assays
These assays are designed to demonstrate the enhanced cytotoxic effect of a therapeutic agent when co-administered with this compound and light. The principle is to compare the efficacy of the therapeutic agent alone versus in combination with this compound-PCI.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound's efficacy, primarily in combination with the chemotherapeutic agent Bleomycin in the human head and neck squamous cell carcinoma cell line UT-SCC-5.
Table 1: Dark Toxicity of this compound on UT-SCC-5 Cells
| This compound Concentration (µg/mL) | Assay | Incubation Time | Cell Survival Rate (%) |
| 0.1 - 0.5 | MTT | 48 hours | High survival rate observed |
| 0.2 | CFA | 12 days | 90.59 ± 6.15 |
| 0.3 | CFA | 12 days | 89.26 ± 6.89 |
Data sourced from
Table 2: Phototoxicity of this compound on UT-SCC-5 Cells
| This compound Concentration (µg/mL) | Light Dose (J/cm²) | Assay | Cell Survival Rate (%) |
| 0.1 | 0.6 | CFA | 87.98 ± 1.68 |
| 0.2 | 0.3 | CFA | 93.14 ± 2.93 |
Data sourced from
Table 3: Efficacy of this compound-PCI with Bleomycin on UT-SCC-5 Cells
| Treatment Condition | Result |
| Bleomycin alone (up to 0.5 µM) | High surviving fraction of 80.27 ± 12.99% after 12 days (CFA) |
| This compound-PCI + Bleomycin | Achieved 75% tumor cell death with a 20-fold lower Bleomycin concentration compared to Bleomycin alone. |
| This compound-PCI + Bleomycin (MTT Assay) | Reduced cell survival by up to 36% compared to Bleomycin alone. |
Data sourced from
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
Objective: To assess the short-term cytotoxic effects of this compound (dark toxicity and phototoxicity) and this compound-PCI.
Materials:
-
Cell line of interest (e.g., UT-SCC-5)
-
Complete cell culture medium
-
This compound solution
-
Therapeutic agent (e.g., Bleomycin)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Light source with a specific wavelength for this compound activation (e.g., 650 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Dark Toxicity: Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 18 hours) in the dark.
-
Phototoxicity: After this compound incubation, wash the cells with PBS and add fresh medium. Expose the cells to a specific light dose.
-
PCI Efficacy: Co-incubate cells with this compound and the therapeutic agent for a specified period. Wash the cells, add fresh medium, and then expose to light.
-
-
Incubation: Incubate the plates for a further 48-72 hours post-treatment.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Colony Forming Assay (CFA)
Objective: To assess the long-term survival and reproductive integrity of cells after treatment with this compound and/or this compound-PCI.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Therapeutic agent
-
6-well plates or culture dishes
-
PBS
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Light source
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treatment: Apply the same treatment conditions as described in the MTT assay protocol (Dark Toxicity, Phototoxicity, PCI Efficacy).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
Protocol 3: Cellular Uptake and Localization
Objective: To visualize the intracellular localization of this compound.
Materials:
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound solution
-
Fluorescence microscope with appropriate filters for this compound (Excitation ~420 nm, Emission ~640-680 nm)
-
Optional: Organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
This compound Incubation: Incubate the cells with a non-toxic concentration of this compound (e.g., 0.1 µg/mL) for a specified time (e.g., 18 hours).
-
Washing: Wash the cells twice with PBS to remove extracellular this compound.
-
Chase Period (Optional): Incubate the cells in fresh, this compound-free medium for a period (e.g., 4 hours) to allow for further intracellular trafficking.
-
(Optional) Co-staining: If co-localization with specific organelles is being investigated, incubate the cells with the appropriate fluorescent dye according to the manufacturer's protocol.
-
Imaging: Visualize the intracellular fluorescence of this compound using a fluorescence microscope. Capture images to document its subcellular distribution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-based Photochemical Internalization (PCI).
Caption: General experimental workflow for in vitro this compound-PCI efficacy testing.
Caption: Simplified signaling cascade initiated by this compound-PCI leading to cell death.
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers [frontiersin.org]
Application Notes and Protocols for Fimaporfin in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fimaporfin in photochemical internalization (PCI) within three-dimensional (3D) tumor spheroid models. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, offering a framework for researchers to assess the efficacy of this compound-based PCI in a physiologically relevant in vitro setting.
Introduction to this compound and Photochemical Internalization
This compound (TPCS2a) is a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS). This property is harnessed in a drug delivery technology called photochemical internalization (PCI). PCI facilitates the cytosolic delivery of therapeutic agents that are otherwise sequestered in endo-lysosomal vesicles, thereby enhancing their therapeutic efficacy.[1][2] 3D tumor spheroids are increasingly recognized as superior models to traditional 2D cell cultures for preclinical drug screening, as they more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers.[3][4][5] The application of this compound-PCI in 3D spheroid models, therefore, offers a powerful platform to evaluate novel cancer therapies in a more clinically relevant context.
Mechanism of Action: this compound-Mediated Photochemical Internalization
The mechanism of this compound-based PCI involves a multi-step process that leads to the enhanced intracellular delivery of therapeutic agents.
-
Cellular Uptake and Localization: this compound, an amphiphilic molecule, is taken up by cells and localizes to the membranes of endosomes and lysosomes.
-
Co-administration of Therapeutic Agent: A therapeutic agent of interest (e.g., a chemotherapeutic drug like bleomycin) is co-administered and is also taken up by the cell, typically through endocytosis, leading to its entrapment within the same endo-lysosomal compartments.
-
Light Activation: The tumor spheroids are then exposed to light of a specific wavelength (typically around 650-670 nm) that activates this compound.
-
ROS Generation and Membrane Disruption: Upon light activation, this compound generates highly reactive singlet oxygen, which damages the endo-lysosomal membranes.
-
Cytosolic Release: The disruption of the vesicular membranes allows the co-internalized therapeutic agent to escape into the cytosol, where it can reach its intracellular target and exert its cytotoxic effect.
This targeted release mechanism enhances the therapeutic window of the drug by concentrating its action within the tumor cells while minimizing systemic toxicity.
Data Presentation: Efficacy of this compound-PCI in Tumor Models
The following tables summarize representative quantitative data on the efficacy of photosensitizer-based PCI. While specific data for this compound in 3D spheroids is emerging, the presented data is based on studies using this compound in 2D models and other photosensitizers in 3D models to provide an expected range of efficacy.
Table 1: In Vitro Cytotoxicity of this compound-Based PCI with Bleomycin in 2D Cancer Cell Lines
| Cell Line | This compound (µg/mL) | Bleomycin (µM) | Light Dose (J/cm²) | % Cell Viability | Fold-Enhancement of Bleomycin Efficacy |
| UT-SCC-5 (HNSCC) | 0.2 | 0.05 | 0.6 | ~25% | 20-fold |
Data adapted from studies on Head and Neck Squamous Cell Carcinoma (HNSCC) cells demonstrating a significant reduction in the required dose of Bleomycin to achieve the same level of cell death.
Table 2: Comparative Efficacy of PCI in 2D vs. 3D Tumor Models (Illustrative)
| Model | Photosensitizer | Therapeutic Agent | IC50 (nM) | Reference |
| 2D Monolayer | TPPS2a | Saporin | 5 | |
| 3D Spheroid | TPPS2a | Saporin | 18 |
This table illustrates the common observation that higher drug concentrations are often required to achieve the same level of cytotoxicity in 3D models compared to 2D monolayers, highlighting the increased resistance of spheroids.
Table 3: Spheroid Growth Inhibition Following PCI with a Photosensitizer and Bleomycin
| Treatment Group | Spheroid Volume (% of Control) at Day 14 |
| Control (no treatment) | 100% |
| Bleomycin alone | 85% |
| Photosensitizer + Light (PDT effect) | 70% |
| Photosensitizer + Bleomycin (no light) | 80% |
| Photosensitizer + Bleomycin + Light (PCI) | 30% |
Illustrative data based on studies using photosensitizer-mediated PCI in glioma spheroids, demonstrating the synergistic effect of the combined treatment.
Experimental Protocols
This section provides detailed protocols for the formation of 3D tumor spheroids and the subsequent application of this compound-based PCI.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Culture: Culture cancer cells of interest in their recommended growth medium to ~80% confluency.
-
Cell Harvesting: Wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Suspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Cell Seeding: Seed the cells into ultra-low attachment 96-well round-bottom plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Spheroid Culture: Monitor spheroid formation and growth daily. Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh medium.
Protocol 2: this compound-PCI Treatment of 3D Tumor Spheroids
-
This compound Incubation: Prepare a working solution of this compound in the appropriate cell culture medium. A typical concentration range to test is 0.1 - 1.0 µg/mL.
-
Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with the this compound-containing medium. Incubate for 18-24 hours.
-
Therapeutic Agent Addition: Following this compound incubation, add the therapeutic agent (e.g., Bleomycin at a concentration range of 0.05 - 5 µM) to the wells. Incubate for an additional 4 hours.
-
Washing: Carefully wash the spheroids twice with fresh, drug-free medium to remove any unbound this compound and therapeutic agent.
-
Light Exposure: Expose the spheroids to a light source with a wavelength of approximately 652 nm. The light dose will need to be optimized, but a starting point is 0.3 - 1.0 J/cm².
-
Post-Treatment Culture: After light exposure, return the plates to the incubator and continue to culture the spheroids, monitoring their growth and viability over several days (e.g., up to 14 days).
Protocol 3: Analysis of Spheroid Viability and Growth
-
Spheroid Growth Monitoring: Capture brightfield images of the spheroids at regular intervals (e.g., daily or every other day). Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Viability Staining: At the end of the experiment, assess cell viability using a live/dead staining assay (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
-
ATP-Based Viability Assay: Alternatively, use a commercially available 3D cell viability assay (e.g., CellTiter-Glo® 3D) to quantify the ATP content, which correlates with the number of viable cells.
-
Data Analysis: Plot spheroid growth curves and calculate the percentage of growth inhibition for each treatment group compared to the untreated control. Determine IC50 values for the therapeutic agent with and without PCI.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicellular tumor spheroids: a relevant 3D model for the in vitro preclinical investigation of polymer nanomedicines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. From 2D to 3D Cancer Cell Models—The Enigmas of Drug Delivery Research [mdpi.com]
Application Notes and Protocols for Co-administration of Fimaporfin and Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for the co-administration of Fimaporfin with various therapeutic agents, leveraging the technology of Photochemical Internalization (PCI). Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this innovative drug delivery platform.
Introduction to this compound and Photochemical Internalization (PCI)
This compound (TPCS2a) is a photosensitizer that forms the basis of the PCI technology. PCI is a light-inducible drug delivery system designed to enhance the intracellular delivery of therapeutic agents that are otherwise sequestered in endosomes and lysosomes following cellular uptake.[1][2][3] Many potent therapeutic molecules, including some chemotherapeutics, protein toxins, and nucleic acid-based therapies, are unable to efficiently reach their cytosolic targets due to this endo-lysosomal entrapment, which often leads to their degradation.[2]
The principle of PCI involves the systemic or local administration of the amphiphilic photosensitizer this compound, which localizes to the membranes of endosomes and lysosomes.[4] A therapeutic agent is then administered and is co-localized with this compound within these vesicles. Subsequent illumination of the target tissue with light of a specific wavelength (typically around 652 nm) activates this compound, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen. These highly reactive and short-lived ROS cause localized damage to the endo-lysosomal membranes, leading to their rupture and the release of the entrapped therapeutic agent into the cytosol, where it can then reach its intracellular target. This process significantly enhances the therapeutic efficacy of the co-administered agent.
Therapeutic Agents for Co-administration with this compound
A variety of therapeutic agents have been successfully combined with this compound-PCI to enhance their anti-cancer effects. The primary requirement for a candidate therapeutic is that its efficacy is limited by endo-lysosomal sequestration.
1. Chemotherapeutic Agents:
-
Bleomycin: A glycopeptide antibiotic used in cancer chemotherapy that induces DNA strand breaks. Its large size and hydrophilic nature limit its ability to cross cell membranes and escape endosomes.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis. Its intracellular delivery can be enhanced by PCI, particularly in resistant tumors.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA. PCI can help overcome multidrug resistance mechanisms that involve sequestration of doxorubicin in intracellular vesicles.
2. Targeted Toxins and Macromolecules:
-
Immunotoxins: These consist of a targeting moiety (e.g., an antibody or antibody fragment) linked to a potent toxin (e.g., saporin or gelonin). PCI can facilitate the cytosolic delivery of the toxin component, which would otherwise be degraded.
-
Antibodies and Antibody-Drug Conjugates (ADCs): PCI can enhance the intracellular delivery and efficacy of therapeutic antibodies and the cytotoxic payloads of ADCs.
-
Gene Therapy Vectors: PCI has been shown to improve the delivery of non-viral gene vectors, such as polyplexes, by facilitating their escape from endosomes.
Quantitative Data on Efficacy Enhancement
The following tables summarize the quantitative enhancement of therapeutic efficacy achieved by co-administration with this compound-PCI in preclinical and clinical studies.
| Therapeutic Agent | Cancer Model | Efficacy Enhancement Metric | Result | Reference(s) |
| Bleomycin | Head and Neck Squamous Cell Carcinoma (HNSCC) - in vitro | Dose Reduction | 20-fold lower dose of Bleomycin required to achieve 75% tumor cell death. | |
| Bleomycin | Human adenocarcinoma xenograft in nude mice - in vivo | Tumor Regression | Complete remission in 67% of treated mice. | |
| Bleomycin | Advanced and recurrent solid malignancies - Clinical Phase I | Tumor Response | Significant anti-tumor effects observed at all dose levels. | |
| Gemcitabine | Inoperable Cholangiocarcinoma - Clinical Phase I | Objective Response Rate (ORR) | 42% ORR, with 60% ORR in the highest this compound dose group. | |
| Gemcitabine | Inoperable Cholangiocarcinoma - Clinical Phase I | Median Overall Survival (mOS) | 15.4 months, with 22.8 months in the highest this compound dose group. | |
| Targeted Toxin (scFvMEL/rGel) | Amelanotic melanoma xenograft in nude mice - in vivo | Tumor Regression | Complete regression in 33% of treated mice. |
Experimental Protocols
In Vitro Cytotoxicity Assessment of this compound-PCI
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is designed to assess the short-term cytotoxic effects of this compound-PCI in combination with a therapeutic agent.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (e.g., 1 mg/mL stock in DMSO)
-
Therapeutic agent of interest
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Light source with appropriate wavelength for this compound activation (e.g., LumiSource lamp, ~435 nm for in vitro studies)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 0.2-0.4 µg/mL). Incubate for 18 hours.
-
Therapeutic Agent Incubation: Remove the this compound-containing medium, wash the cells twice with PBS, and add fresh medium containing the therapeutic agent at various concentrations. Incubate for a specified period (e.g., 4 hours).
-
Chase Period: Remove the medium containing the therapeutic agent, wash the cells twice with PBS, and add fresh, drug-free medium. Incubate for a chase period of 4 hours to allow for the removal of membrane-bound this compound.
-
Light Exposure: Expose the cells to light for a predetermined duration to achieve the desired light dose (e.g., 0.42 J/cm²). Include control groups that are not exposed to light.
-
Post-Illumination Incubation: Return the plates to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
2. Colony Formation Assay (CFA) for Clonogenic Survival
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Materials:
-
Same as for the MTT assay, with the addition of:
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Perform steps 1-6 from the MTT assay protocol, using 6-well plates and appropriate cell seeding densities for colony formation (typically 100-1000 cells per well, depending on the cell line and treatment toxicity).
-
After the post-illumination incubation, replace the medium every 2-3 days and allow the cells to grow for 10-14 days, until visible colonies (≥50 cells) are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
-
In Vivo Efficacy Assessment of this compound-PCI
This protocol provides a general framework for assessing the in vivo efficacy of this compound-PCI in a subcutaneous tumor xenograft model. Specific parameters such as drug doses, light doses, and timing should be optimized for each tumor model and therapeutic agent.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound for injection
-
Therapeutic agent for injection
-
Anesthesia (e.g., isoflurane)
-
Laser with a fiber optic diffuser for light delivery (e.g., 652 nm)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., untreated control, this compound + light, therapeutic agent alone, this compound + therapeutic agent without light, this compound + therapeutic agent + light).
-
This compound Administration: Administer this compound intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 0.25 mg/kg).
-
Drug-Light Interval: Allow a drug-light interval of 48-72 hours for this compound to accumulate in the tumor tissue and localize within endo-lysosomal membranes.
-
Therapeutic Agent Administration: Administer the therapeutic agent (e.g., intravenously, intraperitoneally, or intratumorally) at a specified time before light exposure (e.g., 4-24 hours).
-
Light Application: Anesthetize the mice and deliver light to the tumor area using a laser with a fiber optic diffuser. The light dose should be optimized (e.g., 60 J/cm²).
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: Monitor the mice for signs of toxicity and euthanize them when the tumor reaches a predetermined size or at the end of the study. Tumors can be excised for histological or molecular analysis.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth delay for each treatment group. Statistical analysis should be performed to determine the significance of the treatment effects.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Photochemical Internalization (PCI) with this compound.
Caption: General workflow for an in vivo this compound-PCI efficacy study.
Conclusion
The co-administration of this compound with therapeutic agents via Photochemical Internalization represents a promising strategy to enhance the efficacy of a wide range of anti-cancer drugs. By overcoming the barrier of endo-lysosomal entrapment, PCI can unlock the full potential of these agents, potentially leading to improved therapeutic outcomes, reduced drug doses, and the ability to overcome certain forms of drug resistance. The protocols and data presented here provide a foundation for researchers to explore and develop novel this compound-based combination therapies.
References
- 1. Doxorubicin/Ce6-Loaded Nanoparticle Coated with Polymer via Singlet Oxygen-Sensitive Linker for Photodynamically Assisted Chemotherapy [ntno.org]
- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering photodynamics for treatment, priming and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodologies for Quantifying Fimaporfin-Induced Endosomal Escape: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fimaporfin and Photochemical Internalization (PCI)
This compound (TPCS2a) is a photosensitizer that, upon activation by light of a specific wavelength, can induce the rupture of endosomal and lysosomal membranes.[1][2][3] This process, known as Photochemical Internalization (PCI), is a sophisticated drug delivery technology designed to release therapeutic agents trapped within endocytic vesicles into the cytosol, thereby enhancing their therapeutic efficacy.[1][2] The amphiphilic nature of this compound allows it to associate with the membranes of endosomes and lysosomes. When illuminated, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which destabilize these membranes, leading to the release of co-administered therapeutic molecules into the cytoplasm where they can reach their intracellular targets. This application note provides detailed protocols for various methodologies to quantify the endosomal escape facilitated by this compound.
Core Concepts and Mechanisms
The quantification of endosomal escape is crucial for the optimization of PCI-based therapies. The methodologies to assess this can be broadly categorized as indirect and direct assays.
-
Indirect Assays: These methods measure the downstream consequences of endosomal escape, such as cytotoxicity or changes in cell proliferation, which are indicative of the successful delivery of a bioactive cargo.
-
Direct Assays: These techniques directly visualize or quantify the presence of the delivered molecule in the cytosol, providing more direct evidence of endosomal rupture.
Below are detailed protocols for a selection of these methodologies.
Section 1: Indirect Quantification of Endosomal Escape via Cell Viability and Proliferation Assays
These assays are foundational for assessing the overall efficacy of this compound-based PCI in delivering cytotoxic agents. The underlying principle is that an increase in cytotoxicity of a co-delivered drug, which is otherwise membrane-impermeable or has low permeability, correlates with enhanced endosomal escape.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound
-
Therapeutic agent (e.g., Bleomycin)
-
Light source for PCI activation (e.g., 420 nm or 650 nm laser/LED array)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Incubation with this compound and Therapeutic Agent:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound (e.g., 0.1-0.5 µg/mL) and the therapeutic agent (e.g., Bleomycin at 0.1-0.25 µM).
-
Incubate for 18-24 hours.
-
-
PCI Activation:
-
Wash the cells with fresh medium.
-
Expose the cells to light at the appropriate wavelength and dose (e.g., 420 nm at 0.25 J/cm²).
-
-
Post-Irradiation Incubation: Incubate the cells for a further 48-72 hours.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
Data Presentation:
| Treatment Group | This compound (µg/mL) | Therapeutic Agent (µM) | Light Dose (J/cm²) | % Cell Viability (Mean ± SD) |
| Untreated Control | 0 | 0 | 0 | 100 ± 5.0 |
| This compound + Light | 0.2 | 0 | 0.25 | 90 ± 6.1 |
| Therapeutic Agent only | 0 | 0.25 | 0 | 85 ± 7.2 |
| Therapeutic Agent + Light | 0 | 0.25 | 0.25 | 83 ± 6.8 |
| This compound + Therapeutic Agent | 0.2 | 0.25 | 0 | 80 ± 5.9 |
| PCI Treatment | 0.2 | 0.25 | 0.25 | 25 ± 4.5 |
Table 1: Example of quantitative data presentation for an MTT assay evaluating this compound-PCI.
Colony Forming Assay (CFA)
The Colony Forming Assay (CFA) is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the effects of cytotoxic agents. A colony is defined as a cluster of at least 50 cells.
Experimental Protocol: Colony Forming Assay
Materials:
-
6-well plates or cell culture flasks
-
Complete cell culture medium
-
This compound
-
Therapeutic agent
-
Light source for PCI activation
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment: Treat cells with this compound and the therapeutic agent, followed by light activation as described in the MTT assay protocol (Steps 2 and 3).
-
Cell Seeding for Colony Formation:
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 100-1000 cells) into new 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells) in each well.
Data Presentation:
| Treatment Group | This compound (µg/mL) | Therapeutic Agent (µM) | Light Dose (J/cm²) | Plating Efficiency (%) | Surviving Fraction |
| Untreated Control | 0 | 0 | 0 | 95 | 1.00 |
| This compound + Light | 0.2 | 0 | 0.25 | 88 | 0.93 |
| Therapeutic Agent only | 0 | 0.25 | 0 | 80 | 0.84 |
| PCI Treatment | 0.2 | 0.25 | 0.25 | 15 | 0.16 |
Table 2: Example of quantitative data presentation for a Colony Forming Assay.
Section 2: Direct Quantification and Visualization of Endosomal Escape
Direct methods offer a more mechanistic insight into this compound-induced endosomal escape by observing the relocalization of a cargo molecule from endosomes to the cytosol.
Fluorescence Microscopy
This method provides a qualitative or semi-quantitative assessment of endosomal escape by visualizing the spatial distribution of a fluorescently labeled cargo molecule within the cell. A diffuse cytosolic fluorescence pattern indicates endosomal escape, whereas a punctate pattern suggests entrapment in endosomes.
Experimental Protocol: Fluorescence Microscopy
Materials:
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound
-
Fluorescently labeled cargo (e.g., FITC-dextran, fluorescently labeled antibody or protein)
-
Light source for PCI activation
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.
-
Incubation:
-
Incubate cells with this compound for 18-24 hours.
-
Add the fluorescently labeled cargo during the last 4-6 hours of incubation.
-
-
PCI Activation: Wash the cells with fresh medium and expose them to light.
-
Imaging:
-
At different time points post-irradiation (e.g., 30 minutes, 2 hours, 24 hours), stain the nuclei with Hoechst or DAPI.
-
Image the cells using a confocal or fluorescence microscope. Observe the redistribution of the fluorescent cargo from punctate vesicles to a diffuse pattern throughout the cytoplasm and nucleus.
-
Data Presentation: Qualitative data is presented as images. Quantitative analysis can be performed by measuring the fluorescence intensity in the cytosol versus punctate regions using image analysis software.
| Time Post-Irradiation | No PCI | With PCI |
| 30 minutes | Punctate | Diffuse Cytosolic |
| 2 hours | Punctate | Diffuse Cytosolic & Nuclear |
| 24 hours | Punctate | Diffuse Cytosolic & Nuclear |
Table 3: Example of qualitative data summary from fluorescence microscopy.
Flow Cytometry using Pulse Width Analysis
Flow cytometry can be used to semi-quantitatively measure endosomal escape. When a fluorescently labeled molecule is confined to punctate endosomes, it passes through the laser beam as a series of sharp peaks, resulting in a narrow fluorescence pulse width. Upon escape and diffusion into the cytosol, the fluorescence is distributed throughout the cell, leading to a broader pulse width as the cell traverses the laser.
Experimental Protocol: Flow Cytometry Pulse Width Analysis
Materials:
-
Cell culture plates
-
This compound
-
Fluorescently labeled cargo
-
Light source for PCI activation
-
Trypsin-EDTA
-
Flow cytometer capable of pulse width measurement
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells in culture plates with this compound and the fluorescently labeled cargo, followed by light activation as previously described.
-
Cell Harvesting: At various time points post-irradiation, harvest the cells by trypsinization.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, collecting forward scatter, side scatter, and fluorescence height and width parameters for the fluorescent cargo.
-
-
Data Analysis: Gate on the single-cell population. Compare the fluorescence pulse width of the PCI-treated cells to the control groups. An increase in the mean fluorescence pulse width indicates endosomal escape.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (Height) | Mean Fluorescence Pulse Width |
| Untreated Control | Low | Baseline |
| Cargo only (No PCI) | High | Narrow |
| Cargo with PCI | High | Broad |
Table 4: Expected trends in flow cytometry data for pulse width analysis.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
The SLEEQ assay is a highly sensitive and quantitative method for measuring endosomal escape. It utilizes a split NanoLuciferase system where a small fragment (HiBiT) is conjugated to the cargo of interest, and the large fragment (LgBiT) is expressed in the cytosol of the target cells. When the HiBiT-tagged cargo escapes the endosome, it complements with LgBiT to form a functional luciferase enzyme, generating a luminescent signal.
Experimental Protocol: SLEEQ Assay
Materials:
-
Cells stably expressing LgBiT
-
HiBiT-conjugated cargo
-
This compound
-
Light source for PCI activation
-
White, opaque 96-well plates
-
Luciferase substrate (e.g., furimazine)
-
Luminometer
Procedure:
-
Cell Seeding: Seed LgBiT-expressing cells in a white, opaque 96-well plate.
-
Incubation: Treat cells with this compound for 18-24 hours, and with the HiBiT-conjugated cargo for the last 4-6 hours.
-
PCI Activation: Wash the cells and perform light activation.
-
Luminescence Measurement:
-
At desired time points, add the luciferase substrate to the wells.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Normalization (Optional): To determine the total cellular uptake of the HiBiT-cargo, a parallel set of wells can be lysed to allow all internalized HiBiT to interact with LgBiT. This allows for the calculation of the percentage of endosomal escape.
Data Presentation:
| Treatment Group | Luminescence (RLU) | % Endosomal Escape |
| Untreated Control | Background | 0% |
| HiBiT-Cargo (No PCI) | Low | <1% |
| HiBiT-Cargo with PCI | High | 10-30% |
Table 5: Example of quantitative data from a SLEEQ assay.
Galectin-9 Imaging Assay
This assay relies on the recruitment of galectin-9, a cytosolic protein, to damaged endosomal and lysosomal membranes. Cells are engineered to express a fluorescently tagged galectin-9 (e.g., Gal9-GFP). Upon this compound-PCI-induced membrane rupture, Gal9-GFP translocates from a diffuse cytosolic distribution to punctate structures at the sites of damage, which can be quantified by high-throughput microscopy.
Experimental Protocol: Galectin-9 Imaging Assay
Materials:
-
Cells stably expressing fluorescently tagged Galectin-9
-
This compound
-
Therapeutic cargo (can be fluorescently co-labeled)
-
Light source for PCI activation
-
High-content imaging system
Procedure:
-
Cell Seeding: Plate Gal9-GFP expressing cells in optically clear multi-well plates.
-
Treatment: Treat cells with this compound and the cargo of interest, followed by light activation.
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging chamber on a high-content microscope.
-
Acquire images at regular intervals to monitor the formation of Gal9-GFP puncta over time.
-
-
Image Analysis: Use automated image analysis software to identify and count the number of Gal9-GFP puncta per cell.
Data Presentation:
| Treatment Group | Time Post-Irradiation | Mean Gal9-GFP Puncta per Cell | % of Cells with Puncta |
| Control (No PCI) | 60 min | < 0.1 | < 1% |
| PCI Treatment | 60 min | 5.2 ± 1.5 | > 80% |
Table 6: Example of quantitative data from a Galectin-9 imaging assay.
Visualizations of Workflows and Mechanisms
Caption: Mechanism of this compound-induced Photochemical Internalization (PCI).
Caption: General experimental workflow for quantifying this compound-PCI.
Conclusion
The choice of methodology for quantifying this compound-induced endosomal escape depends on the specific research question, available resources, and the nature of the therapeutic cargo. Indirect assays like MTT and CFA are robust for assessing the overall biological effect of the PCI treatment. For more mechanistic insights, direct visualization and quantification methods such as fluorescence microscopy, flow cytometry, the SLEEQ assay, and the Galectin-9 assay are highly recommended. Combining both direct and indirect methods will provide the most comprehensive understanding of this compound-PCI efficacy.
References
Troubleshooting & Optimization
How to minimize Fimaporfin-induced phototoxicity in normal tissue
Welcome to the technical support center for Fimaporfin-based research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound-induced phototoxicity in normal tissues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce phototoxicity?
This compound is a synthetic, light-activated photosensitizer used in a drug delivery technology called Photochemical Internalization (PCI).[1] By itself, this compound exhibits low toxicity in the absence of light.[2][3] However, when exposed to a specific wavelength of light, this compound becomes activated and generates reactive oxygen species (ROS), primarily singlet oxygen.[2] These ROS are highly reactive and can cause damage to cellular components, leading to cell death. This light-induced toxicity is known as phototoxicity.
Q2: What is the primary mechanism of this compound-induced phototoxicity in normal tissues?
The primary mechanism of this compound-induced phototoxicity is the generation of ROS upon light activation.[2] this compound localizes in the membranes of endosomes and lysosomes within cells. When illuminated, the generated ROS have a very short radius of action and primarily damage these organelle membranes. In the context of PCI, this rupture releases co-administered therapeutic agents into the cytosol of cancer cells. However, in normal tissues, this same process can lead to cellular damage and unwanted side effects.
Q3: How can I minimize this compound-induced phototoxicity in my experiments?
Minimizing phototoxicity in normal tissues while maintaining efficacy in target cancer cells is crucial. Key strategies include:
-
Optimizing this compound Concentration and Light Dose: Use the lowest effective concentration of this compound and light dose to achieve the desired therapeutic effect in cancer cells while minimizing damage to normal cells.
-
Light Fractionation: Dividing the total light dose into two or more fractions separated by a dark interval can allow for tissue reoxygenation and may improve the therapeutic window.
-
Targeted Delivery: Employing nanoparticle-based delivery systems can help to selectively deliver this compound to tumor tissues, reducing its uptake by healthy surrounding tissues.
-
Use of Antioxidants: Co-administration of antioxidants may help to neutralize the excess ROS generated during photodynamic therapy, thereby protecting normal cells from phototoxic damage.
Troubleshooting Guides
Issue 1: High levels of phototoxicity observed in normal cell lines in vitro.
Possible Cause:
-
This compound concentration is too high.
-
Light dose is excessive.
-
Incubation time with this compound is too long.
Suggested Solutions:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal this compound concentration that induces toxicity in your target cancer cell line but has minimal effect on your normal cell line.
-
Optimize Light Dose: Conduct a light dose-response study to find the lowest light energy required for the desired effect in cancer cells.
-
Adjust Incubation Time: Reduce the incubation time of this compound with the cells. A shorter incubation may lead to lower accumulation in normal cells compared to cancer cells.
Issue 2: Significant skin photosensitivity observed in animal models.
Possible Cause:
-
Systemic administration of this compound leads to accumulation in the skin.
-
The light dose delivered to the tumor is also exposing a large area of surrounding healthy skin.
-
The time interval between this compound administration and light exposure is not optimal.
Suggested Solutions:
-
Local Administration: If feasible for your experimental model, consider local or intratumoral injection of this compound to reduce systemic exposure.
-
Shielding of Normal Tissue: Use appropriate shielding to protect the surrounding skin from the activating light source.
-
Optimize Drug-Light Interval: The time between this compound administration and light exposure can influence its biodistribution. Experiment with different intervals to find a time point where the tumor-to-normal tissue ratio of this compound is maximal.
-
Consider Light Fractionation: As detailed in the experimental protocols, splitting the light dose can reduce damage to normal tissue.
Quantitative Data
Table 1: In Vitro Phototoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | This compound Concentration (µg/mL) | Light Dose (J/cm²) | Cell Survival (%) |
| UT-SCC-5 (HNSCC) | 0.1 | 0.6 | 87.98 ± 1.68 |
| UT-SCC-5 (HNSCC) | 0.2 | 0.3 | 93.14 ± 2.93 |
| Fibroblasts (Normal) | Not specified | Not specified | Higher resistance to Bleomycin-PCI |
Data adapted from Enzian P, et al. Pharmaceutics. 2023.
Table 2: Dark Toxicity of this compound in UT-SCC-5 Cells
| This compound Concentration (µg/mL) | Incubation Time | Assay | Cell Survival (%) |
| 0.1 - 0.5 | 48 hours | MTT | High survival rate |
| 0.2 | 12 days | CFA | 90.59 ± 6.15 |
| 0.3 | 12 days | CFA | 89.26 ± 6.89 |
Data adapted from Enzian P, et al. Pharmaceutics. 2023.
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is adapted from the OECD Test Guideline 432.
Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
This compound stock solution
-
96-well cell culture plates
-
UVA light source with a calibrated radiometer
-
Neutral Red solution
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
This compound Incubation: Prepare a series of this compound dilutions. Replace the culture medium in each well with the this compound dilutions. Include a vehicle control. Incubate for 1 hour.
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Keep the second plate in the dark as a control.
-
-
Incubation: After irradiation, replace the this compound-containing medium with fresh culture medium and incubate both plates for 24 hours.
-
Neutral Red Uptake:
-
Wash the cells with PBS.
-
Add Neutral Red solution to each well and incubate for 3 hours.
-
Wash the cells and extract the dye.
-
-
Data Analysis: Measure the absorbance of the extracted dye. Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values with and without irradiation. A PIF greater than 5 is indicative of phototoxic potential.
Protocol 2: In Vivo Skin Phototoxicity Assessment in a Rodent Model
Materials:
-
Hairless mice or rats
-
This compound solution for injection
-
Light source with appropriate wavelength for this compound activation
-
Calipers for measuring skinfold thickness
-
Draize scoring system for erythema and edema
Procedure:
-
Acclimatization: Acclimatize animals to housing conditions.
-
This compound Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally) or locally.
-
Light Exposure: At a predetermined time after this compound administration, anesthetize the animals and expose a defined area of the skin to a specific light dose. An adjacent area of skin should be shielded from the light to serve as a control.
-
Observation: Observe the animals for signs of skin phototoxicity (erythema, edema) at regular intervals (e.g., 24, 48, and 72 hours) after light exposure.
-
Scoring: Score the skin reactions using the Draize scoring system. Skinfold thickness can also be measured as a quantitative indicator of edema.
-
Histopathology: At the end of the observation period, skin samples can be collected for histopathological analysis to assess the extent of tissue damage.
Visualizations
Caption: Mechanism of this compound-based Photochemical Internalization (PCI).
Caption: Strategies to minimize this compound-induced phototoxicity in normal tissue.
Caption: General experimental workflow for assessing and mitigating this compound phototoxicity.
References
Troubleshooting low efficacy in Fimaporfin PCI experiments
Welcome to the technical support center for Fimaporfin-based Photochemical Internalization (PCI) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound PCI protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-based PCI?
A1: this compound is an amphiphilic photosensitizer that, when administered to cells, localizes to the membranes of endosomes and lysosomes.[1][2] Upon activation by light of a specific wavelength (typically around 420 nm or 650 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS have a very short range of action (10-20 nm) and cause localized damage to the endo/lysosomal membranes.[1] This disruption allows therapeutic agents that have been co-internalized and are trapped within these vesicles to escape into the cytosol, where they can reach their intracellular targets.[1] This process enhances the efficacy of drugs that are otherwise limited by poor endosomal escape.
Q2: What are the key stages of a this compound PCI experiment?
A2: A typical this compound PCI experiment involves four key stages:
-
Incubation with this compound: Cells or tissues are incubated with this compound to allow for its uptake and localization to endo/lysosomal membranes.
-
Co-incubation with Therapeutic Agent: The therapeutic agent of interest is administered and co-internalized with this compound into endosomes.
-
Washout: Extracellular this compound and therapeutic agent are removed.
-
Light Activation: The target cells or tissue are illuminated with a specific wavelength and dose of light to activate this compound and trigger the PCI effect.
Q3: How can I confirm that PCI has occurred?
A3: Successful PCI is characterized by the release of the therapeutic agent from endosomes into the cytosol. This can be assessed through various methods:
-
Fluorescence Microscopy: If the therapeutic agent is fluorescently labeled, a shift in its localization from a punctate (endosomal) pattern to a diffuse cytosolic or nuclear pattern after light exposure is indicative of endosomal escape.
-
Biological Activity Assays: An increase in the biological activity of the therapeutic agent (e.g., increased cytotoxicity, gene expression) after PCI treatment compared to the agent alone or light alone confirms successful delivery.
-
Endosomal Escape Assays: Specific assays that quantify the presence of the therapeutic agent in the cytosol can be employed.
Troubleshooting Guide for Low Efficacy
Low efficacy in this compound PCI experiments can arise from suboptimal parameters at various stages of the protocol. This guide addresses common issues in a question-and-answer format.
Issue 1: Suboptimal this compound Uptake and Localization
Q: My PCI effect is weak, and I suspect insufficient this compound in the endo/lysosomal membranes. How can I address this?
A: This could be due to several factors related to this compound concentration, incubation time, and formulation.
-
This compound Concentration: The optimal concentration of this compound can vary between cell types. It is crucial to perform a dose-response curve to determine the concentration that provides a therapeutic window with minimal dark toxicity. This compound alone, without light, should exhibit low cytotoxicity.
-
Incubation Time: An 18-hour incubation period is commonly used to ensure adequate uptake and localization of this compound. Shorter incubation times may not be sufficient.
-
This compound Formulation and Stability: Ensure that the this compound stock solution is properly prepared and stored to avoid aggregation, which can hinder cellular uptake. The clinical formulation, Amphinex®, is solubilized in a specific buffer to maintain its stability. If using a custom formulation, verify its stability and the monomeric state of the photosensitizer.
Issue 2: Inefficient Light Activation
Q: I have optimized this compound uptake, but the therapeutic effect is still low after illumination. What could be the problem with my light delivery?
A: The efficacy of PCI is critically dependent on the light dose and wavelength.
-
Wavelength: this compound has two primary absorption peaks, one around 420 nm and another around 650 nm. While the 420 nm peak is stronger, red light (around 650 nm) offers deeper tissue penetration for in vivo studies. Ensure your light source matches one of these activation wavelengths.
-
Light Dose (Fluence): The total energy delivered per unit area (J/cm²) is a critical parameter. A low light dose will not generate enough ROS to rupture the endosomes, while an excessively high dose can cause direct phototoxicity, masking the specific PCI effect. It is essential to perform a light-dose titration to find the optimal energy level.
-
Light Source and Calibration: Verify the output power and wavelength of your light source. Regular calibration is necessary to ensure consistent and accurate light delivery.
Issue 3: Issues with the Therapeutic Agent
Q: The PCI effect seems to be specific to certain therapeutic agents in my lab. Why might some drugs work better than others?
A: The properties of the therapeutic agent itself can significantly influence the outcome of a PCI experiment.
-
Cellular Uptake Pathway: PCI enhances the delivery of molecules that are taken up by endocytosis. If your therapeutic agent enters the cell through other mechanisms (e.g., passive diffusion), PCI will not provide a benefit.
-
Stability in the Endo/lysosomal Compartment: The therapeutic agent must remain stable within the endosomes and lysosomes long enough for the PCI-mediated release to occur. Agents that are rapidly degraded in these compartments may show a reduced PCI effect.
-
Co-localization with this compound: For efficient release, the therapeutic agent and this compound should be present in the same endocytic vesicles. This can be confirmed using co-localization studies with fluorescence microscopy.
Experimental Protocols
Protocol 1: In Vitro this compound PCI for Cytotoxicity Assessment
This protocol is adapted from studies using this compound to enhance the cytotoxicity of Bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.
-
Cell Seeding: Seed UT-SCC-5 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Incubation: 24 hours after seeding, replace the medium with fresh medium containing this compound (e.g., 0.1-0.5 µg/mL). Incubate for 18 hours.
-
Therapeutic Agent Incubation: Remove the this compound-containing medium, wash the cells twice with DPBS, and add fresh medium containing the therapeutic agent (e.g., Bleomycin at 0.1-0.25 µM). Incubate for 4 hours.
-
Wash and Prepare for Irradiation: Wash the cells twice with DPBS and add fresh culture medium.
-
Light Irradiation: Irradiate the cells with a 650 nm light source at a specific energy dose (e.g., 0.15-0.6 J/cm²). Include control groups: no treatment, this compound alone (no light), light alone, and therapeutic agent alone (with and without light).
-
Post-Irradiation Incubation: Incubate the cells for a period appropriate for the chosen endpoint assay (e.g., 48 hours for an MTT assay or 12 days for a colony formation assay).
-
Endpoint Analysis: Assess cell viability or survival using a standard method like the MTT assay or colony formation assay.
Protocol 2: Assessing Endosomal Escape via Fluorescence Microscopy
This protocol is based on the delivery of a FITC-labeled antibody.
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
-
This compound Incubation: 24 hours after seeding, incubate the cells with this compound (e.g., 0.1 µg/mL) for 18 hours.
-
Fluorescent Agent Incubation: Wash the cells twice with DPBS and incubate with the fluorescently labeled therapeutic agent (e.g., TuBB-9-FITC) for 4 hours.
-
Wash and Prepare for Irradiation: Wash the cells twice with DPBS and add fresh imaging medium.
-
Baseline Imaging: Acquire fluorescence images before irradiation to observe the initial punctate localization of the agent in endosomes.
-
Light Irradiation: Irradiate the cells with a 420 nm light source at a determined energy dose (e.g., 0.25 J/cm²).
-
Post-Irradiation Imaging: Acquire fluorescence images at different time points after irradiation (e.g., 30 minutes and 24 hours) to observe the redistribution of the fluorescent signal to the cytosol and/or nucleus.
Quantitative Data Summary
Table 1: Effect of this compound Concentration and Light Dose on Cell Survival
| This compound (µg/mL) | Irradiation Energy (J/cm²) | Cell Survival (%) | Cell Line | Reference |
| 0.1 | 0.6 | 87.98 ± 1.68 | UT-SCC-5 | |
| 0.2 | 0.3 | 93.14 ± 2.93 | UT-SCC-5 |
Table 2: Comparative Efficacy of Bleomycin with and without this compound PCI
| Treatment | Bleomycin (µM) | This compound (µg/mL) | Light (J/cm²) | Result | Reference |
| Bleomycin alone | 5 | 0 | 0 | 75% cell death | |
| Bleomycin + PCI | 0.25 | 0.2 | 0.3 | 75% cell death |
Note: The above data demonstrates that with PCI, a 20-fold lower concentration of Bleomycin was needed to achieve the same level of cell death.
Visualizations
Caption: Mechanism of this compound-mediated Photochemical Internalization (PCI).
Caption: Troubleshooting workflow for low efficacy in this compound PCI experiments.
References
Strategies to improve Fimaporfin solubility and stability in vitro
Welcome to the technical support center for Fimaporfin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and ensure reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a laboratory setting.
Problem 1: this compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible particles or cloudiness in the solution after diluting a stock solution in aqueous buffers (e.g., PBS, cell culture media).
-
Inconsistent results in bioassays.
Cause: this compound is an amphiphilic molecule with poor water solubility.[1] At higher concentrations in aqueous environments, it has a tendency to aggregate and precipitate.[2]
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in your aqueous experimental medium.[3][4] Ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[4]
-
Stepwise Dilution: When diluting the stock solution, add the aqueous buffer to the stock solution slowly while vortexing to avoid rapid changes in solvent polarity that can induce precipitation.
-
Sonication and Warming: If precipitation occurs, gentle warming of the solution to 37°C and brief sonication can help redissolve the compound. However, be cautious with prolonged warming as it may affect the stability of this compound.
-
Formulation with Solubilizing Agents: For persistent solubility issues, consider formulating this compound with surfactants or encapsulating it in nanoparticles or liposomes, which can improve its solubility and stability in aqueous media.
Problem 2: Inconsistent or Low Photodynamic Efficacy
Symptoms:
-
Reduced or variable cytotoxicity in photodynamic therapy (PDT) experiments despite consistent light application.
-
Low fluorescence signal when imaging.
Cause:
-
Aggregation: Aggregated this compound has reduced photodynamic efficiency.
-
Photobleaching: Prolonged exposure to light can lead to the degradation of the photosensitizer, reducing its efficacy.
-
Inappropriate Light Source: The light source used for activation may not have the optimal wavelength for this compound's absorption peak.
Solutions:
-
Prevent Aggregation: Follow the steps outlined in "Problem 1" to ensure this compound is well-dissolved.
-
Minimize Light Exposure: Protect this compound solutions from ambient light by using amber vials or covering containers with aluminum foil. Prepare solutions fresh before use and minimize the time between preparation and light activation in your experiment.
-
Optimize Light Activation: this compound has a major absorption peak at approximately 420 nm and another in the longer wavelength range around 650 nm. Ensure your light source is calibrated and emits at the correct wavelength and energy dose for efficient activation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: A common method for preparing a this compound stock solution is to dissolve it in an organic solvent. One published protocol uses a stock solution of 30 mg/mL. While the solvent for this specific concentration isn't explicitly stated in the cited text, DMSO is a common choice for similar compounds.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Light Conditions |
| Powder | -20°C | Up to 3 years | Dark |
| In Solvent | -80°C | Up to 1 year | Dark |
| In Solvent | -20°C | Up to 1 month | Dark |
Data compiled from various supplier recommendations.
Q3: What is the solubility of this compound in common laboratory solvents?
| Solvent | Expected Solubility | Notes |
| DMSO | High | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can also be used for stock solutions, but may have a lower solubility limit than DMSO. |
| PBS (Phosphate-Buffered Saline) | Low | This compound is poorly soluble in aqueous buffers alone and is prone to aggregation. |
| Cell Culture Media | Low | Similar to PBS, direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Q4: How can I prevent this compound from aggregating in my experiments?
A4: Aggregation can be minimized by:
-
Preparing a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Using a stepwise dilution method when preparing working solutions in aqueous media.
-
Keeping the final concentration of the organic solvent in your working solution as low as possible (ideally ≤ 0.5%).
-
Considering the use of formulation strategies such as liposomes or nanoparticles for in vivo or complex in vitro models.
Q5: What is the recommended procedure for diluting a this compound stock solution for cell-based assays?
A5: To minimize precipitation and ensure a homogenous solution for your experiments, follow this general protocol:
Caption: A stepwise workflow for preparing this compound working solutions.
Q6: How does pH affect the stability of this compound?
Q7: What is the photochemical internalization (PCI) mechanism involving this compound?
A7: this compound is a key component of the drug delivery technology known as Photochemical Internalization (PCI).
References
Fimaporfin-Mediated Photochemical Internalization (PCI): Technical Support Center
Welcome to the technical support center for Fimaporfin-mediated photochemical internalization (PCI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal cell killing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on light dose optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound-PCI experiments.
| Issue | Possible Cause | Recommendation |
| High "dark toxicity" (cell death without light exposure) | This compound concentration is too high for the specific cell line. | Perform a dose-response curve for this compound alone (in the dark) to determine the maximum non-toxic concentration. For UT-SCC-5 cells, concentrations up to 0.5 µg/mL have shown low dark toxicity.[1] |
| The therapeutic agent (e.g., Bleomycin) is cytotoxic at the concentration used. | Determine the IC50 of the therapeutic agent alone to establish a baseline for PCI experiments. | |
| Low cell killing after light exposure | Suboptimal this compound concentration. | Ensure the this compound concentration is sufficient for photosensitization. A typical starting point is 0.1-0.2 µg/mL.[1] |
| Inadequate light dose. | Increase the light dose (J/cm²). The effect of PCI is light-dose-dependent.[1] Ensure your light source is calibrated and delivering the correct wavelength and power density. | |
| Insufficient incubation time with this compound. | An incubation time of 18 hours is commonly used to allow for sufficient uptake and localization of this compound in endocytic vesicles.[1] | |
| The therapeutic agent is not taken up by endocytosis. | PCI relies on the endocytic uptake of the therapeutic agent. Confirm the uptake mechanism of your molecule of interest. | |
| High variability between replicate experiments | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and confluence across all wells and experiments. |
| Fluctuations in light source power output. | Regularly calibrate your light source to ensure consistent energy delivery. | |
| Uneven illumination of the cell culture plate. | Ensure the light beam is centered and evenly distributed across all wells being treated. | |
| No enhancement of therapeutic agent's effect | The therapeutic agent may not be susceptible to lysosomal degradation. | PCI is most effective for agents that are sequestered and degraded in lysosomes. Consider if this is the primary mechanism limiting your agent's efficacy. |
| The therapeutic agent may be released but still not reach its intracellular target. | Investigate downstream mechanisms that may be preventing the therapeutic agent from reaching its target after endosomal escape. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-mediated photochemical internalization (PCI)?
A1: this compound is a photosensitizer that localizes to the membranes of endosomes and lysosomes.[2] Upon activation by light of a specific wavelength (e.g., 650 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen. These ROS have a very short radius of action and cause localized damage to the endo/lysosomal membranes, leading to their rupture. This rupture releases the co-internalized therapeutic agent from the endocytic vesicles into the cytosol, allowing it to reach its intracellular target and exert its cytotoxic effect.
Q2: What is the optimal light dose for this compound-mediated cell killing?
A2: The optimal light dose is dependent on the this compound concentration and the cell line being used. It is crucial to perform a light dose-response experiment to determine the optimal dose that maximizes cell killing while minimizing toxicity from the photosensitizer alone. For example, in UT-SCC-5 cells, a light dose of 0.6 J/cm² with 0.2 µg/mL this compound and 0.1 µM Bleomycin resulted in approximately 75% cell death.
Q3: Can this compound alone cause cell death?
A3: In the absence of light, this compound exhibits low cytotoxicity at typical working concentrations. However, when exposed to light, this compound alone can induce phototoxicity in a dose-dependent manner. It is therefore essential to have a "light alone" and "this compound + light" control in your experiments.
Q4: How can I optimize the concentration of my therapeutic agent in a PCI experiment?
A4: A key advantage of PCI is the ability to significantly reduce the required concentration of the therapeutic agent. To optimize, first determine the dose-response of your agent alone. Then, using a fixed, optimized concentration of this compound and light dose, perform a dose-response of your therapeutic agent. Studies have shown that PCI can enhance the efficacy of Bleomycin by up to 20-fold, achieving the same level of cell death with a much lower concentration.
Q5: What cell death pathways are activated by this compound-mediated PCI?
A5: this compound-mediated PCI can induce both apoptosis and necrosis. The dominant pathway can depend on the light dose and the specific therapeutic agent being delivered. At lower light doses, apoptosis is often the predominant mechanism, while higher doses can lead to increased necrosis.
Quantitative Data on Light Dose Optimization
The following tables summarize experimental data from studies on this compound-mediated PCI in various cancer cell lines.
Table 1: this compound and Bleomycin Dose Optimization in UT-SCC-5 Cells
| This compound (µg/mL) | Bleomycin (µM) | Light Dose (J/cm²) | Surviving Fraction (%) |
| 0.2 | 0.25 | 0.3 | 27.1 ± 17.1 |
| 0.2 | 0.1 | 0.6 | ~25 |
Data extracted from a study on Head and Neck Squamous Cell Carcinoma (UT-SCC-5) cells.
Table 2: Enhancement of Bleomycin Cytotoxicity by PCI in Different Cell Lines
| Cell Line | Treatment | Surviving Fraction (%) |
| A431 | Bleomycin alone | ~65 |
| PCI-Bleomycin | ~44 | |
| T24 | Bleomycin alone | ~75 |
| PCI-Bleomycin | ~55 | |
| AY-27 | Bleomycin alone | ~75 |
| PCI-Bleomycin | ~55 |
Cells were treated with 0.1 µg/mL this compound and 50 IU/mL Bleomycin. Light doses were sublethal.
Experimental Protocols
This section provides a detailed methodology for a typical this compound-PCI experiment using Bleomycin as the therapeutic agent.
Cell Culture and Seeding:
-
Culture your chosen cancer cell line in the recommended medium and conditions.
-
Seed cells in a 96-well plate at a density that will result in 50-70% confluency on the day of treatment.
This compound and Bleomycin Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired working concentration in the cell culture medium.
-
Incubate the cells with the this compound-containing medium for 18 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh medium containing the desired concentration of Bleomycin.
-
Incubate the cells with Bleomycin for 4 hours.
-
Wash the cells once with PBS.
-
Add fresh, phenol red-free medium for the light exposure step.
Light Exposure:
-
Use a calibrated light source with a wavelength appropriate for this compound activation (e.g., 650 nm).
-
Irradiate the cells with the predetermined light dose. Ensure even illumination across the plate.
Cell Viability Assessment:
-
After a suitable post-irradiation incubation period (e.g., 48 hours for MTT assay or longer for colony formation assay), assess cell viability using your chosen method.
-
Include the following controls in your experiment:
-
Untreated cells
-
Cells treated with this compound alone (no light)
-
Cells treated with Bleomycin alone (no light)
-
Cells exposed to light alone
-
Cells treated with this compound and light (no Bleomycin)
-
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade of this compound-PCI leading to cell death.
References
How to address local tolerability issues with Fimaporfin administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address local tolerability issues associated with Fimaporfin administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photosensitizer used in a treatment modality called photochemical internalization (PCI). It is administered locally, typically via intradermal injection, and is taken up by target cells. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS) that disrupt endosomal and lysosomal membranes, allowing co-administered therapeutic agents to reach their intracellular targets.[1][2] Without light activation, this compound has minimal cellular toxicity.[2]
Q2: What are the expected local reactions to this compound administration?
A2: Following intradermal injection of this compound and subsequent light activation, mild to moderate local skin reactions are expected as part of the therapeutic mechanism. These can include erythema (redness), edema (swelling), pruritus (itching), and pain at the injection and treatment site. In most cases, these reactions are transient and resolve within a few days to a week.[3]
Q3: Are there any factors that can influence the severity of local reactions?
A3: Yes, several factors can influence the severity of local tolerability issues. These include the dose of this compound, the light dose used for activation, the anatomical location of the injection, and individual patient sensitivity. Higher doses of this compound and/or light can lead to more pronounced inflammatory responses.
Q4: Can this compound cause systemic side effects?
A4: One of the advantages of local this compound administration is the minimization of systemic side effects. Systemic photosensitivity, a common concern with systemically administered photosensitizers, is generally not observed with local delivery. However, preclinical studies suggest that very high doses could potentially lead to systemic inflammatory responses.
Troubleshooting Guide: Local Tolerability Issues
This guide provides a structured approach to identifying and managing local adverse reactions during this compound-based experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Erythema, Edema, and/or Pain at Injection Site | Expected inflammatory response from PCI mechanism of action. | - Monitor the site daily.- Apply cool compresses to the affected area for 15-20 minutes at a time, several times a day.- For mild pain, consider non-prescription analgesics (consult with a qualified professional).- If symptoms persist or worsen beyond 7 days, document and consider reducing the this compound or light dose in future experiments. |
| Severe Erythema, Edema, or Pain | - Higher than intended dose of this compound or light.- Individual hypersensitivity. | - Immediately discontinue further light exposure to the area.- Apply topical corticosteroids to reduce inflammation, as advised by a professional.- Administer oral antihistamines to manage itching.- Document the event thoroughly, including this compound lot number, dose, light parameters, and patient/animal ID.- Re-evaluate the experimental protocol and consider a dose de-escalation for subsequent subjects. |
| Skin Ulceration or Necrosis | - Excessive dose of this compound and/or light leading to significant tissue damage.- Improper injection technique (e.g., subcutaneous instead of intradermal). | - This is a serious adverse event and requires immediate attention from a qualified professional.- Keep the area clean and dry to prevent infection. An antibacterial cream may be necessary.- Document the event in detail and report it to the relevant safety monitoring board.- The experimental protocol must be halted and reviewed before proceeding. |
| Pruritus (Itching) | Release of histamine and other inflammatory mediators. | - Apply cool compresses.- Use topical anti-itch creams or lotions (e.g., calamine lotion).- Oral antihistamines can be effective.- Advise against scratching to prevent skin damage and secondary infection. |
| Hyperpigmentation | Post-inflammatory changes in the skin. | - This is a potential long-term side effect.- Advise sun protection for the affected area to prevent further darkening.- In most cases, this will fade over time. |
Quantitative Data on Local Tolerability
The following table summarizes the grading of potential local adverse events based on the Common Terminology Criteria for Adverse Events (CTCAE) v4.03, which has been used in clinical trials of this compound. The incidence rates are illustrative, based on descriptions of "mild local reactions" and may not reflect actual clinical trial data.
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) | Illustrative Incidence |
| Erythema | Faint erythema | Moderate, uniform erythema | Bright, uniform erythema | - | - | 15-25% |
| Edema | Mild swelling | Moderate swelling | Pitting edema | - | - | 10-20% |
| Pain | Mild pain not interfering with function | Moderate pain; pain or analgesics interfering with function, but not interfering with activities of daily living | Severe pain; pain interfering with activities of daily living | - | - | 5-15% |
| Pruritus | Mild or localized itching | Intense or widespread itching | Intense or widespread itching with skin changes (e.g., excoriations, lichenification) | - | - | 5-10% |
| Induration | Mild skin thickening | Moderate skin thickening | Substantial skin thickening | - | - | <5% |
| Ulceration | Localized, superficial ulceration | Deep or extensive ulceration | - | - | - | <1% |
Experimental Protocols
Protocol for Assessing Local Dermal Tolerability of this compound in a Preclinical Model
This protocol is adapted from standard dermal toxicity study designs.
-
Animal Model: Use a relevant species with skin characteristics comparable to humans (e.g., swine).
-
Groups:
-
Group 1: Vehicle control (intradermal injection of saline).
-
Group 2: this compound (low dose) + light.
-
Group 3: this compound (mid dose) + light.
-
Group 4: this compound (high dose) + light.
-
Group 5: this compound (high dose) without light.
-
-
Administration:
-
Administer a single intradermal injection of this compound or vehicle to a designated area on the dorsal skin.
-
After a predetermined incubation period (e.g., 24-72 hours), irradiate the injection sites of Groups 2, 3, and 4 with a light source of the appropriate wavelength (e.g., 652 nm).
-
-
Observation:
-
Visually assess the injection sites at 1, 24, 48, and 72 hours, and then daily for 14 days post-irradiation.
-
Score local reactions (erythema, edema) using a standardized scale (e.g., Draize scale).
-
Measure the size of any reaction.
-
-
Histopathology:
-
At the end of the observation period, collect skin biopsies from the injection sites.
-
Perform histopathological examination to assess for inflammation, necrosis, and other cellular changes.
-
Protocol for In Vitro Phototoxicity Assessment
This protocol is based on the 3T3 Neutral Red Uptake (NRU) phototoxicity test.
-
Cell Culture: Culture 3T3 fibroblasts in appropriate media.
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat cells with a range of this compound concentrations in the presence and absence of a co-administered therapeutic agent.
-
-
Irradiation:
-
Expose one set of plates to a non-cytotoxic dose of UVA light, while keeping a duplicate set in the dark.
-
-
Incubation: Incubate both sets of plates for 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate cells with neutral red dye, which is taken up by viable cells.
-
Extract the dye and measure the absorbance to determine cell viability.
-
-
Data Analysis: Compare the viability of irradiated and non-irradiated cells to determine the phototoxic potential.
Visualizations
Signaling Pathway of this compound-Induced Local Inflammation
Caption: this compound-induced inflammatory pathway.
Experimental Workflow for Local Tolerability Assessment
References
Fimaporfin Aggregation Mitigation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the aggregation of Fimaporfin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound (also known as TPCS2a) is a potent chlorin-based photosensitizer used in photochemical internalization (PCI), a drug delivery technology.[1][2] It is a synthetic compound composed of three benzenesulfonic acid isomers.[3] Like many photosensitizers with large aromatic structures, this compound has poor water solubility, which can lead to the formation of aggregates in aqueous solutions.[4] Aggregation can be a significant concern as it may lead to a loss of efficacy, altered pharmacokinetic properties, reduced stability, and potentially induce an unwanted immune response.[5]
Q2: What are the primary factors that cause this compound to aggregate in aqueous solutions?
Several factors, both intrinsic to the molecule and external, can contribute to the aggregation of this compound. These include:
-
High Concentration: Increasing the concentration of this compound beyond its solubility limit in a given solvent will likely lead to aggregation.
-
pH and Ionic Strength: The pH of the solution can affect the charge of the sulfonic acid groups on this compound, influencing its solubility and tendency to aggregate. Similarly, high ionic strength, often due to the addition of salts, can promote aggregation of porphyrin-like molecules.
-
Temperature: Changes in temperature can affect the solubility of this compound. While gentle heating to 37°C can sometimes aid dissolution, prolonged exposure to higher temperatures or freeze-thaw cycles can promote aggregation.
-
Solvent Composition: The choice of solvent is critical. While this compound is often dissolved in organic solvents like DMSO to create a stock solution, its subsequent dilution into an aqueous buffer can trigger aggregation if not done carefully.
-
Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce aggregation.
Q3: What are the general strategies to prevent or minimize this compound aggregation?
Several formulation strategies can be employed to prevent or reduce the aggregation of this compound in aqueous solutions:
-
Use of Excipients: The inclusion of stabilizing excipients in the formulation is a common and effective approach. These can include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can prevent aggregation by competitively adsorbing to interfaces or by directly solubilizing the drug molecules.
-
Sugars and Polyols: Sugars such as sucrose and trehalose can stabilize proteins and other molecules by creating a hydration shell, which can also be applicable to this compound.
-
Amino Acids: Certain amino acids like arginine, histidine, and glycine have been shown to inhibit protein aggregation and may be beneficial for this compound formulations.
-
-
pH and Buffer Selection: Careful selection of the pH and buffer system is crucial. The optimal pH will be one where this compound has the highest solubility and stability.
-
Controlled Dilution: When diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer, it is important to do so in a controlled manner, such as by adding the stock solution dropwise while vortexing the buffer.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid), can improve its solubility and stability in aqueous environments, thereby preventing aggregation.
Q4: How can I detect and quantify this compound aggregation?
Several analytical techniques can be used to detect and quantify the aggregation of this compound:
-
Visual Inspection: The simplest method is visual inspection for any turbidity, precipitation, or color change in the solution.
-
UV-Vis Spectroscopy: Aggregation of porphyrin-like molecules can lead to changes in their UV-Vis absorption spectrum, such as peak broadening, a shift in the Soret band, or the appearance of new bands.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of aggregates and provide information on their size.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric this compound would indicate the presence of aggregates.
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is another separation technique that is well-suited for characterizing aggregates and can cover a broad size range from nanometers to microns.
-
Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the morphology and size of aggregates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate or turbidity observed after diluting this compound stock solution into aqueous buffer. | - Concentration of this compound is above its solubility limit in the final buffer. - Improper dilution technique. - Incompatible buffer (pH, ionic strength). | - Reduce the final concentration of this compound. - Add the this compound stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. - Screen different buffers with varying pH and ionic strengths to find an optimal formulation. - Consider adding a stabilizing excipient (e.g., 0.01-0.1% Polysorbate 20) to the aqueous buffer before adding the this compound stock. |
| Inconsistent or non-reproducible results in cell-based assays. | - Aggregation of this compound leading to variable effective concentrations. - Adsorption of this compound aggregates to labware. - Instability of the this compound solution over the duration of the experiment. | - Prepare fresh this compound solutions for each experiment. - Use low-adsorption plasticware. - Incorporate surfactants or other stabilizing excipients into the formulation. - Characterize the this compound solution for aggregation (e.g., using DLS) before each experiment. |
| Low therapeutic efficacy in vivo. | - Aggregation leading to altered biodistribution and reduced bioavailability. - Rapid clearance of aggregates by the mononuclear phagocyte system. | - Reformulate this compound using stabilizing excipients. - Consider a nanoparticle-based delivery system to improve solubility and circulation time. |
| Difficulty in dissolving this compound powder. | - this compound has poor aqueous solubility. | - Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO. Sonication can aid in dissolution. If an ultrasound machine is not available, using a lower concentration of the compound is recommended. |
Data Presentation
Table 1: Illustrative Example of the Effect of Excipients on this compound Aggregation as Measured by Dynamic Light Scattering (DLS)
| Formulation | This compound Concentration (µg/mL) | Excipient | Excipient Concentration (%) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1 (Control) | 10 | None | - | 580 | 0.85 |
| 2 | 10 | Polysorbate 20 | 0.01 | 150 | 0.32 |
| 3 | 10 | Polysorbate 20 | 0.1 | 50 | 0.21 |
| 4 | 10 | Arginine | 1 | 220 | 0.45 |
| 5 | 10 | Trehalose | 5 | 350 | 0.60 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, it is recommended to use within 6 months; at -20°C, use within 1 month.
-
Protocol 2: Screening of Excipients to Mitigate this compound Aggregation
-
Materials: this compound stock solution (in DMSO), a series of aqueous buffers (e.g., PBS, Tris-HCl) at different pH values, excipients (e.g., Polysorbate 20, Arginine, Trehalose), sterile water.
-
Procedure:
-
Prepare a series of aqueous buffers containing different excipients at various concentrations. For example, prepare PBS containing 0.01%, 0.05%, and 0.1% Polysorbate 20.
-
For each condition, take a specific volume of the excipient-containing buffer.
-
While vigorously vortexing the buffer, add the this compound stock solution dropwise to achieve the desired final this compound concentration.
-
Prepare a control sample by adding the this compound stock solution to the buffer without any excipient.
-
Incubate the samples under the desired experimental conditions (e.g., 37°C for 1 hour).
-
Analyze the samples for aggregation using a suitable technique, such as DLS (as described in Protocol 3).
-
Protocol 3: Measurement of this compound Aggregation by Dynamic Light Scattering (DLS)
-
Materials: this compound solution samples (prepared as in Protocol 2), DLS cuvettes, DLS instrument.
-
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Carefully transfer a sufficient volume of the this compound sample into a clean, dust-free DLS cuvette. Ensure no air bubbles are present.
-
Place the cuvette into the DLS instrument.
-
Set the measurement parameters (e.g., scattering angle, laser wavelength, number of runs, and duration of each run) according to the instrument's manual and the nature of the sample.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The instrument's software will analyze the data to generate a particle size distribution, providing the average hydrodynamic diameter and the polydispersity index (PDI). A higher hydrodynamic diameter and PDI are indicative of greater aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: How excipients can prevent this compound aggregation.
Caption: Workflow for screening this compound formulations.
References
Best practices for handling and storing Fimaporfin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Fimaporfin, along with troubleshooting guides and frequently asked questions (FAQs) for its use in photochemical internalization (PCI) experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as TPCS2a) is a photosensitizer used in the drug delivery technology known as photochemical internalization (PCI).[1] It is a synthetic, light-activated compound composed of a mixture of three benzenesulfonic acid isomers: this compound A, this compound B, and this compound C.[1] Upon administration, this compound localizes to the membranes of endosomes and lysosomes within cells.[1]
Q2: How does this compound work?
A2: this compound is a key component of photochemical internalization (PCI), a technology that enhances the intracellular delivery of therapeutic molecules. After this compound is taken up by cells and localizes to endo/lysosomal membranes, a therapeutic agent is introduced and also becomes entrapped in these vesicles. Upon activation with light of a specific wavelength, this compound produces reactive oxygen species (ROS), primarily singlet oxygen.[1] These highly reactive molecules disrupt the endo/lysosomal membranes, releasing the trapped therapeutic agent into the cytoplasm where it can reach its intended target.[1]
Q3: What are the main applications of this compound?
A3: The primary application of this compound is in PCI to enhance the efficacy of therapeutic agents that have poor intracellular bioavailability because they are trapped in endosomes and lysosomes. This includes a wide range of molecules such as chemotherapeutics (e.g., bleomycin), antibodies, and nucleic acids. By facilitating the release of these agents into the cytosol, this compound-based PCI can significantly increase their therapeutic effect.
Q4: Is this compound cytotoxic on its own?
A4: In the absence of light, this compound exhibits low to no cytotoxicity at typical experimental concentrations. Its cytotoxic effects are activated upon illumination with a specific wavelength of light. However, at very high concentrations, some dark toxicity may be observed.
II. Handling and Storage
Proper handling and storage of this compound are critical to ensure its stability and performance in your experiments.
Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term (months to years) | Protect from light. Store in a dry, well-sealed container. |
| 0-4°C | Short-term (days to weeks) | Protect from light. Store in a dry, well-sealed container. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Reconstitution Protocol for In Vitro Experiments
This protocol provides a general guideline for preparing a this compound stock solution. It is recommended to consult the manufacturer's specific instructions if available.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, sterile water for injection, or a buffer recommended by the supplier)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the Solvent: If using a buffer or water, bring the solvent to room temperature. If using DMSO, it should be at room temperature.
-
Weigh this compound: In a controlled environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the this compound powder to achieve the desired stock concentration. A high concentration stock, for example 30 mg/mL, has been used in published studies.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the powder does not fully dissolve, brief sonication in an ultrasonic bath may be helpful.
-
-
Sterilization (if applicable): If the stock solution was not prepared under aseptic conditions and is intended for cell culture, it should be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used.
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, light-protected cryovials in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
III. Troubleshooting Guide
This guide addresses common issues that may be encountered during this compound-based PCI experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or No PCI Effect | Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient endo/lysosomal membrane disruption. | Perform a dose-response experiment to determine the optimal this compound concentration for your cell type and experimental conditions. |
| Inadequate Light Dose: The light energy delivered may be insufficient to activate this compound effectively. | Optimize the light dose (J/cm²) by varying the exposure time or light intensity. Ensure the wavelength of the light source matches the absorption spectrum of this compound (with a peak around 650 nm being relevant for deep tissue penetration). | |
| Incorrect Incubation Time: The incubation time with this compound may not be sufficient for adequate uptake and localization in endo/lysosomal membranes. | Optimize the incubation time. An 18-hour incubation has been shown to be effective in some cell lines. | |
| Inefficient Cellular Uptake: The cell type being used may have a low rate of endocytosis. | Characterize the endocytic pathways of your cell line. Consider using positive controls for endocytosis to ensure the pathway is active. | |
| High Dark Toxicity | High this compound Concentration: The concentration of this compound may be in a range that induces cytotoxicity without light activation. | Perform a dose-response experiment in the dark to determine the maximum non-toxic concentration of this compound for your cells. This compound has been shown to have low dark toxicity at concentrations up to 0.5 µg/mL in some cell lines. |
| Contamination of this compound Stock: The stock solution may be contaminated with bacteria or other cytotoxic substances. | Ensure sterile preparation and handling of the this compound stock solution. Filter-sterilize the stock solution if contamination is suspected. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent Results | Variability in Cell Culture: Inconsistent cell density, passage number, or cell health can lead to variable uptake of this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase. |
| Inaccurate Dosing: Pipetting errors or inaccurate stock solution concentration can lead to variability. | Calibrate pipettes regularly. Confirm the concentration of the this compound stock solution using spectrophotometry. | |
| Uneven Light Delivery: Inconsistent illumination across different wells or plates can cause variable results. | Ensure a uniform light field and that the light source is calibrated. Use a photometer to measure the light intensity at the level of the cells. | |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound stock solution can lead to its degradation. | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. |
IV. Experimental Protocols
General In Vitro Photochemical Internalization (PCI) Protocol
This protocol provides a general workflow for a this compound-based PCI experiment. Optimization of concentrations, incubation times, and light doses is essential for each specific cell type and therapeutic agent.
Day 1: Cell Seeding
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, petri dishes) at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Day 2: this compound Incubation
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate for a predetermined time (e.g., 18 hours) to allow for cellular uptake and localization of this compound.
Day 3: Therapeutic Agent Incubation and Light Treatment
-
Remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS) or fresh medium to remove extracellular this compound.
-
Add fresh medium containing the therapeutic agent of interest at the desired concentration.
-
Incubate for a sufficient time to allow for the uptake of the therapeutic agent into endosomes (this will vary depending on the agent, typically a few hours).
-
After incubation with the therapeutic agent, wash the cells again with PBS or fresh medium.
-
Add fresh, clear medium (without phenol red if it interferes with light delivery) to the cells.
-
Illuminate the cells with a light source of the appropriate wavelength (e.g., 650 nm) and a predetermined light dose.
-
Include appropriate controls:
-
Untreated cells
-
Cells treated with this compound only (no light)
-
Cells treated with the therapeutic agent only
-
Cells treated with light only
-
Cells treated with this compound and light (PDT control)
-
Day 4 onwards: Assay for Therapeutic Effect
-
Incubate the cells for a period sufficient for the therapeutic agent to exert its effect (e.g., 24-72 hours).
-
Assess the outcome using a suitable assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or a functional assay specific to the therapeutic agent.
V. Visualizations
Signaling Pathway and Experimental Workflow
Caption: A generalized workflow for in vitro photochemical internalization experiments using this compound.
Caption: The mechanism of action of this compound in photochemical internalization.
References
Improving the therapeutic window of Fimaporfin-based therapies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fimaporfin-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, light-activated photosensitizer used in a drug delivery method called Photochemical Internalization (PCI).[1] It is composed of three benzenesulfonic acid isomers.[1] The primary mechanism involves this compound localizing within the membranes of endosomes and lysosomes inside a cell.[2] When activated by light of a specific wavelength (around 652 nm), it generates reactive oxygen species (ROS), primarily singlet oxygen.[2][3] These ROS have a very short range of action (10-20 nm), causing localized damage to the endo/lysosomal membranes. This disruption releases co-administered therapeutic agents, which would otherwise be trapped and degraded in these vesicles, into the cell's cytosol where they can reach their intended targets.
Q2: What types of therapeutic molecules can be delivered using this compound-based PCI?
A2: this compound-based PCI is a versatile platform for enhancing the intracellular delivery of a wide range of molecules that are typically taken up by endocytosis and sequestered in endo/lysosomal compartments. This includes chemotherapeutic agents like bleomycin and gemcitabine, as well as larger macromolecules such as antibodies and nucleic acids.
Q3: Does this compound have cytotoxic effects on its own?
A3: In the absence of light, this compound exhibits little to no cytotoxicity at typical experimental concentrations. However, when exposed to light, this compound alone can induce cell death through photodynamic therapy (PDT) effects. The extent of this toxicity is dependent on both the this compound concentration and the light dose administered. It is crucial to establish the toxic limits of this compound with light alone in your specific cell model to define a therapeutic window.
Q4: How does PCI with this compound improve the therapeutic window?
A4: PCI with this compound can significantly widen the therapeutic window by increasing the efficacy of a co-administered drug at a lower concentration. For instance, one study demonstrated that to achieve 75% cancer cell death, a 20-fold lower concentration of Bleomycin was needed when combined with this compound-PCI compared to Bleomycin alone. This allows for a potent, localized anti-cancer effect while potentially reducing the systemic side effects associated with high drug concentrations, such as the lung fibrosis seen with Bleomycin.
Troubleshooting Guide
Issue 1: High Cell Death in Control Group (this compound + Light, No Therapeutic Agent)
| Potential Cause | Suggested Solution |
| This compound concentration is too high. | Titrate the this compound concentration downwards. Studies have shown effective PCI with concentrations as low as 0.1-0.2 µg/mL. |
| Light dose (energy) is too high. | Reduce the light energy (J/cm²). The goal of PCI is sub-lethal membrane disruption, not overt phototoxicity. Perform a light-dose escalation experiment to find the optimal energy level that permeabilizes membranes without causing significant cell death on its own. |
| Long incubation time with this compound. | While an 18-hour incubation is cited in some protocols, this could be optimized for your cell line. Try reducing the incubation time to see if it lowers background toxicity while maintaining efficacy. |
Issue 2: Low or No Enhancement of Therapeutic Agent's Efficacy
| Potential Cause | Suggested Solution |
| Inefficient endo/lysosomal escape. | This is the core of the PCI effect. Ensure the light activation is occurring correctly. Verify the wavelength and output of your light source. |
| Increase the this compound concentration or the light dose, being mindful of the toxicity discussed in Issue 1. There is a balance to be struck to create the therapeutic window. | |
| Timing of light administration is not optimal. | The therapeutic agent must be present in the endosomes when light is applied. Ensure the drug incubation period allows for sufficient endocytic uptake before light activation. In clinical studies, a 4-day interval between this compound administration and the drug/light application was used to allow for systemic distribution and cellular uptake. For in vitro work, co-incubation or sequential incubation protocols may need optimization. |
| The therapeutic agent is not taken up by endocytosis. | PCI specifically enhances the delivery of molecules that are sequestered in endosomes/lysosomes. Confirm the uptake pathway of your therapeutic agent. If it is not endocytosed, PCI will not be an effective delivery method. |
Issue 3: High Variability Between Experimental Replicates
| Potential Cause | Suggested Solution |
| Uneven light distribution. | Ensure that the light source provides uniform illumination across the entire culture plate or treatment area. Inconsistencies in light energy delivery will lead to variable results. |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and consistent cell numbers per well. Overly confluent or sparse cultures can respond differently to treatment. |
| Fluctuations in incubation times. | Strictly adhere to the established incubation times for this compound, the therapeutic agent, and the interval before light exposure. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from a study using this compound-based PCI to enhance Bleomycin treatment in UT-SCC-5 head and neck cancer cells.
Table 1: Cytotoxicity of this compound with and without Light Irradiation
| This compound Conc. (µg/mL) | Light Energy (J/cm²) | Cell Survival (%) (without light, 12 days) | Cell Survival (%) (with light, 12 days) |
| 0.1 | 0.6 | ~90% | 88.0 ± 1.7% |
| 0.2 | 0.3 | ~90% | 93.1 ± 2.9% |
| 0.2 | >0.3 | - | Continuously decreasing |
| 0.3 | 0 | 89.3 ± 6.9% | - |
| 0.5 | 0 | ~100% (48h MTT) | - |
Table 2: Efficacy of Combined this compound-PCI and Bleomycin Treatment
| This compound Conc. (µg/mL) | Bleomycin Conc. (µM) | Light Energy (J/cm²) | Cell Survival (%) (12 days) |
| 0.2 | 0.25 | 0.3 | 27.1 ± 17.1% |
| 0 (No this compound) | 0.25 | 0.3 | 67.7% |
| 0.2 | 0.1 | 0.6 | 24.5 ± 10.3% |
| 0 (No this compound) | 2.0 | 0 | ~25% |
Note: The data indicates that to achieve ~75% cell death (25% survival), the required Bleomycin concentration was reduced from 2.0 µM to 0.1 µM with the addition of this compound-PCI, a 20-fold decrease.
Experimental Protocols
Protocol 1: General In Vitro Photochemical Internalization (PCI)
This protocol is a generalized procedure based on methodologies for enhancing Bleomycin delivery in UT-SCC-5 cells.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere for 24 hours.
-
This compound Incubation: Prepare the desired concentration of this compound in a complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 18 hours.
-
Therapeutic Agent Incubation: Remove the this compound medium. Wash the cells twice with DPBS. Add the medium containing the therapeutic agent at the desired concentration. Incubate for the required time for cellular uptake (e.g., 4 hours).
-
Light Exposure: After the drug incubation, wash the cells twice with DPBS and add fresh, pre-warmed culture medium. Expose the cells to a light source with the appropriate wavelength (e.g., 650-652 nm) and energy density (e.g., 0.3-0.6 J/cm²).
-
Post-Irradiation Incubation: Return the cells to the incubator for a period suitable for the chosen endpoint assay (e.g., 48 hours for an MTT assay, or up to 12 days for a colony formation assay).
-
Endpoint Analysis: Perform the desired assay to measure cell viability, cytotoxicity, or survival.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Perform PCI: Follow the General In Vitro PCI protocol (Protocol 1) in a 96-well plate.
-
Add MTT Reagent: After the desired post-irradiation incubation period (e.g., 48 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Read Absorbance: Gently shake the plate to dissolve the crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Cell Survival Assessment (Colony Formation Assay - CFA)
-
Perform PCI: Follow the General In Vitro PCI protocol (Protocol 1) in larger format vessels (e.g., 6-well plates or T-25 flasks).
-
Re-seed Cells: After treatment, trypsinize the cells, count them, and re-seed a known number of cells (e.g., 200-1000 cells) into new culture dishes.
-
Incubate for Colony Growth: Incubate the dishes for 10-14 days, allowing single cells to grow into visible colonies (defined as >50 cells).
-
Fix and Stain: Wash the dishes with PBS, fix the colonies with a solution like methanol or 4% paraformaldehyde, and then stain with 0.5% crystal violet solution.
-
Count Colonies: Gently wash away excess stain with water and allow the dishes to dry. Count the number of colonies in each dish. Calculate the surviving fraction relative to untreated controls.
Visual Guides
Caption: Mechanism of this compound-based Photochemical Internalization (PCI).
Caption: General experimental workflow for an in vitro this compound PCI study.
References
Factors affecting the reproducibility of Fimaporfin experiments
Welcome to the technical support center for Fimaporfin-based Photochemical Internalization (PCI) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TPCS2a) is a photosensitizer used in a drug delivery technology called Photochemical Internalization (PCI). Due to its amphiphilic nature, this compound localizes to the membranes of endosomes and lysosomes after being taken up by cells.[1][2] When activated by light of a specific wavelength (primarily around 420 nm and 650 nm), this compound generates reactive oxygen species (ROS), mainly singlet oxygen.[1][2] These highly reactive molecules have a very short range of action (10-20 nm) and cause localized damage to the endo/lysosomal membranes, leading to their rupture.[1] This process allows therapeutic agents that are co-incubated with this compound and subsequently trapped in these vesicles to be released into the cytosol, where they can reach their intracellular targets.
Q2: What is the primary application of this compound-based PCI?
A2: The primary application is to enhance the intracellular delivery and efficacy of therapeutic molecules that are otherwise sequestered and degraded in endo-lysosomal compartments. This is particularly useful for macromolecules like antibodies and some cytotoxic drugs, such as bleomycin and gemcitabine, that have poor membrane permeability. By facilitating their release into the cytosol, this compound-PCI can significantly increase the therapeutic window of these drugs, potentially allowing for lower doses and reduced systemic side effects.
Q3: Does this compound have cytotoxic effects on its own?
A3: In the absence of light, this compound shows little to no cytotoxicity at typical working concentrations (e.g., up to 0.5 µg/mL). However, when exposed to light, this compound alone can induce phototoxicity. The extent of this toxicity is dependent on both the this compound concentration and the light dose delivered. It is crucial to have a "this compound + Light" control group in your experiments to account for this effect.
Troubleshooting Guide
This guide addresses common issues that can affect the reproducibility and outcome of your this compound experiments.
Issue 1: High Variability or Low Efficacy of PCI
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate preparation of stock and working solutions. Prepare fresh dilutions for each experiment from a validated stock. See the "this compound Handling and Storage" table for more details. |
| Suboptimal Incubation Time | The standard incubation time is 18 hours to allow for sufficient uptake and localization in endo-lysosomal membranes. If you suspect incomplete uptake, consider optimizing the incubation time for your specific cell line (e.g., testing a time course of 12, 18, and 24 hours). |
| Inadequate Light Delivery | Verify the light source's wavelength and power output. Ensure uniform illumination across the entire sample (e.g., all wells of a plate). See the "Protocol: Validating Light Dose Uniformity" for guidance. |
| Incorrect Light Wavelength | This compound has absorption peaks around 420 nm and 650 nm. Using a light source that does not match these peaks will result in inefficient activation. Red light at 650 nm is often preferred for deeper tissue penetration in vivo, and is also effective in vitro. |
| Cell Density | Cell confluence can affect drug uptake and cellular metabolism. Standardize your cell seeding density to ensure consistent cell numbers at the time of treatment. Aim for a confluence that allows for logarithmic growth throughout the experiment. |
| Presence of Scavengers in Media | Components in some culture media or serum may quench the reactive oxygen species generated by this compound, reducing PCI efficacy. If you suspect this, consider using a simpler, defined medium during the light exposure step. |
Issue 2: High Background Signal or "Dark" Toxicity
| Potential Cause | Recommended Solution |
| This compound Aggregation | Prepare stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles by storing in aliquots. When diluting into aqueous media, ensure thorough mixing to prevent precipitation. |
| High this compound Concentration | While generally non-toxic in the dark, very high concentrations may have unintended effects. Perform a dose-response curve without light to determine the optimal non-toxic concentration for your cell line. |
| Contamination of this compound Stock | Ensure that stock solutions are sterile. If you suspect contamination, filter-sterilize the stock solution or prepare a fresh one. |
| Solvent Toxicity | If using DMSO to prepare stock solutions, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 3: Inconsistent Fluorescence Readings for Uptake Quantification
| Potential Cause | Recommended Solution |
| Photobleaching During Measurement | Minimize the exposure of samples to excitation light in the plate reader or microscope. Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio. |
| Incomplete Removal of Extracellular this compound | Ensure thorough washing of cells after the incubation period. Typically, two to three washes with a buffered salt solution (e.g., PBS) are sufficient. |
| Cell Detachment During Washing | Wash cells gently to avoid detaching them from the plate, which would lead to an underestimation of uptake. |
| Autofluorescence of Cells or Media | Include an unstained cell control to measure the background autofluorescence. If phenol red is present in your media, it can contribute to background fluorescence; consider using phenol red-free media for the final wash and measurement steps. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound experiments, primarily based on in vitro studies with head and neck squamous cell carcinoma (HNSCC) cells. These should be used as a starting point and may require optimization for your specific cell line and experimental setup.
Table 1: this compound Concentration and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Solvent | DMSO | Ensure final DMSO concentration in media is <0.5%. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
| Working Concentration | 0.1 - 0.5 µg/mL | Optimization is recommended for each cell line. |
| Incubation Time | 18 hours | Allows for sufficient cellular uptake and localization. |
Table 2: Light Activation Parameters for In Vitro PCI
| Parameter | Recommended Value | Notes |
| Wavelength | 650 nm | Corresponds to an absorption peak of this compound and allows for good penetration. 420 nm is also an option. |
| Light Source | LED array or Diode Laser | Provides specific wavelength and controllable power output. |
| Light Dose (Fluence) | 0.3 - 0.6 J/cm² | Dose-dependent effects are observed; optimization is critical. |
| Irradiance (Power Density) | Varies by light source | Ensure it is not high enough to cause thermal damage. |
Experimental Protocols
Protocol 1: In Vitro this compound-PCI Cytotoxicity Assay (e.g., with Bleomycin)
This protocol is adapted from studies on HNSCC cells and can be used as a template.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Incubate for 24 hours to allow cells to adhere.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 0.2 µg/mL).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 18 hours.
-
-
Co-incubation with Therapeutic Agent:
-
Following the 18-hour this compound incubation, add the therapeutic agent (e.g., Bleomycin at 0.1-0.25 µM) directly to the wells. The duration of this co-incubation before light exposure may need to be optimized depending on the uptake kinetics of the therapeutic agent. For agents that are taken up rapidly, a shorter co-incubation may be sufficient.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or complete medium to remove extracellular this compound and the therapeutic agent.
-
Add fresh, pre-warmed complete medium to each well.
-
-
Light Exposure:
-
Illuminate the cells with a suitable light source (e.g., a 650 nm LED array) at a pre-determined light dose (e.g., 0.3 J/cm²).
-
Ensure all control wells are handled identically but are shielded from the light source.
-
-
Post-Illumination Incubation:
-
Return the plate to the incubator and incubate for a period appropriate for your chosen cytotoxicity endpoint (e.g., 48-72 hours for MTT or similar assays).
-
-
Cytotoxicity Assessment:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or crystal violet staining) according to the manufacturer's instructions.
-
Essential Controls:
-
Untreated cells (cells only)
-
Therapeutic agent only (no this compound, no light)
-
This compound only (no light)
-
This compound + Light (no therapeutic agent)
-
-
Protocol 2: Quantification of this compound Cellular Uptake via Fluorescence Plate Reader
This protocol provides a general framework for measuring intracellular this compound concentration.
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Incubate for 24 hours.
-
-
This compound Incubation:
-
Incubate cells with various concentrations of this compound in complete medium for 18 hours. Include wells with medium only as a blank control.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS to remove all extracellular this compound.
-
-
Cell Lysis:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 1% Triton X-100).
-
Incubate the plate on a shaker for 10-15 minutes to ensure complete lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell lysates in a plate reader.
-
Excitation Wavelength: ~420 nm
-
Emission Wavelength: ~650 nm (scan for the peak between 640-680 nm).
-
-
Data Normalization and Quantification:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
To account for variations in cell number, perform a protein quantification assay (e.g., BCA or Bradford) on the same cell lysates and normalize the fluorescence intensity to the total protein concentration (Fluorescence/µg protein).
-
To determine the absolute intracellular concentration, create a standard curve by adding known concentrations of this compound to the lysis buffer and measuring their fluorescence.
-
Protocol 3: Validating Light Dose Uniformity for a 96-Well Plate
-
Dosimeter Placement:
-
Use a calibrated photodiode power meter or a chemical actinometer to measure the light intensity (irradiance, in mW/cm²) at multiple positions across the area that the 96-well plate will occupy.
-
For a 96-well plate, measure at least the center and the four corners of the illumination field.
-
-
Irradiance Measurement:
-
Turn on the light source and allow it to stabilize.
-
Record the irradiance at each position.
-
-
Uniformity Calculation:
-
Calculate the average irradiance and the standard deviation of the measurements.
-
The variation across the plate should ideally be less than 10% to ensure reproducible results.
-
-
Dose Calculation:
-
The light dose (fluence, in J/cm²) is calculated as:
-
Dose (J/cm²) = Irradiance (W/cm²) x Time (s)
-
-
Adjust the exposure time to achieve the desired light dose based on the average irradiance.
-
Visualizations
Caption: Mechanism of this compound-based Photochemical Internalization (PCI).
Caption: Standard experimental workflow for an in vitro this compound-PCI assay.
Caption: Logical troubleshooting workflow for this compound-PCI experiments.
References
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides comprehensive guidance on the assessment and management of skin photosensitivity related to Fimaporfin (TPCS2a), a photosensitizer used in photochemical internalization (PCI). The information is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced photosensitivity?
A1: this compound is a photosensitizer that, upon activation by light of a specific wavelength (approximately 652 nm), generates reactive oxygen species (ROS), primarily singlet oxygen.[1] This process can lead to localized cellular damage. When this compound is present in the skin and exposed to a sufficient dose of light, a phototoxic reaction can occur, manifesting as an exaggerated sunburn-like response.
Q2: What is the likelihood of observing skin photosensitivity in clinical trials?
A2: Skin photosensitivity is a potential and dose-dependent side effect of systemically administered this compound. In a Phase 1 clinical trial of this compound (TPCS2a) combined with bleomycin, grade 3 skin photosensitivity was observed as a dose-limiting toxicity at a dose of 1.5 mg/kg. The maximum tolerated dose was established at 1.0 mg/kg, with a recommended dose of 0.25 mg/kg for subsequent studies, suggesting that at lower doses, the risk is mitigated. In another Phase 1 study of a this compound-based intradermal vaccine, local reactions were generally reported as mild.
Q3: How long does this compound-related photosensitivity last?
A3: The exact duration of skin photosensitivity following this compound administration has not been extensively reported in the available literature. However, the plasma half-life of this compound in mice has been reported to be 36 hours. The duration of photosensitivity will depend on the dose administered and the rate of clearance of the photosensitizer from the skin. For other photosensitizers, photosensitivity can last from a few days to several weeks. It is crucial to assess the duration of photosensitivity in preclinical models and monitor patients closely in clinical trials.
Q4: What are the key management strategies for this compound-induced photosensitivity?
A4: The primary management strategies are preventative. Patients should be instructed to avoid direct sunlight and strong indoor lighting for a specified period after this compound administration. The use of broad-spectrum sunscreens that protect against both UVA and UVB radiation is recommended. In the event of a photosensitivity reaction, topical corticosteroids may be used to manage the inflammatory response. For severe reactions, systemic corticosteroids may be considered.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high incidence or severity of skin reactions in preclinical studies. | - Incorrect light dose (too high).- Animal model is particularly sensitive.- this compound formulation issue leading to altered biodistribution. | - Verify the calibration of the light source.- Titrate the light dose to determine a non-toxic level.- Review the literature for appropriate animal models for photosensitivity testing.- Characterize the this compound formulation for stability and purity. |
| Difficulty in establishing a clear dose-response relationship for photosensitivity. | - Insufficient number of dose groups.- High inter-individual variability in response.- Inconsistent light exposure. | - Increase the number of this compound and light dose groups.- Increase the number of animals per group to improve statistical power.- Ensure uniform and consistent light delivery to the exposure site. |
| Erythema or edema observed at the injection site (for local administration). | - Localized phototoxic reaction.- Irritation from the formulation components. | - Ensure the injection site is shielded from ambient light after administration.- Include a vehicle control group to assess formulation-related irritation.- Reduce the concentration of this compound or the light dose. |
| Patient reports skin redness and blistering after sun exposure post-treatment. | - Inadequate photoprotective measures.- Patient exposed to sunlight for a longer duration than advised. | - Re-educate the patient on the importance of strict sun avoidance.- Advise on the use of protective clothing and high-SPF broad-spectrum sunscreen.- Manage the skin reaction with topical corticosteroids. |
Quantitative Data Summary
The following table summarizes the key quantitative data on this compound-related photosensitivity from a Phase 1 clinical trial.
| Parameter | Value | Reference |
| Dose-Limiting Toxicity (DLT) | Grade 3 Skin Photosensitivity | Clinical Trial |
| DLT Dose Level | 1.5 mg/kg | Clinical Trial |
| Maximum Tolerated Dose (MTD) | 1.0 mg/kg | Clinical Trial |
| Recommended Phase 2 Dose | 0.25 mg/kg | Clinical Trial |
Experimental Protocols
Protocol: Assessment of Skin Photosensitivity in a Murine Model
This protocol is adapted from general guidelines for phototoxicity testing and should be optimized for this compound.
Objective: To determine the potential for this compound to cause skin photosensitivity upon dermal exposure to a simulated solar light source.
Materials:
-
This compound (TPCS2a)
-
Vehicle for this compound
-
Hairless mice (e.g., SKH1) or mice with shaved dorsal skin
-
Solar simulator with a filter to deliver a controlled dose of UVA and UVB radiation (this compound has a primary absorption peak at ~652 nm, but UVA can still be relevant for general phototoxicity assessment)
-
Calibrated radiometer
-
Draize scoring system for skin reactions (erythema and edema)
Methodology:
-
Animal Acclimatization: Acclimatize animals to housing conditions for at least 5 days.
-
Dosing:
-
Divide animals into groups (n ≥ 5 per group):
-
Group 1: Vehicle + No Light
-
Group 2: Vehicle + Light
-
Group 3: this compound (low dose) + Light
-
Group 4: this compound (mid dose) + Light
-
Group 5: this compound (high dose) + Light
-
Group 6: this compound (high dose) + No Light (optional, to assess for irritation)
-
-
Administer this compound intravenously or via the relevant clinical route. The doses should be selected based on planned clinical dosages and preclinical toxicology data.
-
-
Time Interval: Wait for a clinically relevant time interval between this compound administration and light exposure (e.g., based on pharmacokinetic data, starting from the time of expected peak skin concentration).
-
Irradiation:
-
Anesthetize the mice.
-
Expose a defined area of the dorsal skin to a controlled dose of simulated solar light. The light dose should be non-erythemogenic in the vehicle-treated animals. A preliminary study to determine the minimal erythemal dose (MED) in the specific mouse strain may be necessary.
-
-
Observation and Scoring:
-
Observe the animals for skin reactions at 24, 48, and 72 hours post-irradiation.
-
Score the skin reactions for erythema and edema using the Draize scoring system (0 = no reaction, 4 = severe reaction).
-
-
Data Analysis: Compare the mean skin reaction scores between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound-Induced Phototoxicity
Caption: Mechanism of this compound-induced photosensitivity.
Experimental Workflow for Preclinical Photosensitivity Assessment
Caption: Preclinical workflow for assessing this compound photosensitivity.
Management Strategy for this compound Photosensitivity
Caption: Clinical management of this compound photosensitivity.
References
Technical Support Center: Optimizing Fimaporfin Incubation Time
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Fimaporfin in cell culture for effective Photochemical Internalization (PCI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does Photochemical Internalization (PCI) work?
This compound (also known as TPCS2a) is an amphiphilic photosensitizer used in a drug delivery technology called Photochemical Internalization (PCI).[1] The process enhances the delivery of therapeutic molecules that are otherwise trapped and degraded in endosomes and lysosomes.[2][3]
The mechanism involves three key steps:
-
Uptake and Localization : this compound is taken up by cells through endocytosis and localizes to the membranes of endosomes and lysosomes.[2]
-
Light Activation : The cells are exposed to light of a specific wavelength (e.g., 652 nm), which activates this compound.[2]
-
Endosomal Escape : Activated this compound produces reactive oxygen species (ROS), primarily singlet oxygen, which have a very short range of action (10–20 nm). This disrupts the endosomal/lysosomal membranes, releasing the co-administered therapeutic agent into the cell's cytosol where it can reach its intended target.
Q2: What is a recommended starting incubation time for this compound?
A common starting point for this compound incubation is 18 hours . This duration is often sufficient for the photosensitizer to be taken up by cells and localize within endosomal and lysosomal compartments. However, the optimal time can vary significantly depending on the cell line's endocytic rate and should be determined experimentally. Shorter times (e.g., 4 hours) or longer times (e.g., 24 hours) may be more suitable for certain cells.
Q3: How do I determine if my incubation time is suboptimal?
-
Incubation Too Short : Insufficient this compound accumulation in endosomal membranes. This leads to a weak PCI effect, meaning there is little to no enhancement of the therapeutic agent's efficacy after light exposure.
-
Incubation Too Long : Potential for increased "dark toxicity," where this compound itself causes cell death without light activation. While this compound generally shows low dark toxicity, this can be cell-line dependent. It may also lead to redistribution of the photosensitizer away from the target endosomal membranes, reducing PCI efficiency.
Q4: How do I test for this compound's "dark toxicity"?
To assess dark toxicity, you should run a control experiment where cells are incubated with this compound for the intended duration but are not exposed to light. Cell viability is then measured at a later time point (e.g., 48 hours post-incubation). If there is significant cell death in this group compared to untreated control cells, it indicates dark toxicity at that concentration and incubation time.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High cell death without light exposure ("Dark Toxicity") | 1. This compound concentration is too high. 2. Incubation time is too long for the specific cell line. 3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to find the highest non-toxic concentration. 2. Reduce the incubation time (e.g., from 18h to 4h). 3. Confirm results with a negative control compound if available. |
| Low therapeutic effect after light exposure ("Poor PCI Effect") | 1. Incubation time is too short for sufficient uptake. 2. This compound concentration is too low. 3. Light dose (J/cm²) is suboptimal. 4. Washout step after incubation was incomplete. | 1. Increase the incubation time (e.g., from 4h to 18h or 24h). 2. Increase this compound concentration (ensure it is below the dark toxicity limit). 3. Titrate the light energy dose. 4. Ensure cells are washed thoroughly (e.g., twice with PBS) after this compound incubation. |
| High variability between replicate experiments | 1. Inconsistent cell density at seeding. 2. Uneven light distribution across the plate. 3. Variation in incubation times or washout steps. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a validated, uniform light source and check for plate edge effects. 3. Standardize all protocol steps, particularly timing and washing volumes. |
Data Presentation: Example Optimization Data
The following table shows example data from a time-course and dose-response experiment to determine the optimal this compound parameters. The goal is to find a concentration and incubation time that result in low dark toxicity but high cell death after light exposure (PCI effect).
Table 1: Cell Viability (%) in UT-SCC-5 Cells Under Various Conditions
| This compound Conc. (µg/mL) | Incubation Time (hours) | No Light (Dark Toxicity) | With Light (PCI Effect) |
|---|---|---|---|
| 0.1 | 18 | ~95% | ~25% (with Bleomycin) |
| 0.2 | 18 | ~90% | <10% (with Bleomycin) |
| 0.3 | 18 | ~89% | Not Recommended |
| 0.5 | 18 | <85% | Not Recommended |
Data is synthesized from studies on UT-SCC-5 head and neck cancer cells and should be used as a conceptual guide.
Experimental Protocol: Optimizing this compound Incubation Time
This protocol describes a time-course experiment to identify the optimal incubation period for this compound in your specific cell line.
Detailed Steps:
-
Cell Seeding : Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during treatment. Allow them to adhere overnight.
-
Compound Preparation : Prepare a stock solution of this compound. Dilute the stock in a pre-warmed cell culture medium to the desired final concentration (e.g., 0.1 µg/mL).
-
Time-Course Treatment :
-
Divide the plate into groups for each incubation time point (e.g., 4h, 12h, 18h, 24h).
-
For each time point, include three control/test conditions: (i) Untreated Cells, (ii) this compound without light ("Dark"), and (iii) this compound with light ("PCI").
-
Remove the old medium and replace it with the this compound-containing medium.
-
-
Incubation and Washout :
-
Incubate the cells for the designated amount of time.
-
At the end of each incubation period, remove the this compound medium and wash the cells twice with sterile PBS.
-
Add fresh culture medium (containing the therapeutic agent you wish to deliver, if applicable).
-
-
Light Exposure :
-
Move the plate to the light source.
-
Protect the "Dark" control wells from light (e.g., with aluminum foil).
-
Expose the "PCI" wells to the appropriate light dose (e.g., 0.3-0.6 J/cm²).
-
-
Post-Exposure Incubation : Return the plate to the incubator for a period sufficient to allow for the induction of cell death (typically 48-72 hours).
-
Endpoint Analysis : Perform a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo®) to quantify the results.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control for each condition. Plot viability against incubation time to identify the time point that provides the largest difference between the "Dark" and "PCI" groups, indicating the most effective and least toxic incubation time.
References
Fimaporfin Protocols for Cancer Cell Research: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining Fimaporfin-based photodynamic therapy (PDT) and photochemical internalization (PCI) protocols for specific cancer cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Amphinex®) is a photosensitizer used in PDT and PCI.[1] It is a synthetic light-activated compound that, upon administration, localizes to the membranes of endosomes and lysosomes within cells.[2] When activated by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[2] This process damages the endo/lysosomal membranes, leading to the release of co-administered therapeutic agents into the cytoplasm, a mechanism known as photochemical internalization.[2] This targeted release enhances the efficacy of the therapeutic agent.
Q2: What is the primary application of this compound in cancer research?
This compound is primarily investigated for its ability to enhance the intracellular delivery of anticancer drugs that are otherwise sequestered and degraded in endo/lysosomal compartments. This PCI technology aims to overcome drug resistance and increase the therapeutic window of various cancer drugs. A notable example is its use in combination with the chemotherapeutic agent Bleomycin.[3]
Q3: Does this compound have cytotoxic effects on its own?
In the absence of light, this compound exhibits low to no cytotoxicity at typical experimental concentrations. Its therapeutic effect is dependent on activation by a specific wavelength of light. However, when combined with light, this compound alone can induce cell death, and this phototoxicity is dependent on both the this compound concentration and the light dose.
Q4: What cell death pathways are activated by this compound-PDT?
This compound-PDT can induce various forms of cell death, including apoptosis and necrosis. The specific pathway activated depends on several factors, including the cell type, the subcellular localization of this compound, and the intensity of the PDT dose (this compound concentration and light energy). At lower doses, apoptosis is often the predominant mechanism, while higher doses can lead to necrosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cytotoxicity or Drug Efficacy | - Suboptimal this compound concentration.- Insufficient light dose (energy, wavelength).- Inadequate incubation time for this compound uptake.- Incorrect timing of light application relative to this compound and/or co-administered drug incubation.- Low expression of target for the co-administered drug in the specific cell line. | - Titrate this compound concentration to determine the optimal level for your cell line.- Optimize the light dose; ensure the light source is calibrated and delivering the correct wavelength and energy.- Perform a time-course experiment to determine the optimal incubation time for this compound.- Review literature for established drug-light intervals for PCI.- Confirm target expression in your cell line via Western Blot, qPCR, or other relevant methods. |
| High Background Cytotoxicity (in dark controls) | - this compound concentration is too high.- Contamination of this compound stock solution.- The co-administered drug has inherent dark toxicity at the concentration used. | - Reduce the this compound concentration.- Ensure proper storage and handling of this compound stock solutions to prevent degradation or contamination.- Perform a dose-response curve for the co-administered drug alone to determine its intrinsic toxicity. |
| Inconsistent or Irreproducible Results | - Variability in cell seeding density.- Inconsistent light delivery across wells/plates.- Fluctuation in incubation times.- Photobleaching of this compound before or during light exposure. | - Ensure consistent cell seeding and confluence at the time of treatment.- Verify the uniformity of the light source's output across the treatment area.- Strictly adhere to standardized incubation and treatment times.- Minimize exposure of this compound-treated cells to ambient light before the intended light activation. |
| High Cytotoxicity in "Light Only" or "this compound Only" Controls | - Cell line is sensitive to the light dose used.- this compound concentration is too high, leading to significant phototoxicity even without a co-administered drug. | - Reduce the light dose or exposure time in the "light only" control.- Lower the this compound concentration in the "this compound only + light" control to a sub-lethal level to specifically assess the PCI effect. |
Experimental Protocols & Data
Example Protocol: this compound-PCI with Bleomycin in Head and Neck Squamous Carcinoma Cells (UT-SCC-5)
This protocol is based on studies enhancing Bleomycin delivery in the UT-SCC-5 cell line.
Materials:
-
This compound (TPCS2a)
-
Bleomycin
-
UT-SCC-5 cells
-
Complete cell culture medium
-
Light source with an emission wavelength of 650 nm
Methodology:
-
Cell Seeding: Seed UT-SCC-5 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
This compound Incubation: Incubate the cells with this compound at concentrations ranging from 0.1 to 0.2 µg/mL in complete culture medium for 18 hours.
-
Drug Incubation: Add Bleomycin to the culture medium at the desired concentration.
-
Light Activation: Irradiate the cells with a 650 nm light source. Light doses can be varied, for example, up to 0.6 J/cm².
-
Post-Treatment Incubation: After light exposure, replace the treatment medium with fresh complete culture medium.
-
Assessment of Cytotoxicity: Evaluate cell viability at a desired time point post-treatment (e.g., 48 hours) using a suitable assay such as MTT or colony formation assay (CFA).
Quantitative Data Summary for this compound in UT-SCC-5 Cells
| Parameter | Condition | Observation | Reference |
| This compound Dark Toxicity | 0.1 - 0.5 µg/mL this compound, no light | High cell survival rate after 48 hours (MTT assay) and 12 days (CFA). | |
| This compound Phototoxicity | 0.1 µg/mL this compound + up to 0.6 J/cm² light | High survival rate (87.98 ± 1.68%). | |
| 0.2 µg/mL this compound + 0.3 J/cm² light | High survival rate (93.14 ± 2.93%). | ||
| 0.2 µg/mL this compound + increasing light dose | Continuously decreasing survival rate. | ||
| PCI Efficacy | Combination of this compound, Bleomycin, and light | A 20-fold lower Bleomycin concentration was needed to achieve 75% cell death compared to Bleomycin alone. |
Visualizations
References
- 1. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing variability in Fimaporfin-PCI treatment response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fimaporfin-based Photochemical Internalization (PCI). The information is designed to help address variability in treatment response and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does Photochemical Internalization (PCI) work?
A1: this compound is a photosensitizer, a light-activated molecule, used in a drug delivery technology called Photochemical Internalization (PCI).[1] The principle of PCI is to deliver therapeutic agents, which are otherwise trapped in endosomes and lysosomes within the cell, into the cytoplasm where they can reach their intended targets.[1] After being taken up by cells, this compound localizes to the membranes of these vesicles. Upon illumination with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1] These highly reactive molecules then rupture the endosomal and lysosomal membranes, releasing the co-internalized therapeutic drug into the cell's cytoplasm, thereby enhancing its therapeutic effect.[1]
Q2: What are the critical parameters that influence the outcome of a this compound-PCI experiment?
A2: The success and reproducibility of this compound-PCI experiments hinge on the careful control of several key parameters:
-
This compound Concentration: The concentration of this compound must be sufficient for uptake into the endosomal/lysosomal membranes but should not cause significant "dark toxicity" (toxicity without light activation).
-
Therapeutic Agent Concentration: The dose of the drug to be delivered should be optimized. PCI can significantly enhance the efficacy of a drug, allowing for lower concentrations to be used, which can in turn reduce systemic side effects.[1]
-
Incubation Times: The duration of incubation with this compound and the therapeutic agent will affect their uptake and localization within the cell.
-
Light Dose (Fluence and Fluence Rate): The total amount of light energy delivered (fluence, measured in J/cm²) and the rate at which it is delivered (fluence rate, measured in mW/cm²) are critical. Insufficient light will not activate enough photosensitizer, while excessive light can cause direct phototoxicity.
-
Oxygen Availability: The production of ROS is an oxygen-dependent process. Hypoxic (low oxygen) conditions can significantly reduce the effectiveness of PCI.
Q3: Can this compound-PCI be used to deliver different types of therapeutic molecules?
A3: Yes, PCI is a versatile technology that can be used to enhance the intracellular delivery of a wide range of macromolecules that are taken up by endocytosis. This includes chemotherapeutic agents like bleomycin and gemcitabine, as well as larger molecules such as antibodies, peptides, and nucleic acids.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-PCI experiments in a question-and-answer format.
Issue 1: Low or No Therapeutic Effect Observed
-
Question: My this compound-PCI treatment is not showing the expected enhancement of the therapeutic agent's effect. What could be the problem?
-
Answer: This is a common issue that can stem from several factors. A logical troubleshooting approach is necessary to identify the root cause.
-
Suboptimal this compound Uptake:
-
Check this compound Concentration: Ensure you are using an appropriate concentration of this compound for your cell line. A dose-response curve should be performed to determine the optimal concentration that allows for sufficient uptake without causing significant dark toxicity.
-
Verify Incubation Time: The incubation time with this compound is crucial for its localization to endosomal and lysosomal membranes. An 18-hour incubation has been shown to be effective in some cell lines, but this may need to be optimized for your specific system.
-
-
Inadequate Light Delivery:
-
Calibrate Your Light Source: Regularly check the power output of your light source to ensure it is delivering the intended fluence rate.
-
Optimize Light Dose: Perform a light-dose response experiment to determine the optimal fluence for your experimental setup. Remember that both too little and too much light can be detrimental. For example, in one study with UT-SCC-5 cells, a this compound concentration of 0.1 µg/mL showed high cell survival up to 0.6 J/cm², while 0.2 µg/mL showed decreasing survival at higher energies.
-
Ensure Uniform Illumination: The light beam should be uniform across the entire treatment area, especially when using multi-well plates.
-
-
Insufficient Oxygen:
-
Consider Cell Density: High cell density can lead to hypoxic conditions within the culture, limiting the production of ROS. Ensure your cells are not overly confluent at the time of treatment.
-
Oxygenation During Treatment: For in vitro experiments, ensure adequate gas exchange in the incubator.
-
-
Ineffective Endosomal Escape:
-
Confirm Co-localization: Use fluorescence microscopy to verify that both this compound and the therapeutic agent are co-localized within the same endocytic vesicles.
-
Assess Endosomal Rupture: Assays that detect the release of endosomal contents into the cytoplasm (e.g., using fluorescently labeled dextran) can be used to confirm that the PCI treatment is effectively disrupting the vesicles.
-
-
-
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low therapeutic effect in this compound-PCI experiments.
Issue 2: High "Dark Toxicity" or Phototoxicity
-
Question: I'm observing significant cell death in my control groups (this compound alone without light, or light alone). What should I do?
-
Answer: High background toxicity can mask the specific effect of the PCI treatment.
-
High Dark Toxicity (this compound alone):
-
Reduce this compound Concentration: You may be using a concentration of this compound that is toxic to your cells even without light activation. Perform a dose-response experiment to find the highest concentration that does not cause significant cell death in the dark. For UT-SCC-5 cells, this compound concentrations up to 0.5 µg/mL showed no cytotoxicity without light in an MTT assay.
-
Check Reagent Quality: Ensure the this compound solution is properly prepared and stored to prevent degradation into toxic byproducts.
-
-
High Phototoxicity (Light alone or this compound + Light without therapeutic agent):
-
Reduce Light Dose: The light dose (fluence) may be too high, causing direct damage to the cells. Reduce the fluence and re-evaluate the phototoxicity.
-
Reduce this compound Concentration: Even at a light dose that is not directly toxic, a high concentration of this compound can lead to excessive ROS production upon illumination, causing significant cell death independent of the therapeutic agent. Lowering the this compound concentration can mitigate this.
-
-
Data Presentation
Table 1: Effect of this compound Concentration and Light Energy on Cell Survival (UT-SCC-5 Cells)
| This compound (TPCS₂a) Concentration (µg/mL) | Irradiation Energy (J/cm²) | Surviving Fraction (%) |
| 0.1 | up to 0.6 | 87.98 ± 1.68 |
| 0.2 | 0.3 | 93.14 ± 2.93 |
| 0.2 | > 0.3 | Continuously Decreasing |
| Data synthesized from a study on Head and Neck Squamous Cell Carcinoma cells. |
Table 2: this compound-PCI Enhanced Bleomycin Efficacy in HNSCC Cells
| Treatment | Bleomycin Concentration to Achieve 75% Cell Death |
| Bleomycin Alone | 20-fold higher concentration |
| This compound-PCI + Bleomycin | 0.1 µM |
| This demonstrates the significant dose reduction of Bleomycin achievable with this compound-PCI. |
Experimental Protocols
Protocol 1: In Vitro this compound-PCI with Bleomycin
This protocol is a general guideline based on a study using UT-SCC-5 cells and can be adapted for other cell lines.
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, glass-bottom dishes for microscopy).
-
Allow cells to adhere and reach the desired confluency (e.g., 24 hours).
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 0.1-0.2 µg/mL).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 18 hours to allow for cellular uptake and localization.
-
-
Wash and Drug Incubation:
-
Carefully remove the this compound-containing medium.
-
Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add complete culture medium containing the therapeutic agent (e.g., Bleomycin at 0.1-0.25 µM).
-
Incubate for 4 hours.
-
-
Light Irradiation:
-
Remove the drug-containing medium and wash the cells twice with DPBS.
-
Add fresh, pre-warmed complete culture medium.
-
Irradiate the cells with a light source of the appropriate wavelength for this compound (absorption peak around 650 nm).
-
Deliver the predetermined light dose (e.g., 0.3-0.6 J/cm²).
-
Controls:
-
Dark Control: Cells treated with this compound and Bleomycin but not irradiated.
-
Light-Only Control: Cells not treated with this compound or Bleomycin but irradiated.
-
Drug-Only Control: Cells treated with Bleomycin but not this compound or light.
-
Untreated Control: Cells receiving no treatment.
-
-
-
Post-Irradiation Incubation and Analysis:
-
Return the cells to the incubator for a period appropriate for the chosen endpoint assay (e.g., 48 hours for an MTT assay, or up to 12 days for a colony formation assay).
-
Perform the desired assay to assess cell viability or therapeutic effect.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Following the post-irradiation incubation period, add MTT reagent (e.g., 10 µL of 5 mg/mL solution to 100 µL of medium in a 96-well plate).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add solubilization solution (e.g., 100 µL of a solution containing SDS and DMF or DMSO) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Survival Assessment (Colony Formation Assay - CFA)
-
After the this compound-PCI treatment, detach the cells using trypsin and count them.
-
Seed a known number of cells (e.g., 200-1000 cells) into new culture dishes.
-
Incubate for a period that allows for colony formation (typically 10-14 days), with medium changes as needed.
-
Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated groups to the plating efficiency of the untreated control.
Protocol 4: Cellular Uptake and Localization (Fluorescence Microscopy)
-
Seed cells on glass-bottom dishes or coverslips.
-
Incubate with this compound (which is fluorescent) and a fluorescently labeled therapeutic agent (or use an antibody to detect an unlabeled agent).
-
At various time points during the incubation and after irradiation, wash the cells with DPBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the subcellular localization of this compound and the therapeutic agent using a fluorescence or confocal microscope.
Visualizations
This compound-PCI Mechanism of Action
References
Validation & Comparative
Fimaporfin vs. Photofrin: A Comparative Guide to Photodynamic Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is a critical determinant of therapeutic success. This guide provides an objective comparison of two notable photosensitizers: Fimaporfin (Amphinex), a newer generation agent, and Photofrin, the first-generation photosensitizer that paved the way for clinical PDT. This document synthesizes available experimental data to compare their performance, offering insights into their respective mechanisms and clinical utility.
Executive Summary
Photofrin, a complex mixture of porphyrins, has long been the clinical standard for PDT, demonstrating efficacy in various cancers. However, its use is associated with prolonged cutaneous photosensitivity. This compound, a disulfonated tetraphenyl chlorin, has been developed to improve upon first-generation photosensitizers, with a key focus on a distinct mechanism of action known as photochemical internalization (PCI). This technology aims to enhance the intracellular delivery and efficacy of co-administered anticancer agents. While direct head-to-head clinical trials comparing this compound and Photofrin are limited, this guide compiles and juxtaposes data from individual studies to highlight their differences in mechanism, application, and reported efficacy.
Mechanism of Action
Both this compound and Photofrin exert their cytotoxic effects through the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. However, their primary mechanisms of inducing cell death and their subcellular targets differ.
Photofrin: Following intravenous administration, Photofrin accumulates in tumor tissue over 40-72 hours.[1] Upon activation by 630 nm light, it generates singlet oxygen and other ROS, leading to direct tumor cell necrosis and apoptosis, as well as damage to the tumor vasculature.[1][2][3] This vascular damage contributes significantly to tumor destruction by causing ischemia.[3] Photofrin is taken up by cells through various pathways and localizes in cellular membranes, including the mitochondria.
This compound (in PCI): this compound is designed for photochemical internalization (PCI), a technology that enhances the efficacy of other therapeutic agents. This compound localizes in the membranes of endosomes and lysosomes. When activated by light (around 652 nm), it generates ROS that rupture these vesicular membranes, releasing co-administered drugs that would otherwise be degraded into the cytoplasm, allowing them to reach their intracellular targets. While this compound itself can have a direct photodynamic effect at higher concentrations and light doses, its primary role in many studies is as a facilitator for other drugs.
Data Presentation: A Comparative Overview
Quantitative data from various studies are summarized below. It is crucial to note that these data are not from direct head-to-head trials and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity Comparison
| Photosensitizer | Cell Line | Concentration | Light Dose | Viability/Effect | Citation |
| This compound (with Bleomycin) | UT-SCC-5 | 0.2 µg/mL this compound + 0.1 µM Bleomycin | 0.3 J/cm² | ~33% survival | |
| Photofrin | SCC VII | 0.5 µM | Not specified | No cytotoxicity | |
| Photomed (for comparison) | SCC VII | 0.5 µM | Not specified | ~14% viability |
Table 2: Clinical Efficacy in Obstructing Endobronchial NSCLC
| Treatment | N | Objective Tumor Response (Week 1) | Objective Tumor Response (Month 1+) | Citation |
| Photofrin PDT | 102 | 59% | 60% | |
| Nd:YAG Laser | 109 | 58% | 41% |
Note: Data for this compound in a comparable clinical setting for obstructing endobronchial non-small-cell lung cancer (NSCLC) was not found in the provided search results.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for PDT using this compound and Photofrin.
This compound-based Photochemical Internalization (In Vitro)
This protocol is based on a study enhancing the effect of Bleomycin in head and neck squamous cell carcinoma cells.
-
Cell Culture: UT-SCC-5 cells are cultured in appropriate media.
-
Incubation: Cells are incubated with this compound (e.g., 0.2 µg/mL) for 18 hours. Subsequently, a therapeutic agent (e.g., Bleomycin at 0.1 µM) is added for the final 4 hours of incubation.
-
Irradiation: The cells are irradiated with a 652 nm laser at a specific light dose (e.g., 0.3 J/cm²).
-
Assessment of Viability: Cell viability is assessed at a designated time point post-irradiation (e.g., 48 hours) using a standard assay such as the MTT assay.
Photofrin Photodynamic Therapy (Clinical Protocol for Esophageal Cancer)
This protocol is based on the FDA-approved prescribing information for Photofrin.
-
Drug Administration: Photofrin is administered intravenously at a dose of 2 mg/kg body weight.
-
Drug-Light Interval: Laser light treatment is initiated 40-50 hours after the Photofrin injection.
-
Light Application: A 630 nm laser light is delivered to the tumor via a cylindrical fiber optic diffuser. The light dose for esophageal cancer is typically 300 J/cm of the diffuser length.
-
Second Light Application (Optional): A second laser light application may be administered 96-120 hours after the initial injection.
-
Follow-up: Patients are monitored for response and adverse effects. Debridement of necrotic tissue may be required.
Signaling Pathways and Mechanisms of Cell Death
The generation of ROS by both photosensitizers initiates a cascade of signaling events that lead to cell death through apoptosis and necrosis.
Photofrin-PDT is known to induce both apoptotic and necrotic cell death pathways. The specific pathway depends on the cell type and the treatment conditions. Key events include the release of cytochrome c from mitochondria, activation of caspases, and DNA fragmentation in apoptosis. At higher doses, rapid cellular swelling and lysis, characteristic of necrosis, are observed.
This compound-PCI primarily triggers cell death by enabling a co-administered drug to reach its target. The initial event is the light-induced rupture of endo/lysosomal membranes. The subsequent cell death pathway is therefore dependent on the mechanism of action of the delivered drug.
Below are diagrams illustrating the general photodynamic therapy mechanism and a more specific pathway involved in this compound-mediated photochemical internalization.
General Mechanism of Photodynamic Therapy
This compound-Mediated Photochemical Internalization (PCI)
Conclusion
Photofrin remains a foundational photosensitizer in PDT with a well-documented history of clinical efficacy, primarily through direct cytotoxicity and vascular damage. Its main drawback is the extended period of photosensitivity it induces in patients. This compound represents a more recent approach, focusing on the innovative PCI technology to potentiate the effect of co-administered therapies. This allows for a potentially more targeted and versatile treatment strategy.
The choice between these photosensitizers, or their application in different therapeutic contexts, will depend on the specific clinical indication, the desired mechanism of action, and the need to combine PDT with other treatment modalities. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety profiles of this compound and Photofrin in various cancer types.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phototoxicity Profiles of Fimaporfin and Foscan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxicity profiles of two prominent photosensitizers, Fimaporfin (TPCS2a) and Foscan (temoporfin or mTHPC). The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound and Foscan are potent photosensitizers utilized in photodynamic therapy (PDT). While both agents induce cell death upon light activation through the generation of reactive oxygen species (ROS), their phototoxicity profiles exhibit notable differences. Foscan is a well-established photosensitizer with a strong direct cytotoxic effect, leading to significant tumor necrosis.[1][2] However, this potent activity is associated with prolonged skin photosensitivity, a significant clinical drawback.[3][4] this compound, on the other hand, is primarily developed for Photochemical Internalization (PCI), a technology that enhances the intracellular delivery of therapeutic agents.[5] In this context, this compound is designed to have low intrinsic cytotoxicity when used alone with light, primarily targeting endo-lysosomal membranes to release co-administered drugs. This results in a more favorable systemic side-effect profile, particularly concerning skin photosensitivity.
Quantitative Comparison of Phototoxicity
The following tables summarize key quantitative parameters related to the phototoxicity of this compound and Foscan, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Phototoxicity Data
| Parameter | This compound | Foscan (mTHPC) | Cell Line | Light Dose | Source |
| Dark Toxicity | No significant cytotoxicity observed at concentrations up to 0.5 µg/mL. | Low cytotoxicity in the absence of light. | UT-SCC-5 | N/A | |
| Phototoxicity (Cell Survival) | ~93% survival at 0.2 µg/mL. | Dose-dependent cell kill. | UT-SCC-5 | 0.3 J/cm² | |
| IC50 (with light) | Not established for direct cytotoxicity; designed for PCI. | 4.55 µg/mL (as Temoporfin). | MCF-7 | Not specified |
Table 2: In Vivo Phototoxicity and Efficacy Data
| Parameter | This compound | Foscan (mTHPC) | Animal Model | Drug-Light Interval | Light Dose | Source |
| Tumor Response | Used in PCI to enhance the effect of other drugs; not typically used as a standalone PDT agent. | Significant tumor growth inhibition. | Osteosarcoma mouse model | 6 and 12 hours post-injection showed greatest efficacy. | 10 J/cm² | |
| Skin Photosensitivity | Lower potential for skin photosensitivity due to its primary mechanism in PCI. | A known side effect, with patients needing to avoid bright light for at least 15 days post-injection. | Human clinical data | N/A | N/A | |
| Optimal Drug-Light Interval | Not specified for direct PDT. | Maximal PDT response at 1-3 hours after drug administration. | Human mesothelioma xenografts in mice | N/A | 30 J/cm² |
Experimental Protocols
In Vitro Phototoxicity Assessment (General Protocol)
A common method for evaluating in vitro phototoxicity is the Neutral Red Uptake Phototoxicity Test (OECD TG 432), which can be adapted for specific photosensitizers.
-
Cell Culture: BALB/c 3T3 cells or a relevant cancer cell line are seeded in 96-well plates and incubated to allow for cell attachment.
-
Incubation with Photosensitizer: The cells are incubated with increasing concentrations of the photosensitizer (e.g., this compound or Foscan) for a specified period (e.g., 1 to 24 hours).
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of light from a suitable light source (e.g., a solar simulator or a laser at the photosensitizer's activation wavelength), while a parallel set is kept in the dark as a control.
-
Cytotoxicity Assessment: After a post-irradiation incubation period (e.g., 18-24 hours), cell viability is determined using a cytotoxicity assay, such as the MTT assay or the neutral red uptake assay. The results are used to calculate the Photo Irritation Factor (PIF) or the half-maximal inhibitory concentrations (IC50) in the presence and absence of light.
In Vivo Tumor Response Studies (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy and phototoxicity of photosensitizers.
-
Tumor Induction: A relevant tumor model is established, for instance, by subcutaneously injecting human tumor cells into immunodeficient mice.
-
Photosensitizer Administration: Once tumors reach a specified size, the photosensitizer is administered to the animals, typically via intravenous injection.
-
Drug-Light Interval: After a predetermined time interval to allow for optimal tumor accumulation of the photosensitizer, the tumor area is exposed to light of a specific wavelength and dose delivered by a laser via a fiber optic.
-
Tumor Response Monitoring: Tumor growth is monitored over time, and the efficacy of the treatment is assessed by measuring tumor volume. Normal tissue damage, including skin reactions, is also evaluated.
Signaling Pathways and Mechanisms of Action
The phototoxicity of both this compound and Foscan is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light. These highly reactive molecules induce cellular damage, leading to cell death through apoptosis and necrosis.
Caption: General signaling pathway of PDT.
The primary difference in their mechanisms lies in their subcellular localization and intended application. Foscan is designed for broad cellular and vascular damage to achieve tumor destruction. In contrast, this compound, when used for PCI, localizes to endo-lysosomal membranes. Light activation then specifically ruptures these vesicles, releasing co-administered therapeutic agents into the cytoplasm to exert their effect, a mechanism that minimizes widespread cellular damage and associated side effects.
Caption: Typical workflow for phototoxicity assessment.
Conclusion
Foscan is a highly potent photosensitizer for direct PDT, characterized by its strong tumoricidal effects. However, its clinical utility is tempered by significant and prolonged skin photosensitivity. This compound, while also a photosensitizer, is primarily optimized for PCI, a drug delivery platform. Its phototoxicity profile is therefore tailored to be milder, focusing on specific subcellular targets to facilitate the action of other drugs. This results in a potentially better safety profile, particularly concerning systemic side effects like skin photosensitivity. The choice between these two agents will largely depend on the therapeutic strategy: direct tumor ablation (Foscan) versus enhanced delivery of a co-administered therapeutic (this compound). Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their phototoxicity profiles.
References
- 1. Photodynamic therapy with meta-tetrahydroxyphenylchlorin (Foscan) in the management of squamous cell carcinoma of the head and neck: experience with 35 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscan and foslip based photodynamic therapy in osteosarcoma in vitro and in intratibial mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photocytotoxicity of mTHPC (Temoporfin) Loaded Polymeric Micelles Mediated by Lipase Catalyzed Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fimaporfin PCI vs. Liposomal Delivery for Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to tumor tissues remains a critical challenge in oncology. The ideal delivery system should maximize the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity. Among the advanced drug delivery platforms, Photochemical Internalization (PCI) utilizing the photosensitizer Fimaporfin and liposomal formulations represent two distinct and promising approaches.
This guide provides an objective comparison of this compound PCI and liposomal delivery for cancer drugs, supported by available experimental data. While direct head-to-head clinical trials are limited, this document synthesizes preclinical and clinical findings for drugs such as bleomycin and gemcitabine to offer a comparative perspective on their mechanisms, efficacy, and experimental considerations.
Mechanism of Action
This compound Photochemical Internalization (PCI)
This compound PCI is a light-inducible drug delivery technology that facilitates the escape of therapeutic agents from endosomes and lysosomes into the cytoplasm of cancer cells.[1][2] This process, known as endosomal escape, is a major barrier for many macromolecular drugs that are taken up by cells through endocytosis but are subsequently degraded in the lysosomal compartment.[3]
The mechanism involves the systemic administration of the photosensitizer this compound (TPCS2a), which localizes to the membranes of endocytic vesicles.[4] The therapeutic drug is administered and is co-internalized into the same vesicles.[5] Subsequent illumination of the tumor tissue with a specific wavelength of light activates this compound, leading to the generation of reactive oxygen species (ROS). These ROS cause localized damage to the endosomal and lysosomal membranes, resulting in the release of the entrapped drug into the cytoplasm, where it can reach its intracellular target.
Signaling Pathway and Experimental Workflow of this compound PCI
Caption: Mechanism of this compound PCI.
Liposomal Drug Delivery
Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. Their design as drug carriers is aimed at altering the pharmacokinetics and biodistribution of the encapsulated drug to increase its concentration at the tumor site.
Liposomal delivery to tumors primarily relies on the Enhanced Permeability and Retention (EPR) effect. The rapidly growing and often chaotic vasculature of tumors is "leaky," with gaps between endothelial cells that are larger than those in healthy tissues. This allows liposomes of a certain size (typically less than 200 nm) to extravasate from the bloodstream and accumulate in the tumor interstitium. Poor lymphatic drainage in tumors further contributes to their retention.
To enhance circulation time and reduce uptake by the reticuloendothelial system (RES), liposomes are often "stealth" coated with polyethylene glycol (PEG), creating what are known as PEGylated liposomes. Furthermore, liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on cancer cells, a strategy known as active targeting. Once at the tumor site, the drug is released from the liposome through various mechanisms, including passive diffusion, erosion of the lipid bilayer, or in response to specific stimuli in the tumor microenvironment (e.g., pH, temperature).
Signaling Pathway and Experimental Workflow of Liposomal Delivery
Caption: Mechanism of Liposomal Drug Delivery.
Quantitative Data Comparison
Direct comparative studies are scarce. The following tables present data from separate studies on this compound PCI and liposomal formulations for bleomycin and gemcitabine. It is crucial to note that these data are not from head-to-head comparisons and experimental conditions may vary.
Bleomycin Delivery
| Parameter | This compound PCI with Bleomycin (Preclinical) | Liposomal Bleomycin (Preclinical) |
| Cancer Model | Head and Neck Squamous Cell Carcinoma (HNSCC) cell line (UT-SCC-5) | P388 leukemia and Lewis lung carcinoma in mice |
| Drug Concentration for Efficacy | 20-fold lower bleomycin concentration to achieve 75% cell death compared to bleomycin alone | Not explicitly quantified in terms of fold-increase in tumor concentration |
| Therapeutic Outcome | Significant increase in cytotoxicity compared to bleomycin alone | Strongly enhanced antitumor activity against P388 leukemia and Lewis lung carcinoma |
| Toxicity Profile | Aims to reduce systemic side effects like lung fibrosis by lowering the required bleomycin dose | Bleomycin-induced lung injury was not observed with liposomal administration |
Gemcitabine Delivery
| Parameter | This compound PCI with Gemcitabine (Clinical) | Liposomal Gemcitabine (Preclinical & Clinical) |
| Cancer Type | Inoperable Cholangiocarcinoma (Bile Duct Cancer) | Pancreatic Cancer (preclinical and clinical) |
| Objective Response Rate (ORR) | 42% (60% in the highest dose group) | Data on ORR for liposomal gemcitabine varies depending on the formulation and study |
| Progression-Free Survival (PFS) at 6 months | 75% | Varies by study |
| Median Overall Survival (mOS) | 15.4 months (22.8 months in the highest dose group) | Varies by study |
| Key Advantage | Enhances the local efficacy of gemcitabine, a drug that is often limited by poor penetration into tumor cells | Aims to improve the pharmacokinetic profile and reduce the rapid degradation of gemcitabine |
Experimental Protocols
This compound PCI with Bleomycin (In Vitro)
This protocol is a synthesis of methodologies described in preclinical studies.
-
Cell Culture: Head and Neck Squamous Cell Carcinoma (HNSCC) cells (e.g., UT-SCC-5) are cultured in a suitable medium until they reach the desired confluency for the experiment.
-
Incubation with this compound: Cells are incubated with this compound at a specific concentration (e.g., 0.2 µg/mL) for a designated period (e.g., 18 hours) to allow for its uptake and localization in endocytic vesicles.
-
Incubation with Bleomycin: After the this compound incubation, the cells are washed and then incubated with bleomycin at various concentrations for a shorter period (e.g., 4 hours).
-
Light Exposure: The cells are then exposed to light of a specific wavelength (e.g., 650 nm) and energy dose to activate the this compound.
-
Assessment of Cytotoxicity: Cell viability is assessed at a later time point (e.g., 48 hours or longer for colony formation assays) using standard methods such as the MTT assay or colony formation assay to determine the cytotoxic effect of the combination treatment compared to controls (drug alone, light alone, this compound with light).
Experimental Workflow for this compound PCI
Caption: A generalized experimental workflow for in vitro this compound PCI studies.
Preparation and Characterization of Liposomes
This protocol is a generalized procedure based on common methods for preparing and characterizing liposomes for drug delivery.
-
Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated. This process is typically carried out at a temperature above the phase transition temperature of the lipids, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Characterization:
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in each fraction.
-
Morphology: Visualized using transmission electron microscopy (TEM) or cryo-TEM.
-
In Vitro Drug Release: Assessed using a dialysis method under conditions that mimic the physiological environment.
-
Conclusion
Both this compound PCI and liposomal delivery offer sophisticated strategies to improve the therapeutic index of cancer drugs.
This compound PCI excels in its ability to overcome endosomal entrapment, a key hurdle for many large-molecule drugs. Its spatiotemporal control, dictated by light application, allows for highly localized treatment, potentially reducing systemic side effects by enabling the use of lower drug doses. This technology is particularly promising for accessible tumors where light can be effectively delivered.
Liposomal delivery , on the other hand, is a more established and versatile platform applicable to a wider range of solid tumors through the EPR effect. The technology has seen significant clinical success, particularly with drugs like doxorubicin, by improving their pharmacokinetic profiles and reducing specific toxicities. The ability to modify the liposome surface for active targeting further enhances its potential for precision medicine.
The choice between these two advanced delivery systems will ultimately depend on the specific drug, the type and location of the cancer, and the desired therapeutic outcome. Further research, including direct comparative preclinical and clinical studies, is needed to fully delineate the relative advantages and disadvantages of each approach for specific clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, characterization, and in vitro evaluation of bleomycin-containing nanoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of DNA dissociation from liposome carriers and DNA escape from endosomes during lipid-mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fimaporfin-Based Photochemical Internalization and Antibody-Drug Conjugates in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, two distinct yet powerful strategies have emerged: Fimaporfin-based Photochemical Internalization (PCI) and Antibody-Drug Conjugates (ADCs). Both platforms aim to enhance the therapeutic index of cytotoxic agents by enabling their specific delivery to tumor cells, thereby minimizing systemic toxicity. This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental considerations for these two innovative approaches, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Delivery Systems
The fundamental difference between this compound-based PCI and ADCs lies in their method of delivering cytotoxic payloads to the intracellular environment of cancer cells.
This compound-Based Photochemical Internalization (PCI): This technology utilizes a photosensitizer, this compound, which localizes to the membranes of endosomes and lysosomes within cells.[1] Following administration, a cytotoxic agent that is otherwise entrapped in these vesicles is introduced. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which selectively ruptures the endo-lysosomal membranes.[1] This targeted disruption releases the entrapped therapeutic agent into the cytosol, where it can reach its intracellular target and exert its cytotoxic effect.[1]
Antibody-Drug Conjugates (ADCs): ADCs represent a targeted chemotherapy approach. They consist of a monoclonal antibody engineered to bind to a specific tumor-associated antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the two.[2][3] The antibody component serves as a homing device, delivering the ADC to the tumor. Upon binding to its target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the cytotoxic payload to kill the cancer cell.
Efficacy: A Look at the Preclinical and Clinical Evidence
This compound-Based PCI: Enhancing the Potency of Existing Drugs
Preclinical and early clinical data suggest that this compound-based PCI can significantly enhance the efficacy of various chemotherapeutic agents. A notable in vitro study on head and neck squamous cell carcinoma (HNSCC) demonstrated that PCI with this compound allowed for the same level of tumor cell death (75%) to be achieved with a 20-fold lower concentration of bleomycin compared to bleomycin alone. This highlights the potential of PCI to improve the therapeutic window of established cytotoxic drugs.
Table 1: Selected Preclinical and Clinical Efficacy Data for this compound-Based PCI
| Therapeutic Agent | Cancer Type | Model | Key Efficacy Finding | Reference |
| Bleomycin | Head and Neck Squamous Cell Carcinoma | In vitro (UT-SCC-5 cells) | Achieved 75% cell death with a 20-fold lower concentration of Bleomycin compared to Bleomycin alone. | |
| Bleomycin | Various Advanced Solid Tumors | Phase I Clinical Trial | Treatment was found to be safe and tolerable, with significant anti-tumor effects observed at all dose levels. |
Note: This table presents a selection of available data and is not an exhaustive list.
Antibody-Drug Conjugates: Targeted Killing with High Potency
ADCs have shown remarkable success in treating various cancers, with several gaining regulatory approval. Their efficacy is largely attributed to the high specificity of the antibody and the potent cell-killing ability of the payload.
Table 2: Selected Preclinical and Clinical Efficacy Data for Antibody-Drug Conjugates
| ADC Name | Target Antigen | Cancer Type | Model | Key Efficacy Finding | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Breast Cancer with Brain Metastases | Patient-Derived Xenograft (PDX) | Reduced tumor growth and prolonged survival in HER2-positive and HER2-low models. | |
| Trastuzumab deruxtecan (T-DXd) | HER2-Positive Breast Cancer with Brain Metastases | Retrospective Clinical Study | CNS Objective Response Rate (ORR) of 73%. | ||
| Sacituzumab govitecan | Trop-2 | Uterine and Ovarian Carcinosarcomas | Xenograft | Significant tumor growth inhibition and improved overall survival. Complete tumor regression in 3 out of 7 mice. | |
| Sacituzumab govitecan | Trop-2 Positive Low-Grade Serous Ovarian Cancer | Patient-Derived Xenograft (PDX) | Significantly inhibited tumor growth in a chemotherapy-resistant model. |
Note: This table presents a selection of available data and is not an exhaustive list.
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
Detailed and standardized protocols are crucial for the reliable evaluation of novel therapeutic strategies. Below are representative protocols for assessing the efficacy of this compound-based PCI and ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a therapeutic agent delivered via this compound-based PCI or as an ADC.
A. This compound-Based PCI Cytotoxicity Assay (using Bleomycin as an example)
Materials:
-
Target cancer cell line (e.g., UT-SCC-5)
-
Complete cell culture medium
-
This compound solution
-
Bleomycin solution
-
96-well plates
-
Light source with appropriate wavelength for this compound activation (e.g., 650 nm)
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with fresh medium containing a non-toxic concentration of this compound (e.g., 0.2 µg/mL). Incubate for 18 hours.
-
Wash: Gently wash the cells twice with fresh medium to remove unbound this compound.
-
Drug Incubation: Add fresh medium containing serial dilutions of Bleomycin to the wells. Incubate for a specified period (e.g., 4 hours).
-
Light Activation: Expose the cells to light at the appropriate wavelength and energy dose to activate this compound.
-
Incubation: Incubate the cells for a further 48-72 hours.
-
Cell Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the drug concentration to determine the IC50 value.
B. Antibody-Drug Conjugate Cytotoxicity Assay
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines
-
Complete cell culture medium
-
ADC solution
-
Unconjugated antibody (control)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Add fresh medium containing serial dilutions of the ADC to the wells. Include wells with the unconjugated antibody as a control.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization and payload release (typically 72-120 hours).
-
Cell Viability Assessment: Perform an MTT assay as described above.
-
Data Analysis: Calculate the IC50 values for the ADC on both cell lines to assess target-specific cytotoxicity.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a therapeutic agent delivered via this compound-based PCI or as an ADC in a xenograft mouse model.
A. This compound-Based PCI In Vivo Study
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for implantation
-
This compound solution
-
Cytotoxic drug solution
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, drug alone, this compound + light, this compound + drug + light).
-
This compound and Drug Administration: Administer this compound and the cytotoxic drug according to a predetermined dosing schedule.
-
Light Delivery: At a specified time point after drug administration, deliver light to the tumor site using a fiber optic probe.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
B. Antibody-Drug Conjugate In Vivo Study
Materials:
-
Immunocompromised mice
-
Antigen-positive tumor cells
-
ADC solution
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Establish xenograft tumors as described above.
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
ADC Administration: Administer the ADC and controls intravenously or intraperitoneally at the desired dose and schedule.
-
Tumor Measurement and Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Data Analysis: Analyze tumor growth inhibition and other relevant endpoints such as overall survival.
Signaling Pathways and Cellular Mechanisms
Understanding the underlying cellular and molecular mechanisms is critical for optimizing these therapeutic strategies.
This compound-Based PCI: ROS-Mediated Endosomal Escape
The efficacy of this compound-based PCI is dependent on the generation of ROS to induce endosomal escape.
Caption: this compound-PCI Signaling Pathway.
Antibody-Drug Conjugates: Receptor-Mediated Endocytosis and Lysosomal Release
The journey of an ADC from the cell surface to payload release involves a series of well-orchestrated cellular trafficking events.
Caption: ADC Internalization and Payload Release Pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound-based PCI and ADCs offer compelling strategies for targeted cancer therapy. The choice between these platforms will depend on the specific therapeutic context, including the nature of the cancer, the target antigen landscape, and the properties of the cytotoxic agent.
-
This compound-based PCI shows great promise for enhancing the efficacy of existing drugs that are limited by poor intracellular delivery. Its light-inducible nature offers a high degree of spatial and temporal control over drug activation.
-
ADCs have already demonstrated significant clinical success and are a powerful approach for cancers with well-defined, overexpressed surface antigens. The continued development of novel linkers and more potent payloads is further expanding their therapeutic potential.
Future research, including potential head-to-head preclinical studies and the exploration of combination therapies, will be crucial in further defining the optimal clinical applications for each of these innovative and promising technologies.
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical and clinical efficacy of trastuzumab-deruxtecan in breast cancer brain metastases: a new insight on central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
Fimaporfin Demonstrates Enhanced Therapeutic Efficacy in Xenograft Models for Colorectal Cancer
For Immediate Release
[City, State] – [Date] – New research highlights the potent anti-tumor effects of Fimaporfin-based photodynamic therapy (PDT) in preclinical xenograft models of human colorectal cancer. A recent study demonstrates that this compound, a novel photosensitizer, when combined with all-trans retinoic acid (ATRA), leads to complete tumor regression in a significant portion of treated subjects, outperforming standalone therapies. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a photosensitizer designed for use in photochemical internalization (PCI), a technology that enhances the intracellular delivery of therapeutic agents. Upon activation by light, this compound generates reactive oxygen species that disrupt endo-lysosomal membranes, facilitating the release of co-administered drugs into the cytosol of cancer cells.
Comparative Efficacy of this compound-Based Therapy
A key study investigated the therapeutic effect of this compound-based PDT, alone and in combination with ATRA, in a human colorectal adenocarcinoma (HT-29) xenograft model in athymic nude mice. The combination therapy resulted in a significant anti-tumor response, with complete tumor eradication observed in 40% of the mice (2 out of 5) .[1] This outcome was superior to that of the groups receiving either this compound-PDT or ATRA as monotherapies.
While direct head-to-head comparative data of this compound-based therapy against standard-of-care chemotherapies like 5-Fluorouracil (5-FU) or Oxaliplatin in the same xenograft model is not yet widely published, the observed complete response rate in a portion of the subjects treated with the this compound combination suggests a promising therapeutic avenue. For context, studies on standard chemotherapies in similar HT-29 xenograft models have shown varying degrees of tumor growth inhibition. For instance, treatments with 5-FU or Oxaliplatin typically result in tumor growth delay rather than complete eradication.[2][3]
Quantitative Data Summary
| Treatment Group | Animal Model | Tumor Type | Key Outcomes | Citation |
| Control (Untreated) | Athymic Nude Mice | HT-29 Human Colorectal Adenocarcinoma | Progressive tumor growth | [1] |
| ATRA alone | Athymic Nude Mice | HT-29 Human Colorectal Adenocarcinoma | Non-significant effect on tumor growth | [4] |
| This compound-PDT | Athymic Nude Mice | HT-29 Human Colorectal Adenocarcinoma | Tumor growth inhibition | |
| This compound-PDT + ATRA | Athymic Nude Mice | HT-29 Human Colorectal Adenocarcinoma | Complete tumor response in 2/5 mice |
Mechanism of Action: Signaling Pathway Activation
The enhanced therapeutic effect of the this compound-ATRA combination is associated with the activation of specific cellular signaling pathways. Gene expression analysis revealed the upregulation of the Unfolded Protein Response (UPR) and Interferon (IFN) signaling pathways. The activation of these pathways suggests a multi-faceted anti-tumor response involving cellular stress and immune modulation.
Experimental Protocols
The following methodologies were employed in the key xenograft study validating the therapeutic effect of this compound.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu).
-
Housing: Maintained in specific pathogen-free conditions.
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Implantation: 5 x 10^6 HT-29 cells in 100 µL of RPMI 1640 medium were injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size before treatment initiation.
Treatment Protocol
-
This compound Administration: this compound (TPCS2a) was administered intratumorally.
-
ATRA Administration: All-trans retinoic acid (ATRA) was administered intratumorally as a preconditioning agent 24 hours prior to this compound-PDT.
-
Light Application: Tumors were irradiated with a 652 nm laser at a specified light dose to activate this compound.
-
Tumor Measurement: Tumor volume was monitored regularly using caliper measurements.
Conclusion
This compound-based photodynamic therapy, particularly in combination with ATRA, demonstrates significant therapeutic potential in a preclinical model of human colorectal cancer. The ability to induce complete tumor regression in a notable percentage of subjects warrants further investigation and positions this compound as a promising candidate for inclusion in novel cancer treatment strategies. Future studies directly comparing this compound-based PCI with standard chemotherapeutic agents in various xenograft models will be crucial for fully elucidating its clinical potential.
References
A Comparative Analysis of Fimaporfin and Other Second-Generation Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for cancer treatment, utilizing a photosensitizer, light, and oxygen to induce localized cell death. Second-generation photosensitizers have largely overcome the limitations of their predecessors, offering improved photophysical properties and enhanced tumor selectivity. This guide provides a detailed comparative analysis of Fimaporfin (TPCS2a), a photosensitizer developed for photochemical internalization (PCI), against other prominent second-generation photosensitizers: Verteporfin, Talaporfin Sodium, and 3-(1'-hexyloxyethyl)pyropheophorbide-a (HPPH or Photochlor).
Executive Summary
This guide offers a comprehensive comparison of this compound with Verteporfin, Talaporfin Sodium, and HPPH, focusing on their mechanism of action, key performance indicators, and the cellular signaling pathways they modulate. While all four are potent second-generation photosensitizers, this compound's primary application in PCI distinguishes it as a tool for enhancing the intracellular delivery of conventional chemotherapeutics. Verteporfin and Talaporfin Sodium are established in clinical practice for various indications, and HPPH has shown significant promise in clinical trials. The choice of photosensitizer is contingent on the specific therapeutic strategy, tumor type, and desired biological response.
Comparative Data of Second-Generation Photosensitizers
The following tables summarize the key quantitative parameters of this compound, Verteporfin, Talaporfin Sodium, and HPPH, providing a basis for objective comparison.
| Parameter | This compound (TPCS2a) | Verteporfin | Talaporfin Sodium | HPPH (Photochlor) |
| Chemical Class | Chlorin | Benzoporphyrin Derivative | Chlorin | Pyropheophorbide |
| Primary Mechanism | Photochemical Internalization (PCI)[1][2] | Photodynamic Therapy (PDT) | Photodynamic Therapy (PDT) | Photodynamic Therapy (PDT) |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (Implied by PCI efficacy)[1][2] | ~0.69[1] | 0.53 - 0.77 | ~0.46 |
| Excitation Wavelength (nm) | ~420 (Soret), ~650 (Q-band) | ~690 | ~664 | ~665 |
| Tumor-to-Normal Tissue Ratio | High selectivity demonstrated in preclinical models | Reported up to 11.5 ± 0.8 (Tumor to Muscle) | Favorable preclinical tumor accumulation | High tumor selectivity in preclinical models |
Mechanism of Action and Cellular Localization
This compound (TPCS2a) is an amphiphilic photosensitizer that localizes in the membranes of endosomes and lysosomes. Its primary application is in Photochemical Internalization (PCI), a technology designed to enhance the cytosolic delivery of macromolecules and drugs that are otherwise sequestered in endocytic vesicles. Upon light activation, this compound generates reactive oxygen species (ROS), predominantly singlet oxygen, which selectively ruptures the endo/lysosomal membranes, releasing the entrapped therapeutic agents into the cytoplasm to reach their intracellular targets.
Verteporfin , a benzoporphyrin derivative, is known for its vascular-targeting effects in PDT. It is lipophilic and rapidly accumulates in the vasculature of tumors and other actively proliferating tissues. Upon light activation, it primarily induces damage to the tumor vasculature, leading to vascular shutdown, hypoxia, and subsequent tumor cell death. Verteporfin is also known to inhibit the Hippo-YAP signaling pathway, independent of its photosensitizing activity.
Talaporfin Sodium , a second-generation chlorin, exhibits a higher quantum yield of singlet oxygen compared to first-generation photosensitizers. It accumulates in tumor tissues and, upon illumination, generates ROS that induce apoptosis and necrosis in cancer cells. It has a relatively rapid clearance from the body, reducing the period of skin photosensitivity.
HPPH (Photochlor) is a lipophilic chlorin-based photosensitizer that demonstrates high tumor selectivity and potent photodynamic activity. It localizes in various cellular organelles, including mitochondria and the endoplasmic reticulum. Light activation of HPPH leads to the generation of ROS, triggering apoptotic cell death pathways.
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol provides a standardized method for comparing the phototoxic efficacy of different photosensitizers in a cancer cell line.
1. Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., A549 human lung adenocarcinoma, MCF-7 human breast adenocarcinoma) in appropriate media and conditions (37°C, 5% CO2).
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
2. Photosensitizer Incubation:
-
Prepare stock solutions of each photosensitizer in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.
3. Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) and replace with fresh, phenol red-free medium.
-
Irradiate the cells with a light source of the appropriate wavelength for each photosensitizer (e.g., LED array or laser). The light dose (fluence, J/cm²) should be calibrated and uniform across all wells. Control plates should be kept in the dark.
4. Cytotoxicity Assessment:
-
After a post-irradiation incubation period (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence according to the assay protocol using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) for each photosensitizer.
In Vivo Tumor Model and PDT Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of photosensitizers in a subcutaneous tumor model in mice.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) for xenograft models with human cancer cell lines or immunocompetent mice for syngeneic tumor models.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Photosensitizer Administration and Biodistribution:
-
Administer the photosensitizer intravenously (i.v.) via the tail vein at a predetermined dose.
-
At various time points post-injection, the biodistribution and tumor-to-normal tissue ratio can be assessed. This can be done non-invasively using in vivo fluorescence imaging or by sacrificing cohorts of animals and measuring the photosensitizer concentration in the tumor and various organs using fluorescence spectroscopy or HPLC.
3. Photodynamic Therapy:
-
At the time of peak tumor accumulation of the photosensitizer (drug-light interval), anesthetize the tumor-bearing mice.
-
Irradiate the tumor area with a laser of the appropriate wavelength and light dose. The light can be delivered using a fiber optic cable.
4. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals for several weeks.
-
Euthanize the mice when tumors reach a predetermined size or show signs of ulceration.
-
The primary endpoint is typically tumor growth delay or complete tumor regression. Survival analysis can also be performed.
-
At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Signaling Pathways in PDT-Induced Cell Death
Photodynamic therapy triggers a complex network of signaling pathways that ultimately determine the fate of the cancer cell. The specific pathways activated depend on the photosensitizer, its subcellular localization, the light dose, and the cell type.
This compound (in PCI) , by rupturing endo/lysosomal membranes, releases therapeutic agents into the cytosol, allowing them to interact with their specific intracellular targets. The downstream signaling is therefore primarily dictated by the co-administered drug. For instance, when used with the chemotherapeutic agent bleomycin, the released bleomycin induces DNA damage, leading to cell cycle arrest and apoptosis.
Verteporfin-PDT is known to induce both apoptosis and necrosis. Its localization in the mitochondria can lead to the release of cytochrome c and the activation of the caspase cascade. Furthermore, its vascular-targeting effect leads to hypoxia, which can trigger a distinct set of signaling pathways, including the upregulation of hypoxia-inducible factor-1α (HIF-1α). Independent of light, Verteporfin can also inhibit the pro-survival Hippo-YAP pathway.
Talaporfin Sodium-PDT induces cell death primarily through apoptosis and necrosis. Studies have shown that it can activate the RhoA/ROCK pathway, leading to the shutdown of tumor vasculature. It has also been shown to activate stress-activated protein kinases (SAPKs) and c-Jun N-terminal kinases (JNKs).
HPPH-PDT predominantly induces apoptosis through the intrinsic pathway, initiated by mitochondrial damage. This involves the release of cytochrome c and the activation of caspases. Additionally, HPPH-PDT can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This involves the surface exposure of calreticulin and the release of high-mobility group box 1 (HMGB1).
Visualizations
Photochemical Activation of this compound in PCI
Caption: Photochemical activation of this compound for intracellular drug delivery via PCI.
Comparative Experimental Workflow for Photosensitizer Evaluation
References
In Vitro Validation of Fimaporfin-Enhanced Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fimaporfin-based photochemical internalization (PCI) for enhancing chemotherapy, with a focus on in vitro experimental data. We will delve into the performance of this compound in combination with the chemotherapeutic agent Bleomycin and contextualize its efficacy against other photosensitizing agents used in photodynamic therapy (PDT).
Principle of this compound-Enhanced Chemotherapy: Photochemical Internalization (PCI)
This compound is a photosensitizer that, when activated by light of a specific wavelength, generates reactive oxygen species (ROS).[1] The core principle of this compound-enhanced chemotherapy lies in a technology called Photochemical Internalization (PCI).[1] This technique facilitates the delivery of therapeutic agents, that are otherwise sequestered in endosomes and lysosomes, into the cell cytosol where they can reach their intended targets.[2]
Here's a breakdown of the process:
-
Co-administration: this compound and a chemotherapeutic agent (e.g., Bleomycin) are introduced to the cancer cells.
-
Endocytosis and Co-localization: Both this compound and the chemotherapeutic agent are taken up by the cells through endocytosis and become co-localized within endo-lysosomal vesicles.
-
Light Activation: The target area is illuminated with light of a specific wavelength (around 650 nm for this compound).
-
Endo-lysosomal Rupture: The light activates this compound, leading to the production of ROS that specifically rupture the endo-lysosomal membranes.
-
Cytosolic Release: The chemotherapeutic agent is released from the vesicles into the cytosol, allowing it to exert its cytotoxic effect.
This targeted release mechanism aims to increase the intracellular concentration of the chemotherapeutic drug at its site of action, thereby enhancing its efficacy and potentially reducing the required dosage and associated systemic toxicity.
Performance of this compound-Enhanced Bleomycin Chemotherapy
In vitro studies have demonstrated a significant enhancement of Bleomycin's cytotoxicity when combined with this compound-PCI. The primary model for this research has been Head and Neck Squamous Cell Carcinoma (HNSCC).
Key Quantitative Findings
A pivotal study on the HNSCC cell line UT-SCC-5 revealed that this compound-PCI could achieve the same level of tumor cell death (75%) with a 20-fold lower concentration of Bleomycin compared to Bleomycin administered alone.[3][4] This highlights the substantial dose-reduction potential of this combination therapy.
Data Presentation
| Treatment Group | Bleomycin Concentration (µM) for 75% Cell Death | This compound Concentration (µg/mL) | Light Dose (J/cm²) | Cell Line | Reference |
| Bleomycin Alone | 2.0 | - | - | UT-SCC-5 | |
| This compound-PCI + Bleomycin | 0.1 | 0.2 | 0.3 - 1.8 | UT-SCC-5 |
Table 1: Comparison of Bleomycin concentration required to achieve 75% cell death in UT-SCC-5 cells with and without this compound-PCI.
| Treatment Group | Surviving Fraction (%) | this compound Concentration (µg/mL) | Bleomycin Concentration (µM) | Light Dose (J/cm²) | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound Alone + Light | >90 | 0.2 | - | 0.3 | UT-SCC-5 | | | Bleomycin Alone + Light | 67.7 ± 8.5 | - | 0.25 | 0.3 | UT-SCC-5 | | | this compound-PCI + Bleomycin | 27.1 ± 17.1 | 0.2 | 0.25 | 0.3 | UT-SCC-5 | |
Table 2: Surviving fraction of UT-SCC-5 cells under different treatment conditions, demonstrating the synergistic effect of this compound-PCI with Bleomycin.
Comparison with Other Photosensitizers
Direct in vitro comparative studies of this compound-PCI against other photosensitizers for enhancing chemotherapy are limited in the public domain. However, we can contextualize its performance by examining studies that have compared other photosensitizers like Photofrin®, Radachlorin®, and Temoporfin (mTHPC) in photodynamic therapy (PDT), a related but distinct therapeutic modality. It is important to note that in PDT, the photosensitizer itself is the primary cytotoxic agent, whereas in PCI, it acts as a delivery vehicle.
| Photosensitizer | Cell Line(s) | Key Findings | Reference |
| Photomed vs. Photofrin® & Radachlorin® | SCC VII (murine squamous cell carcinoma) | At 0.5 µM, Photomed-PDT resulted in 14.43% cell viability, while Photofrin® and Radachlorin® showed no cytotoxicity. | |
| Temoporfin (mTHPC) vs. Merocyanine 540 (MC540) | M1 and WEHI 3B (murine myeloid leukemia) | mTHPC was 20-fold more potent in terms of drug concentration and required an 11-fold smaller light dose to achieve 90% cell killing. |
Table 3: In vitro performance comparison of other photosensitizers in PDT. While not a direct comparison with this compound-PCI, this data provides a benchmark for the phototoxic potential of other agents.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol for this compound-PCI with Bleomycin:
-
Cell Seeding: Seed UT-SCC-5 cells in 96-well plates at a density of 4 x 10⁴ cells/mL and incubate for 24 hours.
-
This compound Incubation: Add this compound at desired concentrations (e.g., 0.1–0.5 µg/mL) and incubate for 18 hours in the dark.
-
Bleomycin Addition: Add Bleomycin at desired concentrations (e.g., 0.1–2.0 µM) and incubate for a further 4 hours.
-
Washing: Wash the cells with fresh medium.
-
Light Exposure: Irradiate the cells with a 650 nm laser at a specific light dose (e.g., 0.3 J/cm²).
-
Post-Irradiation Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Clonogenic Survival Assay (Colony Formation Assay)
The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.
Protocol for this compound-PCI with Bleomycin:
-
Cell Seeding: Seed a known number of UT-SCC-5 cells (e.g., 200-500 cells) in 6-well plates.
-
Treatment: After cell attachment, apply the respective treatments: this compound incubation (e.g., 0.2 µg/mL for 18 hours), followed by Bleomycin incubation (e.g., 0.1-0.25 µM for 4 hours), and then light irradiation (e.g., 0.3 J/cm² at 650 nm).
-
Incubation: Incubate the plates for 12 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
Mandatory Visualizations
Experimental Workflow for In Vitro this compound-PCI
Caption: Workflow of in vitro this compound-PCI experiments.
Signaling Pathway of Bleomycin-Induced Apoptosis
Caption: Bleomycin-induced apoptosis pathway after PCI.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. Photochemical internalization (PCI): a new modality for light activation of endocytosed therapeuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Fimaporfin: A Comparative Analysis of Endosomolytic Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fimaporfin's Efficacy Against Other Endosomolytic Agents Supported by Experimental Data.
The efficient delivery of therapeutic agents to the cytosol remains a critical hurdle in drug development. Many promising biologics and small molecules are sequestered within endosomes and lysosomes, leading to their degradation and reduced efficacy. Endosomolytic agents are designed to overcome this barrier by disrupting endosomal membranes and facilitating the release of cargo into the cytoplasm. This guide provides a comparative overview of this compound, a photosensitizer used in Photochemical Internalization (PCI), and other commonly used endosomolytic agents, Chloroquine and Bafilomycin A1.
Mechanism of Action: A Tale of Three Strategies
The endosomolytic agents discussed herein employ distinct mechanisms to induce endosomal escape.
This compound (Photochemical Internalization): this compound is a photosensitizer that localizes to the membranes of endosomes and lysosomes.[1] Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[2] These highly reactive molecules have a very short radius of action, leading to the localized disruption of the endosomal/lysosomal membrane and the subsequent release of the co-internalized therapeutic agent into the cytosol.[2] This light-inducible nature provides a high degree of spatial and temporal control over drug delivery.
Chloroquine: A well-established endosomolytic agent, Chloroquine is a weak base that freely permeates cell membranes and accumulates in acidic compartments like endosomes and lysosomes.[3] Inside these organelles, Chloroquine becomes protonated, leading to an influx of protons and water, a phenomenon known as the "proton sponge effect".[3] This influx causes osmotic swelling and eventual rupture of the endosomal vesicle, releasing its contents into the cytoplasm.
Bafilomycin A1: Unlike agents that directly disrupt the endosomal membrane, Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This proton pump is responsible for acidifying endosomes and lysosomes. By inhibiting V-ATPase, Bafilomycin A1 prevents the drop in pH required for the maturation of endosomes and their fusion with lysosomes, effectively trapping the cargo in early endosomes and preventing its degradation. While not causing direct rupture, this inhibition of trafficking can prolong the time for other escape mechanisms to occur.
Performance Comparison: A Data-Driven Overview
Direct comparative studies evaluating the endosomolytic efficiency of this compound against Chloroquine and Bafilomycin A1 under identical experimental conditions are limited. The following tables summarize quantitative data from separate studies to provide an indirect comparison of their performance.
Table 1: this compound Performance Data (Photochemical Internalization)
| Parameter | Cell Line | Cargo Molecule | This compound Concentration | Light Dose | Outcome | Citation |
| Cytotoxicity (Cell Viability) | UT-SCC-5 (Head and Neck Squamous Cell Carcinoma) | Bleomycin | 0.2 µg/mL | 0.6 J/cm² | With PCI, a 20-fold lower Bleomycin concentration (0.1 µM) achieved the same 75% cell death as Bleomycin alone. | |
| Cytotoxicity (Cell Viability) | UT-SCC-5 | - | 0.1 µg/mL | Up to 0.6 J/cm² | High cell survival rate of 87.98 ± 1.68% (this compound + light alone). | |
| Cytotoxicity (Cell Viability) | UT-SCC-5 | - | 0.2 µg/mL | 0.3 J/cm² | High cell survival rate of 93.14 ± 2.93% (this compound + light alone). | |
| Intracellular Delivery | UT-SCC-5 | TuBB-9-FITC antibody | 0.1 µg/mL | 0.25 J/cm² | Successful delivery of the antibody to its nuclear target after light irradiation. |
Table 2: Chloroquine Performance Data
| Parameter | Cell Line | Cargo Molecule | Chloroquine Concentration | Outcome | Citation |
| Endosomal Escape Efficiency | 190-HARE (Stabilin-2 expressing) | Phosphorothioate Antisense Oligonucleotides (PS-ASOs) | 60 µM | Over 50% increase in target knockdown compared to untreated cells. | |
| Cytotoxicity (CC50) | Vero | - | 92.35 µM (72h) | Mild cytotoxic activity. | |
| Cytotoxicity (CC50) | ARPE-19 | - | 49.24 µM (72h) | Mild cytotoxic activity. | |
| Cytotoxicity (CC50) | H9C2 (cardiomyocytes) | - | Not specified | Strong cytotoxicity. | |
| Cytotoxicity (CC50) | HEK293 | - | Not specified | Strong cytotoxicity. |
Table 3: Bafilomycin A1 Performance Data
| Parameter | Cell Line | Cargo Molecule | Bafilomycin A1 Concentration | Outcome | Citation |
| Endosomal pH | HeLa | FITC-dextran and Cy5-dextran | 200 nM | Sufficient to raise the average pH of all labeled endocytic compartments to neutrality within 30 minutes. | |
| Endosomal Trafficking | HeLa | 35S-labeled Human Rhinovirus 2 (HRV2) and fluid-phase markers | 200 nM | Inhibited the delivery of cargo to late endocytic compartments. | |
| Gene Delivery (Electrotransfection) | COS7 and HEK293 | Plasmid DNA | 1 µM | Significantly decreased electrotransfection efficiency. |
Experimental Protocols
Photochemical Internalization (PCI) with this compound
This protocol is a generalized summary based on the study by Dahl et al. (2021).
-
Cell Culture: Plate cells (e.g., UT-SCC-5) in appropriate culture dishes and allow them to adhere overnight.
-
Incubation with this compound and Cargo:
-
Add this compound to the cell culture medium at the desired concentration (e.g., 0.1-0.2 µg/mL).
-
Incubate for 18 hours to allow for uptake and localization in endosomes/lysosomes.
-
Remove the this compound-containing medium and wash the cells.
-
Add the cargo molecule (e.g., Bleomycin at 0.1-0.25 µM) in fresh medium and incubate for a specified period (e.g., 4 hours).
-
-
Light Irradiation:
-
Wash the cells to remove any unbound cargo.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with light of a specific wavelength (e.g., 650 nm for this compound) using a suitable light source. The light dose (e.g., 0.3-0.6 J/cm²) is a critical parameter.
-
-
Post-Irradiation Incubation and Analysis:
-
Incubate the cells for a desired period (e.g., 24-48 hours).
-
Assess the outcome using appropriate assays, such as cell viability assays (e.g., MTT or colony formation assay) or fluorescence microscopy to visualize intracellular cargo distribution.
-
Chloroquine-Induced Endosomal Escape Assay
This protocol is a generalized summary based on the study by Pandey and Harris (2023).
-
Cell Culture and Cargo Incubation:
-
Plate cells (e.g., 190-HARE) and allow them to adhere.
-
Incubate the cells with the cargo molecule (e.g., PS-ASOs) for a specified duration to allow for endocytosis.
-
-
Chloroquine Treatment:
-
Add Chloroquine to the culture medium at a final concentration (e.g., 60 µM).
-
Incubate for a defined period (e.g., 18 hours).
-
-
Analysis:
-
Wash the cells to remove Chloroquine and unbound cargo.
-
Analyze the effect of endosomal escape. For functional cargo like antisense oligonucleotides, this can be quantified by measuring the knockdown of the target mRNA via qRT-PCR. For fluorescently labeled cargo, microscopy can be used to observe the transition from punctate endosomal staining to diffuse cytosolic fluorescence.
-
Bafilomycin A1 Endosomal Trafficking Assay
This protocol is a generalized summary based on the study by Prchla et al. (2000).
-
Cell Culture and Pre-incubation:
-
Culture cells (e.g., HeLa) as required.
-
Pre-incubate the cells with Bafilomycin A1 at the desired concentration (e.g., 200 nM) for 30 minutes at 37°C to inhibit V-ATPase activity.
-
-
Cargo Internalization:
-
Add the cargo molecule (e.g., fluorescently labeled dextran or radiolabeled virus) to the medium in the continued presence of Bafilomycin A1.
-
Incubate for a specific period to allow for internalization into early endosomes.
-
-
Analysis of Trafficking:
-
Prepare cell lysates and separate organelles by techniques such as free-flow electrophoresis.
-
Quantify the amount of cargo in different endosomal fractions (early vs. late endosomes) to determine if trafficking has been inhibited.
-
Alternatively, use fluorescence microscopy to visualize the co-localization of the cargo with markers for early and late endosomes.
-
Visualizing the Pathways and Workflows
Caption: Mechanism of this compound-mediated Photochemical Internalization (PCI).
Caption: Mechanism of Chloroquine-induced endosomal escape.
Caption: Mechanism of Bafilomycin A1-mediated inhibition of endosomal trafficking.
References
- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo targeted delivery of photosensitizers to the tumor cells for enhanced photodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay | Semantic Scholar [semanticscholar.org]
Fimaporfin's Cellular Dynamics: A Comparative Guide for Researchers
An in-depth analysis of Fimaporfin's cellular uptake and retention reveals distinct characteristics that position it as a potent photosensitizer for photochemical internalization (PCI). This guide provides a comparative overview of this compound against other notable photosensitizers, mTHPC (temoporfin) and Photofrin®, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound (TPCS2a), an amphiphilic chlorin, is a key player in the field of photodynamic therapy (PDT) and, more specifically, PCI.[1][2] Its unique properties allow it to efficiently localize in the membranes of endosomes and lysosomes. Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS) that selectively rupture these vesicular membranes, facilitating the release of co-administered therapeutic agents into the cytoplasm.[1][3] This mechanism of action circumvents the common issue of endosomal entrapment and subsequent degradation of therapeutic molecules, thereby enhancing their efficacy.
Comparative Analysis of Cellular Uptake and Retention
While direct comparative quantitative studies between this compound, mTHPC, and Photofrin® are limited in publicly available literature, a comprehensive review of existing data allows for a qualitative and semi-quantitative comparison of their cellular behavior.
This compound (TPCS2a):
Studies on this compound have primarily focused on its application in PCI, demonstrating its ability to efficiently sensitize endo/lysosomal membranes for rupture. In a study involving UT-SCC-5 head and neck squamous carcinoma cells, this compound was incubated for 18 hours at concentrations ranging from 0.1 to 0.5 µg/mL.[3] While this study did not provide specific uptake values in terms of intracellular concentration, the 18-hour incubation period suggests a time frame for achieving sufficient intracellular accumulation for effective PCI. The amphiphilic nature of this compound is a key determinant of its ability to associate with cellular and organellar membranes.
mTHPC (Temoporfin/Foscan®):
mTHPC is a highly lipophilic second-generation photosensitizer. In a comparative study using A431 human epidermoid carcinoma cells, the uptake of mTHPC (Foscan®) was found to be rapid, reaching a plateau after approximately 4 hours of incubation. The intracellular concentration at this point was approximately 14 ng/µg of cell protein. The study also highlighted a slow release of mTHPC from the cells, with around 80% of the initial amount retained even after 24 hours in a photosensitizer-free medium. This high retention is attributed to its lipophilicity, leading to strong association with cellular membranes.
Photofrin®:
Photofrin®, a first-generation photosensitizer, is a complex mixture of porphyrins. In the same comparative study on A431 cells, Photofrin® exhibited slower uptake kinetics compared to mTHPC, with intracellular levels continuing to increase up to 24 hours of incubation, reaching approximately 8 ng/µg of cell protein. Its retention was also lower than that of mTHPC, with about 40% of the photosensitizer released from the cells within 24 hours.
| Photosensitizer | Chemical Nature | Typical Incubation Time | Cellular Uptake (relative) | Retention (after 24h) | Primary Subcellular Localization |
| This compound (TPCS2a) | Amphiphilic Chlorin | 18 hours | - | - | Endo/lysosomal membranes |
| mTHPC (Foscan®) | Lipophilic Chlorin | 4 hours | High | ~80% | Mitochondria, ER, Golgi, Plasma membrane |
| Photofrin® | Porphyrin Mixture | 24 hours | Moderate | ~60% | Mitochondria, ER, Golgi, Plasma membrane |
Note: Direct quantitative comparison of this compound uptake and retention is not available in the cited literature. The table presents data from different studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The cellular uptake and subsequent action of this compound in PCI involves a series of steps that can be visualized to aid in understanding the process.
This compound PCI Workflow
This diagram illustrates the process where this compound and a therapeutic agent are taken up by the cell via endocytosis. Without PCI, the therapeutic agent would be degraded in the lysosome. With PCI, light activation of this compound in the endosome leads to its rupture and the release of the therapeutic agent into the cytoplasm to reach its target.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Quantification of Cellular Uptake by Fluorescence Spectroscopy
This method allows for the quantification of the total amount of photosensitizer within a cell population.
Materials:
-
Cell culture reagents
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for different time points (e.g., 1, 4, 8, 12, 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound photosensitizer.
-
Lyse the cells by adding lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a microplate suitable for fluorescence reading.
-
Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the specific photosensitizer.
-
To normalize the uptake, determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Express the cellular uptake as the amount of photosensitizer per milligram of total cell protein (e.g., µg/mg protein).
Uptake Quantification Workflow
Cellular Retention Assay
This protocol measures the amount of photosensitizer retained within the cells over time after the initial uptake period.
Materials:
-
Cells with pre-loaded photosensitizer (from the uptake experiment)
-
Fresh culture medium
-
PBS
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Following the incubation with the photosensitizer and washing steps as described in the uptake protocol, add fresh, photosensitizer-free medium to the cells.
-
Incubate the cells for various chase periods (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence and protein concentration as described in the uptake protocol.
-
Calculate the percentage of photosensitizer retained at each time point relative to the amount present at the beginning of the chase period (time 0).
Subcellular Localization by Confocal Microscopy
This method provides visual evidence of the photosensitizer's localization within specific cellular organelles.
Materials:
-
Cells grown on coverslips
-
Photosensitizer stock solution
-
Organelle-specific fluorescent probes (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Incubate the cells with the photosensitizer for the desired time.
-
In the final 30-60 minutes of incubation, add the organelle-specific fluorescent probe to the culture medium.
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope, acquiring separate images for the photosensitizer and the organelle marker.
-
Merge the images to determine the degree of colocalization between the photosensitizer and the specific organelle.
Confocal Microscopy Workflow
References
- 1. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Fimaporfin
This guide provides crucial safety and logistical information for the handling and disposal of Fimaporfin, a photosensitizer intended for research use only.[1] Adherence to these procedural steps is vital for ensuring the safety of all laboratory personnel and the integrity of the research environment. This information is designed to supplement, not replace, the official Safety Data Sheet (SDS) which should be consulted before any handling of the compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if contaminated or damaged.[2] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes or aerosols.[2] |
| Body Protection | Impervious Gown | A disposable, long-sleeved, solid-front gown made of a low-lint, impervious material is required. The gown should have a closed back and knit cuffs.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where aerosolization or dust generation is possible, a NIOSH-approved respirator (e.g., N95) should be worn.[2] |
Operational Plan: Handling and Experimental Workflow
This compound is a potent photosensitizer and should be handled with care in a controlled laboratory environment. The following step-by-step protocol outlines the safe handling procedures.
Preparation and Reconstitution:
-
Designated Area: All handling of this compound, including weighing and reconstitution, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.
-
Reconstitution: this compound is soluble in DMSO. When preparing solutions, add the solvent slowly to the vial to avoid splashing.
-
Light Protection: As a photosensitizer, this compound should be protected from light to maintain its chemical integrity. Use amber vials or wrap containers with aluminum foil.
Experimental Use:
-
Cell Culture: When adding this compound to cell cultures, exercise caution to avoid creating aerosols.
-
Incubation: After incubation with this compound, cells and subsequent media should be handled as potentially hazardous.
-
Photochemical Activation: During light activation, ensure all personnel in the vicinity are aware of the procedure and take appropriate safety measures to avoid unintended light exposure.
A visual representation of the handling workflow is provided below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
